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2-Methyl-2-propylpropane-1,3-diyl dinicotinate Documentation Hub

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  • Product: 2-Methyl-2-propylpropane-1,3-diyl dinicotinate
  • CAS: 13671-63-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-Methyl-2-propylpropane-1,3-diol (MPPD)

Executive Summary This technical guide details the synthesis, purification, and characterization of 2-Methyl-2-propylpropane-1,3-diol (MPPD) , a critical neopentyl glycol derivative. MPPD (CAS: 78-26-2) serves as the imm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-Methyl-2-propylpropane-1,3-diol (MPPD) , a critical neopentyl glycol derivative. MPPD (CAS: 78-26-2) serves as the immediate structural scaffold for the anxiolytic Meprobamate and the muscle relaxant Carisoprodol .[1] Beyond pharmaceutical applications, its gem-disubstituted "neopentyl" structure provides exceptional hydrolytic and thermal stability in polyester and polyurethane resin systems.

This document outlines a high-yield synthetic route via the Tollens’ Condensation (Crossed Aldol-Cannizzaro), optimized for laboratory reproducibility and scalability.

Part 1: Chemical Profile & Properties[2]

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 2-Methyl-2-propylpropane-1,3-diol
Common Name MPPD; 2,2-Bis(hydroxymethyl)pentane
CAS Registry 78-26-2
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance White crystalline solid / flakesHygroscopic
Melting Point 57–60 °CSharp mp indicates high purity
Boiling Point 230 °C (at 760 mmHg)112–113 °C at 5 mbar
Solubility Soluble in alcohols, ketones, estersModerate water solubility

Part 2: Synthetic Strategy (Tollens’ Condensation)

The most robust synthesis of MPPD utilizes 2-methylvaleraldehyde (2-methylpentanal) and formaldehyde . This process proceeds via a tandem sequence: a base-catalyzed crossed Aldol condensation followed by a crossed Cannizzaro reduction.

Reaction Mechanism
  • Enolization: Base (NaOH) deprotonates the

    
    -carbon of 2-methylvaleraldehyde.
    
  • Aldol Addition: The enolate attacks formaldehyde to form the

    
    -hydroxy aldehyde intermediate (2,2-bis(hydroxymethyl)pentanal is transient).
    
  • Crossed Cannizzaro: A second equivalent of formaldehyde acts as a hydride donor, reducing the intermediate aldehyde to the diol (MPPD) while being oxidized to formate.

Reagents & Stoichiometry
  • 2-Methylvaleraldehyde (1.0 eq): The alpha-branched substrate.

  • Formaldehyde (2.2 - 2.5 eq): 37% Aqueous solution. Excess is required for the Cannizzaro step.

  • Sodium Hydroxide (1.1 eq): 50% Aqueous solution. Acts as both catalyst and reactant (neutralizing formic acid).

  • Solvent: Water (reaction matrix) / Toluene (extraction).

Step-by-Step Protocol

Step 1: Reactor Setup Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a pressure-equalizing addition funnel, and an internal temperature probe. Place the flask in a water bath (initially ambient).

Step 2: Reagent Charging Charge the flask with Formaldehyde (37% aq, 2.2 eq) . Begin slow stirring.

Step 3: Controlled Addition (The Critical Step) Mix 2-Methylvaleraldehyde (1.0 eq) with the formaldehyde.

  • Crucial: Add NaOH (50% aq, 1.1 eq) dropwise via the addition funnel.

  • Exotherm Control: The reaction is highly exothermic.[2] Maintain internal temperature between 60–70 °C by adjusting the addition rate and using the water bath. Do not exceed 80 °C to prevent formaldehyde polymerization or resin formation.

Step 4: Digestion After base addition is complete, heat the mixture to 90 °C for 1–2 hours to ensure conversion of the intermediate aldehyde to the diol.

Step 5: Workup & Extraction [2]

  • Cool the reaction mixture to 25 °C.

  • The mixture may separate into two layers (organic oil and aqueous formate).

  • Perform a liquid-liquid extraction using Toluene (preferred over benzene for safety) or Ethyl Acetate. Extract the aqueous layer 3 times to recover dissolved diol.

  • Combine organic layers and wash with a small volume of saturated brine to remove residual formate salts.

Step 6: Purification

  • Dry the organic phase over anhydrous MgSO₄. Filter.

  • Remove solvent via rotary evaporation.

  • Vacuum Distillation: Distill the crude oil. Collect the fraction boiling at 112–115 °C / 5 mbar .

  • Crystallization: The distillate will solidify upon cooling. Recrystallize from benzene/petroleum ether (traditional) or toluene/heptane (modern) to obtain white flakes (mp 58–60 °C).

Workflow Visualization

SynthesisWorkflow Start Reagents: 2-Methylvaleraldehyde Formaldehyde (Excess) BaseAdd Base Addition (NaOH) Temp Control: 60-70°C Start->BaseAdd Aldol Condensation Reaction Digestion 90°C, 1-2 Hours BaseAdd->Reaction Cannizzaro Reduction Quench Cool & Phase Separation Reaction->Quench Extract Extraction (Toluene or EtOAc) Quench->Extract Distill Vacuum Distillation 112-115°C @ 5mbar Extract->Distill Solvent Removal Final Pure MPPD (White Flakes, mp 60°C) Distill->Final

Figure 1: Operational workflow for the synthesis of MPPD via Tollens' Condensation.

Part 3: Characterization Standards

To validate the identity of the synthesized MPPD, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • 
     0.85 ppm (t, 3H):  Methyl group of the propyl chain.
    
  • 
     0.90 ppm (s, 3H):  The unique singlet of the 2-methyl group attached to the quaternary center. Diagnostic Peak.
    
  • 
     1.2–1.4 ppm (m, 4H):  Methylene protons of the propyl chain.
    
  • 
     3.5–3.6 ppm (s, 4H):  The two equivalent 
    
    
    
    groups. This simplifies to a singlet (or tight AB system) due to symmetry.
  • 
     2.5–3.0 ppm (br s, 2H):  Hydroxyl protons (exchangeable with D₂O).
    

¹³C NMR (100 MHz, CDCl₃):

  • Quaternary Carbon: ~38 ppm.

  • Hydroxymethyl Carbons: ~69 ppm.[3]

  • Alkyl Chain: Distinct signals for propyl carbons and the 2-methyl substituent.

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Strong, broad O-H stretching vibration (intermolecular H-bonding).

  • 2850–2960 cm⁻¹: C-H stretching (alkyl).

  • 1050 cm⁻¹: C-O primary alcohol stretch.

Part 4: Pharmaceutical Applications (Meprobamate Pathway)[1][4]

MPPD is the direct precursor to the carbamate class of anxiolytics. The hydroxyl groups are converted to carbamates via reaction with phosgene and ammonia (or urethane exchange).

Synthesis of Meprobamate[4]
  • Carbamoylation: MPPD is treated with phosgene (or triphosgene) to form the bis-chloroformate.

  • Ammonolysis: The bis-chloroformate reacts with anhydrous ammonia to yield the dicarbamate (Meprobamate).

  • Alternative: Transesterification with diethyl carbonate or urea (greener routes).

MeprobamatePathway MPPD MPPD (Diol Precursor) Intermed Bis-Chloroformate Intermediate MPPD->Intermed 0-5°C Phosgene + Phosgene (COCl2) Phosgene->Intermed Meprobamate Meprobamate (Dicarbamate) Intermed->Meprobamate Ammonolysis Ammonia + NH3 Ammonia->Meprobamate

Figure 2: Conversion pathway of MPPD to the active pharmaceutical ingredient Meprobamate.

Part 5: Troubleshooting & Safety

Table 2: Common Synthetic Failures & Solutions

IssueProbable CauseCorrective Action
Low Yield Incomplete Cannizzaro reactionEnsure excess Formaldehyde (2.2+ eq) and sufficient heating time at 90°C.
Polymer/Resin Formation Temperature spike during base additionStrictly control temp < 70°C during NaOH addition. Add base slower.
Oily Product (No Crystals) Impurities or residual solventDistill carefully. Use a seed crystal of pure MPPD to induce crystallization.
Color (Yellowing) Aldol polymerizationUse fresh 2-methylvaleraldehyde; ensure inert atmosphere (N₂).

Safety Note: Formaldehyde is a known carcinogen and sensitizer. 2-Methylvaleraldehyde is flammable. Perform all operations in a fume hood. If using the phosgene route for downstream processing, extreme caution and specific training are mandatory.

References

  • ChemicalBook. (2024). 2-Methyl-2-propyl-1,3-propanediol Properties and Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Meprobamate (and precursors) Mass Spectrometry Data. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-methylpentanal and derivatives.[1][2][3][4][5] Retrieved from

  • PubChem. (2025).[6] 2-Methyl-2-propylpropane-1,3-diol Compound Summary. National Library of Medicine. Retrieved from

  • Cheméo. (2024).[4] Chemical & Physical Properties of 1,3-Propanediol, 2-methyl-2-propyl-.[1][2][3][4][7][8][9] Retrieved from

Sources

Exploratory

Spectroscopic data for 2-Methyl-2-propyl-1,3-propanediol

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-2-propyl-1,3-propanediol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-2-propyl-1,3-propanediol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-propyl-1,3-propanediol (CAS No: 78-26-2), a key intermediate and active metabolite in the synthesis of several pharmaceutical compounds.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) data of the compound. The guide emphasizes the causal relationship between the molecular structure and its spectral output, providing field-proven insights and self-validating experimental protocols. All data and claims are supported by authoritative references to ensure scientific integrity.

Introduction and Scientific Context

2-Methyl-2-propyl-1,3-propanediol, also known as 2,2-Bis(hydroxymethyl)pentane, is a simple alkyl diol with a molecular formula of C₇H₁₆O₂ and a molecular weight of 132.20 g/mol .[2] Beyond its role as a chemical building block, this compound exhibits intrinsic pharmacological activity, including sedative, anticonvulsant, and muscle relaxant effects.[1] Its significance in drug development is highlighted by its status as both a synthetic precursor to and an active metabolite of widely recognized tranquilizers such as Meprobamate and Carisoprodol.[1]

A thorough understanding of its spectroscopic signature is paramount for quality control, metabolic studies, and the development of new synthetic routes. This guide provides a foundational spectroscopic characterization to support these research and development endeavors.

Molecular Structure and Spectroscopic Predictions

The structural features of 2-Methyl-2-propyl-1,3-propanediol dictate its spectroscopic characteristics. The molecule contains a quaternary carbon bonded to a methyl group, a propyl group, and two hydroxymethyl (-CH₂OH) groups. This structure predicts specific, identifiable signals in various spectroscopic techniques.

Caption: Molecular Structure of 2-Methyl-2-propyl-1,3-propanediol.

Infrared (IR) Spectroscopy

Theoretical Principles and Interpretation

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For 2-Methyl-2-propyl-1,3-propanediol, the most prominent features are expected to arise from the O-H and C-H stretching vibrations, as well as C-O stretching.

  • O-H Stretch: A strong, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) are expected, corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

  • C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region is indicative of the C-O single bond stretching in the primary alcohol functional groups.

Experimental Data Summary

The following table summarizes the characteristic absorption bands observed in the IR spectrum of 2-Methyl-2-propyl-1,3-propanediol.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (hydrogen-bonded)
2955-2870Strong, SharpC-H stretch (alkyl)
1465MediumC-H bend (methylene)
1380MediumC-H bend (methyl)
~1040StrongC-O stretch (primary alcohol)
Data is representative and compiled from typical spectra of primary diols.[3]
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)

This protocol ensures a high-quality, reproducible IR spectrum for a solid sample.

  • Sample Preparation: Dry 1-2 mg of 2-Methyl-2-propyl-1,3-propanediol and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove any residual water.

  • Grinding: In a dry agate mortar and pestle, gently grind the KBR. Add the sample and continue to grind until a fine, homogeneous powder is obtained. The presence of large crystals will cause scattering of the IR beam.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Caption: Workflow for IR Spectrum Acquisition via KBr Pellet Method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Caption: Proton Environments in 2-Methyl-2-propyl-1,3-propanediol.

¹H NMR Spectroscopy

Interpretation: The proton NMR spectrum is predicted to show six distinct signals corresponding to the chemically non-equivalent protons labeled (a) through (f).

  • Signal (a) - CH₃: A singlet, integrating to 3 protons.

  • Signal (b) - Propyl CH₂: A triplet, integrating to 2 protons, coupled to the adjacent CH₂ group (c).

  • Signal (c) - Propyl CH₂: A sextet, integrating to 2 protons, coupled to both adjacent CH₂ (b) and CH₃ (d) groups.

  • Signal (d) - Propyl CH₃: A triplet, integrating to 3 protons, coupled to the adjacent CH₂ group (c).

  • Signal (e) - CH₂OH: A singlet, integrating to 4 protons. The two CH₂ groups are chemically equivalent. Coupling to the OH proton is often not observed due to rapid chemical exchange.

  • Signal (f) - OH: A broad singlet, integrating to 2 protons. Its chemical shift can be highly variable depending on concentration and solvent.[4]

Experimental Data Summary (¹H NMR)

LabelAssignmentChemical Shift (δ, ppm)MultiplicityIntegration
(d)-CH₂CH₂CH₃ ~0.9Triplet3H
(a)-C-CH₃ ~1.0Singlet3H
(c)-CH₂CH₂ CH₃~1.3Multiplet2H
(b)-CCH₂ CH₂CH₃~1.4Multiplet2H
(f)-OH Variable (e.g., ~2.5-3.5)Broad Singlet2H
(e)-CH₂ OH~3.5Singlet4H
Data acquired in CDCl₃, representative values.[4][5]
¹³C NMR Spectroscopy

Interpretation: Due to molecular symmetry, the ¹³C NMR spectrum is expected to show six distinct signals for the seven carbon atoms. The two hydroxymethyl carbons are equivalent.

Experimental Data Summary (¹³C NMR)

AssignmentChemical Shift (δ, ppm)
Propyl C H₃~14.5
Propyl -C H₂-~17.0
Quaternary -C-C H₃~21.0
Propyl -C H₂-~38.0
C -quat~43.0
-C H₂OH~70.0
Data acquired in CDCl₃, representative values.[6]
Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of 2-Methyl-2-propyl-1,3-propanediol.

  • Solvation: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5][6] Chloroform-d is a common choice for its ability to dissolve many organic compounds.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the tube into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 2-4 second relaxation delay).

    • Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to singlets.

Mass Spectrometry (MS)

Principles and Expected Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The molecular ion peak (M⁺) for 2-Methyl-2-propyl-1,3-propanediol would be at m/z = 132. However, for alcohols, this peak is often weak or absent.

The fragmentation is typically dominated by:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Dehydration: Loss of a water molecule (M-18).

A major expected fragmentation is the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), leading to a stable cation at m/z = 101.

G mol [C₇H₁₆O₂]⁺˙ m/z = 132 frag1 [C₆H₁₃O]⁺ m/z = 101 mol->frag1 - •CH₂OH frag3 [C₄H₉O]⁺ m/z = 73 mol->frag3 - C₃H₇• frag2 [C₅H₁₁]⁺ m/z = 71 frag1->frag2 - CH₂O

Caption: Plausible EI-MS Fragmentation Pathway.

Experimental Data Summary
m/zRelative IntensityProposed Fragment
101High[M - CH₂OH]⁺
73Medium[M - C₃H₇]⁺
71High[M - CH₂OH - CH₂O]⁺
55Medium[C₄H₇]⁺
43Base Peak[C₃H₇]⁺
Data is representative of EI-MS spectra for similar diols.[3]
Experimental Protocol: Acquiring an EI-MS Spectrum
  • Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane. Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: In the ion source, the sample is vaporized and bombarded with electrons (typically at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and their abundance is recorded to generate the mass spectrum.

Safety and Handling

2-Methyl-2-propyl-1,3-propanediol is classified as harmful if swallowed and may cause eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8]

  • Handling: Use with adequate ventilation. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

  • First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. If ingested, do NOT induce vomiting and seek immediate medical attention.[7]

References

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Cole-Parmer. ([Link])

  • 2-Methyl-2-propylpropane-1,3-diol | C7H16O2. PubChem. ([Link])

  • 2-Methyl-2-propyl-1, 3-Propanediol - [13C NMR] - Chemical Shifts. SpectraBase. ([Link])

  • 1,3-Propanediol, 2-methyl-2-propyl-. NIST Chemistry WebBook. ([Link])

  • 2-Methyl-2-propyl-1, 3-Propanediol - [1H NMR] - Chemical Shifts. SpectraBase. ([Link])

  • 2-Methyl-2-propyl-1,3-propanediol. Wikipedia. ([Link])

Sources

Foundational

Physical and chemical properties of 2-Methyl-2-propylpropane-1,3-diol

A Critical Analysis for Pharmaceutical Synthesis & Drug Design[1] Document Control: Subject: 2-Methyl-2-propylpropane-1,3-diol (MPPD)[1] CAS: 78-26-2[1][2][3][4][5] Primary Application: Pharmaceutical Intermediate (Carba...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Analysis for Pharmaceutical Synthesis & Drug Design[1]

Document Control:

  • Subject: 2-Methyl-2-propylpropane-1,3-diol (MPPD)[1]

  • CAS: 78-26-2[1][2][3][4][5]

  • Primary Application: Pharmaceutical Intermediate (Carbamate Anxiolytics/Muscle Relaxants)[6]

  • Author Role: Senior Application Scientist

Executive Technical Summary

2-Methyl-2-propylpropane-1,3-diol (MPPD) represents a distinct class of gem-disubstituted neopentyl glycols.[1] Unlike linear diols, MPPD possesses a quaternary carbon center that imparts unique steric and metabolic stability profiles. For drug development professionals, this molecule is not merely a solvent or linker; it is the pharmacophore scaffold for the carbamate class of anxiolytics, most notably Meprobamate and Carisoprodol .

The presence of the quaternary center (C2) blocks standard


-oxidation metabolic pathways, significantly extending the biological half-life of its derivatives. This guide dissects the physiochemical properties, synthetic reactivity, and analytical validation of MPPD to support high-purity pharmaceutical manufacturing.
Molecular Architecture & Steric Dynamics[1]

The chemical behavior of MPPD is governed by the Thorpe-Ingold Effect (gem-dimethyl effect).[1] The bulky propyl and methyl groups at the C2 position compress the bond angle between the two hydroxymethyl arms (


).
  • Steric Shielding: The quaternary center protects the carbon skeleton from metabolic degradation.

  • Cyclization Potential: The bond angle compression favors intramolecular cyclization, making MPPD an excellent precursor for cyclic carbonates and acetals.

  • Lipophilicity: The propyl chain introduces a hydrophobic domain, balancing the hydrophilicity of the two hydroxyl groups, which is critical for blood-brain barrier (BBB) penetration in its carbamate forms.

Visualization: Structural Steric Map

The following diagram illustrates the central quaternary carbon's role in "locking" the conformation, facilitating specific reactivity profiles.

MPPD_Structure C_Quat Quaternary C2 (Steric Anchor) Propyl Propyl Group (Lipophilic Tail) C_Quat->Propyl Hydrophobic Interaction Methyl Methyl Group C_Quat->Methyl OH_1 Primary OH (Reactive Site A) C_Quat->OH_1 Nucleophilic Attack OH_2 Primary OH (Reactive Site B) C_Quat->OH_2

Figure 1: Structural connectivity of MPPD highlighting the quaternary anchor that dictates metabolic stability and reactivity.

Physical & Chemical Characterization[3][4][5][6][8][9][10]

The following data aggregates experimental values critical for process engineering. Note the melting point range; MPPD is a solid at room temperature, which simplifies handling compared to liquid diols, but requires precise temperature control during melt-phase reactions.

PropertyValue / RangeTechnical Context
CAS Number 78-26-2Unique Identifier
Molecular Formula

MW: 132.20 g/mol
Appearance White Crystalline SolidHygroscopic; store under desiccant.[1][3]
Melting Point 56 – 59 °CLow MP facilitates melt-fusion synthesis without solvent.[1]
Boiling Point ~230 °C (at 760 mmHg)High BP allows for high-temperature esterification.[1]
Density ~0.90 g/cm³Lower than water; phase separation possible in aqueous workups.
Solubility Water, Ethanol, AcetoneAmphiphilic due to Propyl (hydrophobic) + Diol (hydrophilic).
pKa ~14.5 (Alcoholic OH)Weakly acidic; requires strong base for deprotonation.

Scientist's Note - Hygroscopicity: Like many low-molecular-weight diols, MPPD is hygroscopic.[1] Absorbed water will depress the melting point and can quench moisture-sensitive reagents (e.g., phosgene or isocyanates). Protocol: Always dry MPPD in a vacuum oven at 40°C for 4 hours prior to use in stoichiometric reactions.

Pharmaceutical Synthesis Workflow

The primary utility of MPPD in drug development is the synthesis of Meprobamate (anxiolytic) and Carisoprodol (muscle relaxant). The reaction involves the conversion of the hydroxyl groups into carbamate esters.

Mechanism: The Carbamoylation Pathway

The synthesis typically proceeds via a chloroformate intermediate using phosgene (or triphosgene for safety), followed by ammonolysis.

  • Activation: Reaction of MPPD with Phosgene (

    
    ) at low temperature forms the bis-chloroformate.
    
  • Amidation: Nucleophilic attack by Ammonia (

    
    ) or Isopropylamine yields the final carbamate.
    
Visualization: Synthesis of Meprobamate

Synthesis_Workflow Start Start: 2-Methyl-2-propylpropane-1,3-diol Step1 Step 1: Phosgenation (Toluene, -5°C) Start->Step1 + COCl2 (Phosgene) Inter Intermediate: Bis-chloroformate Derivative Step1->Inter - HCl Step2 Step 2: Ammonolysis (NH3 gas or NH4OH) Inter->Step2 + NH3 Product Final API: Meprobamate Step2->Product - NH4Cl

Figure 2: Synthetic pathway from MPPD to Meprobamate via chloroformate activation.[1]

Analytical Protocols & Quality Control

Quantification of MPPD requires specific derivatization due to the high polarity of the two hydroxyl groups, which leads to peak tailing and poor volatility in Gas Chromatography (GC).

Protocol: GC-MS Silylation Assay

Objective: Quantify MPPD purity using TMS (Trimethylsilyl) derivatization.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[7]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Methodology:

  • Sample Prep: Weigh 10 mg of MPPD into a 2 mL GC vial.

  • Solvation: Add 1.0 mL of Anhydrous Pyridine. Vortex until fully dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Chemistry:

      
      [1]
      
  • Incubation: Cap the vial and heat at 60°C for 30 minutes. (Ensures steric hindrance at the neopentyl position is overcome).

  • Injection: Inject 1 µL into GC-MS (Split 1:50).

Chromatographic Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Temp Program: 80°C (hold 2 min)

    
     15°C/min 
    
    
    
    280°C.
  • Detection: EI Source. Look for molecular ion of the bis-TMS derivative (MW = 132 + 144 = 276 m/z).

Self-Validating Check: If the peak shows tailing, the derivatization is incomplete. Increase incubation time or check reagents for moisture contamination.

References
  • ChemicalBook. (2025). 2-Methyl-2-propyl-1,3-propanediol Properties and Synthesis.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66220, 2-Methyl-2-propylpropane-1,3-diol.[1][3]Link

  • Designer-Drug.com. (n.d.). Synthesis of Meprobamate (Miltown).[8][9] (Historical reference for carbamate synthesis). Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Methyl-2-propyl-1,3-propanediol, 98%.[1]Link

  • NIST Chemistry WebBook. (2025). Mass Spectrum of 2-Methyl-2-propyl-1,3-propanediol.[1]Link

Sources

Exploratory

Technical Monograph: 2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2)

Executive Summary 2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2) serves a dual role in pharmaceutical development: it is the primary synthetic precursor for the carbamate class of anxiolytics and muscle relaxants (speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2-propyl-1,3-propanediol (CAS 78-26-2) serves a dual role in pharmaceutical development: it is the primary synthetic precursor for the carbamate class of anxiolytics and muscle relaxants (specifically Meprobamate and Carisoprodol) and a critical process-related impurity (designated as Impurity C in the European Pharmacopoeia).[1][2][3]

This guide provides a definitive technical analysis of its physicochemical behavior, focusing on solubility differentials and stability kinetics.[1][3] For CMC (Chemistry, Manufacturing, and Controls) teams, understanding the solubility gap between this diol and its carbamated derivatives is the key to designing robust purification logic.[2][3]

Physicochemical Identity & Characterization[1][2][4][5]

CAS 78-26-2 is a branched aliphatic diol.[1][2][3] Its structure—a neopentyl glycol backbone with a propyl chain—imparts unique amphiphilic properties, balancing high aqueous solubility with significant organic miscibility.[2][3]

PropertySpecificationContextual Note
Chemical Name 2-Methyl-2-propyl-1,3-propanediolIUPAC
Common Synonyms Carisoprodol Impurity C; 2,2-Bis(hydroxymethyl)pentaneUsed in EP/USP monographs
Molecular Formula C₇H₁₆O₂MW: 132.20 g/mol
Appearance White crystalline solid / FlakesWaxy texture common due to low MP
Melting Point 57–59 °CCritical: Low MP requires cold storage to prevent caking.[1][2][3][4][5]
Boiling Point 230 °C (at 760 mmHg)High BP allows for thermal reaction conditions without loss.[1]
LogP (Octanol/Water) 0.78Low lipophilicity; preferentially partitions into aqueous phase.[1][3]
pKa ~14.6Neutral alcohol; non-ionizable in physiological pH.[1][3]

Solubility Profile & Phase Behavior[1][2][3]

Understanding the solubility of CAS 78-26-2 is paramount for two reasons: reaction medium selection and purification (impurity removal) .[1][2][3]

Aqueous and Polar Solubility

The presence of two primary hydroxyl groups on a compact neopentyl skeleton renders the molecule highly soluble in water and short-chain alcohols (Methanol, Ethanol).[1][2][3]

  • Water: Soluble (Estimated >50 mg/mL).[1][3]

  • Mechanism: Strong hydrogen bonding capability of the 1,3-diol motif overcomes the hydrophobicity of the propyl chain.[1][3]

Purification Logic (The Solubility Gap)

In the synthesis of Carisoprodol, the goal is to convert the hydrophilic diol (CAS 78-26-2) into a lipophilic dicarbamate.[1][2][3]

  • The Diol (Impurity): LogP 0.78 (Water Soluble)[1]

  • The Drug (Carisoprodol): LogP ~2.4 (Water Insoluble)[1]

Process Insight: This differential allows for purification via aqueous wash .[1] Post-reaction, the mixture can be washed with water; the unreacted CAS 78-26-2 partitions into the aqueous waste stream, while the product remains in the organic phase (e.g., Toluene or DCM).[1][2][3]

Solubility Decision Tree (Process Development)

SolubilityLogic Start Crude Reaction Mixture (Drug + CAS 78-26-2) SolventSelect Select Partition Solvent Start->SolventSelect WaterWash Aqueous Wash (pH Neutral) SolventSelect->WaterWash Add Water/Brine OrgPhase Organic Phase (Lipophilic) WaterWash->OrgPhase Partitioning AqPhase Aqueous Phase (Hydrophilic) WaterWash->AqPhase Partitioning ResultDrug Target Drug (Retained) OrgPhase->ResultDrug High LogP (>2.0) ResultImp CAS 78-26-2 (Removed) AqPhase->ResultImp Low LogP (0.78)

Figure 1: Purification logic based on the solubility differential between the diol intermediate and the carbamate product.[1][2][3]

Stability & Degradation Kinetics[2][3]

While chemically stable under ambient conditions, CAS 78-26-2 exhibits specific vulnerabilities relevant to storage and stress testing.[1][2][3]

Thermal Stability
  • Melting Sensitivity: With a melting point of ~58°C, the substance is prone to sintering or fusing into a solid block if stored in uncontrolled warehouse conditions (>30°C).[1][3]

  • Protocol: Store at 2–8°C or strictly controlled ambient (<25°C) to maintain free-flowing powder characteristics for precise weighing.

Chemical Reactivity & Degradation

As a 1,3-diol, the molecule is susceptible to specific degradation pathways if exposed to harsh conditions:

  • Oxidation: Primary alcohols can oxidize to aldehydes or carboxylic acids (2-methyl-2-propylmalonic acid derivatives) in the presence of strong oxidizers.[1][2][3]

  • Cyclization: Under acidic conditions and high heat, 1,3-diols can dehydrate to form oxetanes (cyclic ethers), though the neopentyl structure provides some steric protection against this.[1][2][3]

  • Esterification: Reacts readily with acid chlorides/anhydrides (this is its intended use, but also a risk if exposed to vapours).[1][3]

Degradation Pathway Diagram[1][2]

Degradation Parent CAS 78-26-2 (2-Methyl-2-propyl-1,3-propanediol) Oxidation Oxidative Stress (KMnO4 / Peroxides) Parent->Oxidation AcidHeat Acidic Dehydration (H+ / Heat) Parent->AcidHeat Aldehyde Degradant A: Aldehyde/Carboxylic Acid Oxidation->Aldehyde Primary OH Oxidation Cyclic Degradant B: Cyclic Ether (Oxetane deriv.) AcidHeat->Cyclic Intramolecular Cyclization

Figure 2: Potential degradation pathways under stress conditions.[1][2][3]

Experimental Protocols

Protocol A: Identification of Impurity C (HPLC)

This protocol is adapted from standard pharmacopeial methods for Carisoprodol, where CAS 78-26-2 is a known impurity.[1][2][3]

  • Objective: Quantify unreacted CAS 78-26-2 in a reaction mixture.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase:

    • Solvent A: Water (buffered to pH 3.0 with Phosphate).[1][3]

    • Solvent B: Acetonitrile.[1][3]

    • Gradient: Start high aqueous (90% A) to retain the polar diol, ramping to high organic to elute the drug.[1][3]

  • Detection: RI (Refractive Index) or ELSD is often required because CAS 78-26-2 lacks a strong UV chromophore (no conjugated double bonds).[1][2][3] Note: Standard UV at 210 nm may have low sensitivity.[1][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Retention Logic: CAS 78-26-2 will elute early (low k') compared to the drug product.[1][2][3]

Protocol B: Solubility Determination (Shake-Flask)
  • Preparation: Add excess CAS 78-26-2 to 10 mL of solvent (Water, Ethanol, DCM) in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours.

  • Separation: Filter supernatant through a 0.45 µm PTFE filter.

  • Quantification: Evaporate a known volume of filtrate and weigh the residue (Gravimetric) or analyze via GC-FID.

    • Why GC? Because the compound is volatile enough for GC and lacks UV activity.[1][3]

Pharmaceutical Applications & Regulatory Context[1][2][3][4][8][9]

Synthesis of Muscle Relaxants

CAS 78-26-2 is the structural backbone of Carisoprodol and Meprobamate .[1][2][3][6]

  • Reaction: The diol undergoes carbamoylation using urethane or phosgene/ammonia.[1][3]

  • Stoichiometry Control: Excess diol leads to mono-carbamates; insufficient diol leads to side reactions.[1][3] Precise solubility data ensures the excess diol can be washed away.[1][3]

Regulatory Status
  • Impurity Designation: It is monitored as Impurity C in the European Pharmacopoeia (EP) monograph for Carisoprodol.[1][3]

  • Safety: Classified as a skin/eye irritant.[1][3] Oral LD50 in mice is ~2200 mg/kg, indicating moderate toxicity.[1][3][7]

  • Handling: Due to its role as a precursor to controlled substances (Meprobamate is a Schedule IV drug in the US), bulk quantities may be subject to diversion monitoring in some jurisdictions.[1][3]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][3] PubChem Compound Summary for CID 66220: 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1][3] Eur.). Carisoprodol Monograph: Impurity C.[1][3][8][7] (Standard reference for impurity profiling).

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of Nicotinic Acid Esters from Diols

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of nicotinic acid esters, or nicotinates, is a cornerstone of medicinal and materials chemistry. When derived from diols, th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of nicotinic acid esters, or nicotinates, is a cornerstone of medicinal and materials chemistry. When derived from diols, these esters can serve as critical linkers in polymer synthesis or as bespoke drug delivery scaffolds. However, the selective esterification of diols presents a significant synthetic challenge: how to favor mono-esterification at a specific hydroxyl group while minimizing the formation of the di-ester byproduct. This guide provides an in-depth exploration of the primary chemical strategies for synthesizing nicotinic acid esters from diols, with a focus on reaction mechanisms, protocol optimization, and practical, field-tested insights to empower researchers in navigating this complex synthetic landscape.

The Strategic Importance of Nicotinate Esters from Diols

Nicotinic acid, a form of vitamin B3, is a fundamental building block in biochemistry and synthetic chemistry.[1][2][3] Its ester derivatives are not merely simple analogs; they are functional molecules with diverse applications, including roles as vasodilators and as key components in advanced materials. The reaction of nicotinic acid with diols—molecules possessing two hydroxyl (-OH) groups—opens a pathway to bifunctional molecules. The primary challenge, however, lies in controlling the reaction to selectively modify only one of the two hydroxyl groups, a common hurdle in the functionalization of polyols.[4][5] This guide will dissect the methodologies designed to achieve this selectivity.

Core Synthetic Methodologies

The selective synthesis of nicotinic acid mono-esters from diols can be broadly approached through three primary strategies: carbodiimide-mediated coupling, the Mitsunobu reaction, and catalyzed transesterification. Each method offers a unique set of advantages and is suited to different substrate scopes and laboratory constraints.

Carbodiimide-Mediated Coupling: The Steglich Esterification

The Steglich esterification is a powerful and widely adopted method for forming esters under mild conditions, making it particularly suitable for substrates that are sensitive to acid.[6][7][8] The reaction relies on a coupling agent, typically dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

Causality Behind the Method: The core principle of the Steglich esterification is the in situ activation of the carboxylic acid. DCC reacts with nicotinic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack. While the diol's alcohol groups can attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, being a more potent nucleophile, first attacks the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This species is then readily attacked by a hydroxyl group from the diol to form the desired ester, regenerating the DMAP catalyst.[7]

dot graph Steglich_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, maxwidth=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

NicotinicAcid [label="Nicotinic Acid"]; DCC [label="DCC"]; O_Acylisourea [label="O-Acylisourea\nIntermediate", fillcolor="#FBBC05"]; DMAP [label="DMAP (Catalyst)"]; ActiveEster [label="N-Acylpyridinium\n('Active Ester')", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diol [label="Diol (R-(OH)₂)"]; MonoEster [label="Mono-Nicotinate\nEster", fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU [label="Dicyclohexylurea\n(Byproduct)", style=filled, fillcolor="#FFFFFF"];

NicotinicAcid -> O_Acylisourea [label="+ DCC"]; DCC -> O_Acylisourea; O_Acylisourea -> DCU [style=dashed]; O_Acylisourea -> ActiveEster [label="+ DMAP"]; DMAP -> ActiveEster [style=dashed, arrowhead=empty]; ActiveEster -> MonoEster [label="+ Diol"]; Diol -> MonoEster; ActiveEster -> DMAP [label="- DMAP (Regenerated)", style=dashed, arrowhead=empty, dir=back];

{rank=same; NicotinicAcid; DCC;} {rank=same; ActiveEster; Diol;} } Caption: Mechanism of the DCC/DMAP-catalyzed Steglich Esterification.

Achieving Mono-selectivity: The key to favoring mono-esterification over di-esterification lies in controlling the stoichiometry. By using a slight excess of the diol relative to the nicotinic acid (e.g., 1.5 to 2.0 equivalents of diol), the statistical probability of a single nicotinic acid molecule reacting with a diol molecule is increased, leaving the second hydroxyl group unreacted.

Field-Proven Experimental Protocol: Mono-nicotination of 1,4-Butanediol

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,4-butanediol (1.5 eq) and nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the reaction rate and minimize side reactions.

  • Coupling Agent Addition: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates the reaction is proceeding.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct.[9]

    • Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove residual DMAP, followed by a saturated sodium bicarbonate solution to remove unreacted nicotinic acid, and finally with brine.[9][10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to separate the desired mono-ester from any di-ester and unreacted diol.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by careful monitoring via Thin Layer Chromatography (TLC) throughout the reaction. The distinct polarities of the starting diol, the mono-ester product, and the non-polar di-ester allow for clear visualization of the reaction's progress and informs the optimal stopping point to maximize the yield of the mono-ester.

The Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including esters, under exceptionally mild, neutral conditions.[11][12] It is particularly valuable for reactions involving stereocenters, as it proceeds with a clean inversion of configuration via an Sₙ2 mechanism.[13][14] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or the safer diisopropyl azodicarboxylate (DIAD).[11][15]

Causality Behind the Method: The reaction begins with the formation of a betaine intermediate from PPh₃ and DEAD. This highly reactive species then deprotonates the carboxylic acid (nicotinic acid). The resulting carboxylate anion is a key player. The alcohol (diol) is then activated by the phosphonium species, converting the hydroxyl into an excellent leaving group. The carboxylate anion then acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[13]

dot graph Mitsunobu_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Experimental workflow for the Mitsunobu esterification.

Field-Proven Experimental Protocol: Mono-nicotination of a Prochiral Diol

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the diol (1.0 eq), nicotinic acid (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath. The order of addition is crucial; pre-mixing these components is standard practice.[11]

  • Azodicarboxylate Addition: Slowly add DIAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction is often observed. Maintain the temperature at or below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in Mitsunobu workups is the removal of the triphenylphosphine oxide (TPPO) and the dialkyl hydrazine-dicarboxylate byproducts. Purification is almost always achieved via column chromatography. The choice of a less polar solvent system can sometimes precipitate the TPPO, which can then be removed by filtration.

    • Modified reagents, such as resin-bound triphenylphosphine, have been developed to simplify purification by allowing for filtration to remove the phosphine oxide byproduct.[16][17]

Base-Catalyzed Transesterification

Transesterification is an equilibrium-driven process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol.[18] For this application, a simple, volatile nicotinic acid ester (like methyl or ethyl nicotinate) is reacted with the target diol in the presence of a catalyst.

Causality Behind the Method: The reaction is typically catalyzed by a strong base, such as sodium methoxide or potassium carbonate. The base deprotonates the most accessible hydroxyl group of the diol, creating a potent alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon of the methyl nicotinate. A tetrahedral intermediate is formed, which then collapses, expelling a methoxide ion and forming the new, more complex ester.

To drive the reaction towards the product, the more volatile alcohol byproduct (methanol, in this case) is continuously removed from the reaction mixture, typically by distillation.[19]

Field-Proven Experimental Protocol: Transesterification with Ethylene Glycol

  • Setup: Assemble a distillation apparatus. In the reaction flask, combine ethylene glycol (used in large excess, acting as both reactant and solvent), methyl nicotinate (1.0 eq), and a catalytic amount of sodium methoxide (e.g., 0.05 eq).

  • Reaction: Heat the mixture to a temperature that allows for the slow distillation of the methanol byproduct (b.p. 65 °C) while retaining the higher-boiling ethylene glycol (b.p. 197 °C) and methyl nicotinate (b.p. 209 °C).

  • Monitoring: Monitor the reaction by observing the rate of methanol distillation and by periodically analyzing aliquots via Gas Chromatography (GC) or TLC.

  • Work-up and Purification:

    • Once the reaction has reached completion (or equilibrium), cool the mixture.

    • Neutralize the basic catalyst with a mild acid (e.g., acetic acid).

    • Remove the excess ethylene glycol under high vacuum distillation.

    • The remaining crude product can be purified by fractional distillation under vacuum or by column chromatography to isolate the 2-hydroxyethyl nicotinate.

Comparative Analysis of Methodologies

The choice of synthetic route is dictated by the specific diol substrate, required purity, scalability, and available laboratory equipment.

Methodology Key Reagents Typical Yield (Mono-ester) Advantages Disadvantages
Steglich Esterification DCC/EDC, DMAPGood to ExcellentMild conditions; High yields; Tolerates many functional groups.[8]DCU byproduct can be difficult to remove; DCC is an allergen.[9]
Mitsunobu Reaction PPh₃, DEAD/DIADGood to ExcellentVery mild, neutral conditions; Proceeds with stereochemical inversion.[12][14]Stoichiometric phosphine oxide waste; Purification can be challenging; DEAD is potentially explosive.[11][15]
Transesterification NaOMe, K₂CO₃Moderate to GoodAtom economical; Uses inexpensive reagents; Scalable.Equilibrium-driven, requires removal of byproduct; High temperatures may not be suitable for sensitive substrates.[18][19]

Emerging Frontiers: Enzymatic Synthesis

A promising future direction is the use of biocatalysis.[1][2][3] Lipases, for instance, can catalyze esterification reactions with high regio- and enantioselectivity under extremely mild, environmentally benign conditions.[20][21] Research has shown that enzymes like Candida antarctica lipase B can be highly effective for the selective mono-esterification of symmetrical diols.[20][21] While currently more common at the research scale, the scalability and sustainability of enzymatic methods present a compelling alternative to traditional chemical synthesis.

Conclusion

The synthesis of nicotinic acid esters from diols is a nuanced task that requires a careful selection of methodology based on the specific chemical context. Carbodiimide coupling offers a robust and versatile route, the Mitsunobu reaction provides unparalleled control over stereochemistry, and transesterification presents a scalable, atom-economical alternative. By understanding the fundamental mechanisms and practical considerations outlined in this guide, researchers and drug development professionals can more effectively design and execute synthetic strategies to achieve their target molecules with higher yields and purity, accelerating the pace of innovation.

References

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
  • How to purify Nicotinic acid derivatives from the reaction mixture?. (2017).
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Mitsunobu Reaction. (2019). Organic-Chemistry.org.
  • Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. (2015).
  • Menthyl nicotinate synthesis process. (n.d.).
  • Mitsunobu reaction. (n.d.). Organic-Syntheses.org.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. (2017). Organic & Biomolecular Chemistry.
  • Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. (2015).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity. (2017). PubMed.
  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. (2017).
  • Acid to Ester - Common Conditions. (n.d.). University of Rochester.
  • Recent progress in selective functionalization of diols via organoc
  • Recent progress in selective functionalization of diols via organoc
  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. (2013).
  • Steglich Esterific
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar

Sources

Exploratory

Potential research applications of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate

A Dual-Action Lipophilic Niacin Prodrug Executive Summary 2-Methyl-2-propylpropane-1,3-diyl dinicotinate (CAS: 13671-63-1), herein referred to as MPP-DN , represents a distinct class of "mutual prodrugs" within the pharm...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Action Lipophilic Niacin Prodrug

Executive Summary

2-Methyl-2-propylpropane-1,3-diyl dinicotinate (CAS: 13671-63-1), herein referred to as MPP-DN , represents a distinct class of "mutual prodrugs" within the pharmacophore space of lipid-modulating agents.[1] Unlike simple alkyl esters of nicotinic acid (Niacin) designed solely to improve lipophilicity, MPP-DN incorporates a biologically active linker: 2-methyl-2-propyl-1,3-propanediol (MPP) .

MPP is the metabolic precursor and active core of the sedative meprobamate. Consequently, MPP-DN functions as a dual-action agent releasing two equivalents of Niacin (lipid regulation/vasodilation) and one equivalent of MPP (sedation/anxiolysis) upon hydrolysis. This guide outlines the chemical architecture, mechanism of action, and potential research applications of this compound, specifically targeting stress-induced dyslipidemia and transdermal delivery systems.

Chemical Architecture & Properties[1][2][3]

The structural integrity of MPP-DN relies on the esterification of the two primary hydroxyl groups of the MPP diol with nicotinic acid. This modification dramatically alters the physicochemical profile compared to the parent compounds.

PropertyDataSignificance
CAS Number 13671-63-1Unique Identifier
Molecular Formula C₁₉H₂₂N₂O₄High carbon content increases lipophilicity
Molecular Weight 342.39 g/mol Suitable for oral and transdermal absorption (<500 Da)
Predicted LogP ~3.5 - 4.2Highly lipophilic (Parent Niacin LogP: 0.36).[1][2] Enhances membrane permeability.
H-Bond Donors 0Improves blood-brain barrier (BBB) penetration
H-Bond Acceptors 6Facilitates receptor interaction post-hydrolysis
Structural Logic

The central 2-methyl-2-propylpropane scaffold provides steric bulk, potentially slowing enzymatic hydrolysis by plasma esterases compared to linear alkyl esters. This suggests a sustained-release profile , mitigating the rapid Cmax spikes associated with the "niacin flush."

Mechanism of Action: The Mutual Prodrug Pathway

MPP-DN is biologically inert in its esterified form. Its pharmacological activity is contingent upon enzymatic hydrolysis.

2.1 Hydrolysis & Metabolic Fate

Upon systemic entry, non-specific plasma carboxylesterases (CES1/CES2) cleave the ester linkages.

  • Stoichiometry: 1 Mole MPP-DN

    
     2 Moles Nicotinic Acid + 1 Mole MPP.
    
2.2 Dual-Signaling Pathways
  • Pathway A: Nicotinic Acid (Lipid Modulation)

    • Target: GPR109A (HCAR2) receptor on adipocytes.

    • Effect: Inhibition of adenylyl cyclase

      
       Reduced cAMP 
      
      
      
      Inhibition of Hormone-Sensitive Lipase (HSL)
      
      
      Decreased free fatty acid (FFA) release.
    • Downstream: Reduced hepatic VLDL synthesis, lowered LDL, elevated HDL.

  • Pathway B: MPP (Neurological Modulation)

    • Target: GABA_A receptors (Allosteric modulation).

    • Effect: Enhanced chloride influx

      
       Hyperpolarization 
      
      
      
      Anxiolysis/Sedation.
    • Synergy: This pathway addresses "neurogenic dyslipidemia," where stress-induced cortisol drives lipid accumulation.

2.3 Visualization of Signaling Pathways

MPPDN_Mechanism MPPDN MPP-DN (Prodrug) Esterase Plasma Esterases (CES1/CES2) MPPDN->Esterase Substrate Niacin 2x Nicotinic Acid Esterase->Niacin Hydrolysis MPP 1x MPP (Sedative Alcohol) Esterase->MPP Hydrolysis GPR109A GPR109A Receptor (Adipocytes/Immune Cells) Niacin->GPR109A Agonist Binding GABA GABA-A Receptor (CNS) MPP->GABA Allosteric Modulation Lipolysis Inhibition of Lipolysis (↓ FFA, ↓ VLDL, ↑ HDL) GPR109A->Lipolysis Gi Pathway Flush Vasodilation (Flush Response) GPR109A->Flush PGD2 Release Sedation Anxiolysis & Muscle Relaxation GABA->Sedation Cl- Influx

Caption: Figure 1. Metabolic divergence of MPP-DN. Hydrolysis yields distinct lipid-modulating (Niacin) and anxiolytic (MPP) pharmacophores.

Research Applications
3.1 Cardiovascular Research: Stress-Induced Dyslipidemia

Standard statins do not address the autonomic component of cardiovascular disease. MPP-DN offers a unique tool to study the simultaneous treatment of hyperlipidemia and anxiety.

  • Hypothesis: The sedative effect of the MPP core may lower sympathetic tone, further reducing hepatic glucose output and VLDL secretion beyond the effect of niacin alone.

  • Application: Animal models of metabolic syndrome induced by chronic stress (e.g., restraint stress in ApoE-/- mice).

3.2 Dermatology: Transdermal NAD+ Delivery

Niacin is a precursor to NAD+, essential for skin barrier repair and anti-aging. However, free niacin causes severe cutaneous vasodilation (flushing).

  • Advantage: MPP-DN is highly lipophilic, enabling penetration of the Stratum Corneum.

  • Mechanism: The MPP linker may act as a permeation enhancer (similar to propylene glycol). Hydrolysis occurs in the viable epidermis, releasing niacin slowly to boost NAD+ without triggering the rapid Langerhans cell PGD2 release responsible for flushing.

3.3 Neuropharmacology: Neuroprotection

Recent studies suggest Niacin is neuroprotective via NAD+ repletion.

  • Challenge: Free niacin has poor BBB permeability.

  • Solution: MPP-DN's lipophilicity facilitates BBB crossing. Once in the CNS, hydrolysis releases Niacin (neuroprotection) and MPP (excitotoxicity reduction via GABA modulation).

Experimental Protocols
4.1 Synthesis of MPP-DN (Laboratory Scale)

Note: All synthesis must be performed in a fume hood due to the use of acid chlorides.

Reagents:

  • Nicotinoyl Chloride Hydrochloride (2.2 equivalents)

  • 2-Methyl-2-propyl-1,3-propanediol (1.0 equivalent)[3]

  • Pyridine (Solvent/Base) or Dichloromethane (DCM) with Triethylamine (TEA).

Protocol:

  • Preparation: Dissolve 10 mmol of 2-Methyl-2-propyl-1,3-propanediol in 50 mL anhydrous DCM. Add 25 mmol of Triethylamine. Cool to 0°C.[1]

  • Addition: Dropwise add 22 mmol of Nicotinoyl Chloride dissolved in 20 mL DCM over 30 minutes. Maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Silica; Ethyl Acetate:Hexane 1:1).

  • Workup: Wash organic layer with water (3x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via column chromatography.

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of diol -OH peaks and shift of methylene protons).

4.2 In Vitro Plasma Stability Assay

To determine the "Prodrug" half-life.

  • Incubation: Spike pooled human plasma with MPP-DN (final concentration 10 µM).

  • Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS.

    • Tracking: Monitor disappearance of MPP-DN and appearance of Niacin and MPP.

Safety & Toxicology Considerations

Researchers must account for the active metabolite liability of the MPP linker.

  • Sedation: Unlike other niacin esters (e.g., inositol hexanicotinate), MPP-DN releases a sedative. Dosing calculations must ensure the released MPP concentration remains below the threshold for significant CNS depression unless that is the intended therapeutic endpoint.

  • Dependence: The MPP core is related to meprobamate (Schedule IV). Chronic administration studies must monitor for withdrawal signs or tolerance.

  • Flushing: While esterification reduces flushing, it does not eliminate it if hydrolysis is rapid. Pre-treatment with aspirin (COX inhibitor) may still be required in initial animal studies.

References
  • National Institute of Standards and Technology (NIST). (2023). 1,3-Propanediol, 2-methyl-2-n-propyl-, dinitrate (Structural Analog Reference). NIST Chemistry WebBook. Link

  • PubChem. (2025).[4] Compound Summary: 2-Methyl-2-propylpropane-1,3-diol (MPP).[1][2][3][5][6] National Library of Medicine. Link

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. Link

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Trends in Pharmacological Sciences. Link

  • Berger, F. M. (1954). The pharmacological properties of 2-methyl-2-n-propyl-1,3-propanediol dicarbamate (Meprobamate).[7][4][6][8] Journal of Pharmacology and Experimental Therapeutics. (Seminal paper establishing MPP pharmacology). Link

Sources

Foundational

Literature review of 2-Methyl-2-propyl-1,3-propanediol derivatives

An In-depth Technical Guide to the Derivatives of 2-Methyl-2-propyl-1,3-propanediol The Core Moiety: 2-Methyl-2-propyl-1,3-propanediol (MPP) 2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2), also known as MPP, is a si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Derivatives of 2-Methyl-2-propyl-1,3-propanediol

The Core Moiety: 2-Methyl-2-propyl-1,3-propanediol (MPP)

2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2), also known as MPP, is a simple alkyl diol that serves as a fundamental building block for a range of derivatives with significant applications, particularly in the pharmaceutical industry.[1][2] Its unique molecular structure, featuring a quaternary carbon atom flanked by two primary hydroxyl groups, dictates its reactivity and physical properties.

Physicochemical Properties

MPP is typically a white crystalline solid, a characteristic that simplifies handling and storage compared to liquid diols.[1] Understanding its physical properties is critical for designing synthetic routes and formulation strategies.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [1][3]
Appearance White Crystalline Solid[1][4]
Melting Point 56–59 °C[1][2]
Boiling Point ~230 °C[4]
Solubility Slight in chloroform and methanol[1]
Synthesis of the Core Moiety

The synthesis of MPP is a critical first step, and its efficiency directly impacts the cost-effectiveness of its derivatives. The primary industrial methods involve multi-step processes starting from smaller aldehydes or ketones.[4]

One common pathway begins with the aldol condensation of propanal to form 2-methyl-2-pentenal. This intermediate is then hydrogenated to yield 2-methylpentanal. The crucial step involves a subsequent hydroxymethylation using formaldehyde, followed by a Cannizzaro-type reduction to produce the final diol.[4][5]

Experimental Protocol: Synthesis of MPP

  • Hydrogenation: 2-Methyl-2-pentenal is subjected to catalytic hydrogenation at approximately 100°C and 1.3-1.5 MPa to yield 2-methylpentanal.[5] The choice of a robust catalyst (e.g., Nickel-based) is crucial for achieving high conversion and selectivity, minimizing side reactions.

  • Hydroxymethylation & Reduction: The resulting 2-methylpentanal is reacted with a 36% formaldehyde solution.[5] A strong base, such as sodium hydroxide, is added dropwise. This initiates a crossed aldol reaction (hydroxymethylation) followed by a crossed Cannizzaro reaction where formaldehyde acts as the reducing agent.

  • Reaction Control: The reaction is exothermic, and the temperature is carefully controlled, often allowed to rise to 70°C before being heated to 90°C to ensure completion.[5] This control is vital to prevent side reactions and ensure a high yield, which can reach up to 93%.[5]

  • Workup and Purification: After cooling, the reaction mixture separates into layers. The organic layer is washed, and the aqueous layers are extracted with a suitable solvent like benzene. The combined organic phases are distilled, first to remove the solvent and then under reduced pressure to isolate the pure 2-Methyl-2-propyl-1,3-propanediol.[5]

This protocol represents a self-validating system, as the final vacuum distillation step serves to purify the product to a high degree, which can be confirmed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

A 2-Methyl-2-pentenal B Catalytic Hydrogenation (100°C, 1.3-1.5 MPa) A->B C 2-Methylpentanal B->C D Hydroxymethylation & Reduction (Formaldehyde, NaOH) C->D E 2-Methyl-2-propyl-1,3-propanediol (MPP) D->E

Caption: General synthesis pathway for 2-Methyl-2-propyl-1,3-propanediol (MPP).

Carbamate Derivatives: The Cornerstone of MPP's Pharmacological Significance

The most significant application of MPP is as a precursor for dicarbamate derivatives, which exhibit profound effects on the central nervous system (CNS).[1][4] The addition of carbamate moieties to the diol backbone transforms it from a simple alcohol into a potent pharmacological agent.

Meprobamate: The First Modern Anxiolytic

Meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) was a landmark pharmaceutical, introduced in 1955 as the first blockbuster anti-anxiety drug.[6] Its synthesis involves the carbamation of both hydroxyl groups on the MPP scaffold.

Synthesis of Meprobamate

The conversion of MPP to Meprobamate is a dicarbamation reaction. This typically involves reacting MPP with a carbamoylating agent. While various reagents can be used, the underlying principle is the formation of a carbamate ester at each hydroxyl group.

Mechanism of Action

Meprobamate's anxiolytic, sedative, and muscle relaxant properties stem from its action as a positive allosteric modulator of the GABA-A receptor.[7][8]

  • GABA-A Receptor Binding: Meprobamate binds to the GABA-A receptor complex at a site distinct from benzodiazepines.[7][9]

  • Enhanced GABAergic Inhibition: This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the frequency of chloride ion channel opening.[8]

  • Neuronal Hyperpolarization: The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This widespread neuronal inhibition in the CNS, particularly in the limbic system and thalamus, produces sedation and reduces anxiety.[8][9]

cluster_0 Neuronal Membrane GABA_R GABA-A Receptor Cl- Channel Cl_in Cl- Influx GABA_R:f1->Cl_in Meprobamate Meprobamate Meprobamate->GABA_R:f0 Binds & Potentiates GABA GABA GABA->GABA_R:f0 Binds Hyper Neuronal Hyperpolarization (Inhibition / Sedation) Cl_in->Hyper

Caption: Mechanism of Meprobamate action at the GABA-A receptor.

Carisoprodol: A Centrally Acting Muscle Relaxant

Carisoprodol is another key derivative, functioning as a centrally acting muscle relaxant.[4] It is structurally similar to meprobamate but is a monocarbamate with an N-isopropyl group on the second carbamate moiety. It is considered a prodrug, as it is metabolized in the body to meprobamate, which contributes significantly to its pharmacological effects.[2][9][10]

Other Derivatives and Applications

While carbamates are the most prominent, the diol structure of MPP allows for the synthesis of other derivatives with diverse applications, from chemical synthesis to polymer science.

Carbonate Esters

MPP can be reacted to form carbonate esters. A patented method describes the synthesis of 2-methyl-2-propyl-1,3-propanediol diester carbonate using trichloromethyl chloroformate in the presence of an organic amine catalyst.[11] This reaction highlights the versatility of the hydroxyl groups for esterification.

Experimental Data Summary: Synthesis of MPP Dicarbonate [11]

CatalystSolventTemp (°C)Molar Ratio (MPP:Reagent:Cat)Yield (%)Purity (%)
N,N-dimethylanilineCyclohexanone-51 : 0.7 : 0.582.198.1
PyridineToluene201 : 1.5 : 1.081.098.2
N,N-dimethylformamideBenzene251 : 0.8 : 1.082.098.2
TriethylamineTetrahydrofuran301 : 0.5 : 0.682.298.0

The data demonstrates that high yields and purity can be achieved under various conditions. The choice of solvent, catalyst, and temperature allows for process optimization based on cost, safety, and equipment availability. For instance, achieving a high yield at a lower temperature (-5°C) could be advantageous for minimizing thermal degradation or side reactions.

Role in Polymer Chemistry

Though less common than its isomer 2-Methyl-1,3-propanediol (MPO), MPP's structure as a diol makes it a potential monomer for producing polyesters and polyurethanes.[12] In these applications, it would act as a chain extender or part of the polyester polyol backbone. The branched, asymmetric structure of MPP would likely inhibit crystallization, leading to amorphous polymers with low glass transition temperatures, useful for creating flexible coatings, adhesives, and elastomers.[13][14]

cluster_0 Monomers cluster_1 Polymerization MPP MPP (Diol) Polyurethane Polyurethane (Elastomer, Coating, Adhesive) MPP->Polyurethane Diisocyanate Diisocyanate Diisocyanate->Polyurethane

Caption: Conceptual workflow for MPP as a monomer in polyurethane synthesis.

Conclusion and Future Outlook

2-Methyl-2-propyl-1,3-propanediol is a molecule of considerable historical and practical importance. Its legacy is cemented by its role as the precursor to meprobamate, a drug that revolutionized the treatment of anxiety. While the use of meprobamate has declined due to the advent of benzodiazepines with a wider therapeutic index, the study of MPP and its derivatives remains relevant.[7]

The core diol structure provides a versatile platform for chemical synthesis. Future research may focus on developing novel derivatives with improved pharmacological profiles or unique properties for materials science. The principles of reactivity and structure-function relationships established through the study of classic derivatives like meprobamate and carisoprodol continue to provide valuable insights for today's drug development professionals and polymer chemists.

References

  • CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google P
  • Buy 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 - Smolecule. (URL: )
  • The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses. (URL: )
  • 2-methyl-2-propyl-1,3-propanediol acetylcarbamate carbam
  • 2-Methyl-2-propyl-1,3-propanediol | 78-26-2 - ChemicalBook. (URL: )
  • The pharmacological properties of 2-methyl-2-n-propyl-1,3-propanediol dicarbamate (miltown), a new interneuronal blocking agent. Journal of Pharmacology and Experimental Therapeutics. (URL: )
  • 1,3-Propanediol, 2-methyl-2-propyl-, carbamate, propylcarbam
  • 2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbam
  • 2-Methyl-1,3-Propanediol (MP Diol) - Relic Chemicals. (URL: )
  • Meprobam
  • Meprobam
  • 2-Methyl-2-propyl-1,3-propanediol - Wikipedia. (URL: )
  • Meprobam
  • The Many Applications of 2-Methyl 1, 3-Propanediol (MPO)
  • 2-methyl-2-propyl-1,3-propanediol 2-methyl-2-propyl-1,3-propanediol - BDMAEE. (URL: )
  • What is the mechanism of Meprobamate?
  • Meprobamate – Knowledge and References - Taylor & Francis. (URL: )
  • 1,3-Propanediol, 2-methyl-2-propyl-, dicarbam
  • 2-Methyl-1,3-propanediol (MPO)
  • 2-METHYL-1,3-PROPANEDIOL -
  • Synthesis of 2-methyl-1,3-propanediol - PrepChem.com. (URL: )
  • 2-Methyl-1,3-propanediol (MPO). (URL: )
  • A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration - Green Chemistry (RSC Publishing). (URL: )
  • 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220 - PubChem. (URL: )
  • 1,3-Propanediol, 2-methyl-2-propyl- - the NIST WebBook. (URL: )

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-Methyl-2-propylpropane-1,3-diyl Dinicotinate

Abstract & Application Context This application note details a robust, scalable protocol for the synthesis of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate (henceforth referred to as MPPD-DN ). This molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate (henceforth referred to as MPPD-DN ).

This molecule represents a class of lipophilic niacin (Vitamin B3) prodrugs. By esterifying nicotinic acid to the sterically hindered 2-methyl-2-propyl-1,3-propanediol (MPPD) core, the resulting compound exhibits enhanced lipid solubility compared to free niacin. This modification is critical for applications requiring:

  • Transdermal Delivery: As a rubefacient or topical vasodilator.

  • Controlled Release: Hydrolysis-dependent release of niacin to minimize the "flushing" side effect associated with rapid systemic absorption.

The protocol below prioritizes the Acid Chloride Method over direct Fischer esterification or Steglich coupling. This choice is driven by the need to overcome the steric hindrance of the neopentyl-like primary alcohols on the MPPD core and to avoid difficult-to-remove urea byproducts common in carbodiimide couplings.

Retrosynthetic Analysis & Reaction Logic

The synthesis is a double nucleophilic acyl substitution. The quaternary carbon at the C2 position of the diol confers stability but introduces steric bulk that necessitates a highly reactive acylating agent (Nicotinoyl Chloride) and a nucleophilic catalyst/solvent (Pyridine).

Reaction Pathway (Graphviz Visualization)

ReactionScheme Diol 2-Methyl-2-propyl- 1,3-propanediol (MPPD) Target TARGET: MPPD Dinicotinate Diol->Target Nucleophilic Attack (0°C to 60°C) NicAcid Nicotinic Acid NicCl Nicotinoyl Chloride HCl Salt NicAcid->NicCl Activation (Reflux, 2h) SOCl2 Thionyl Chloride (SOCl2) SOCl2->NicCl NicCl->Target Acylation Pyridine Pyridine (Solvent/Base) Pyridine->Target HCl Scavenging

Figure 1: Synthetic pathway utilizing in-situ generation of the acid chloride followed by base-promoted esterification.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleGrade
2-Methyl-2-propyl-1,3-propanediol 132.201.0Core Scaffold>98%
Nicotinoyl Chloride HCl 178.022.5Acylating Agent>97% (Hygroscopic)
Pyridine 79.10SolventBase/SolventAnhydrous (<0.05% H2O)
Dichloromethane (DCM) 84.93-Extraction SolventACS Reagent
Sat.[4] NaHCO₃ --NeutralizationAqueous

Safety Note: Nicotinoyl chloride is corrosive and reacts violently with moisture. Pyridine is toxic and has a noxious odor; perform all operations in a fume hood.

Step-by-Step Methodology
Phase A: Preparation of the Acylating Agent (If not purchasing commercial salt)

Note: Commercial Nicotinoyl Chloride Hydrochloride is often hydrolyzed. For critical applications, generate it fresh.

  • Suspend Nicotinic Acid (1.0 eq) in excess Thionyl Chloride (5.0 eq) .

  • Reflux at 80°C for 2–3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

  • Remove excess Thionyl Chloride under vacuum.[5]

  • Azeotrope the residue twice with dry Toluene to remove trace SOCl₂. The resulting off-white solid is Nicotinoyl Chloride Hydrochloride .

Phase B: Esterification (The Core Reaction)
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and N₂ inlet.

  • Solvation: Charge the flask with Nicotinoyl Chloride HCl (2.5 eq) . Add Anhydrous Pyridine (10 mL per gram of diol) via syringe. The reaction is exothermic; an ice bath may be required during addition.

    • Expert Insight: Pyridine serves a dual purpose: it solubilizes the acid chloride salt and acts as a proton scavenger (base) to drive the equilibrium forward.

  • Addition: Cool the mixture to 0°C . Dissolve MPPD (1.0 eq) in a minimal amount of Pyridine or DCM and add dropwise to the reaction mixture over 30 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to 60°C for 4–6 hours.

    • Critical Process Parameter (CPP): Heating is essential. The neopentyl-like structure of MPPD creates steric hindrance. Room temperature stirring often results in a mixture of mono- and di-esters.

  • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The di-ester (Target) will have a higher R_f than the mono-ester and the polar nicotinic acid.

Phase C: Workup & Purification
  • Quench: Cool to RT. Pour the reaction mixture slowly into Ice Water (500 mL) . Stir vigorously for 20 minutes to hydrolyze excess acid chloride.

  • Extraction: Extract the aqueous mixture with DCM (3 x 100 mL) .

  • Washes (Critical for Purity):

    • Wash combined organics with 1M HCl (2 x 50 mL) to remove residual Pyridine (converts it to water-soluble Pyridinium chloride).

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted Nicotinic Acid.

    • Wash with Brine (1 x 50 mL) .

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Crystallization: The crude product is typically a viscous oil that solidifies upon standing. Recrystallize from Ethanol/Heptane (1:4) or Isopropanol .

Process Control & Workflow Visualization

The following flowchart illustrates the critical decision points during purification to ensure removal of the specific impurities associated with this synthesis (Pyridine and Nicotinic Acid).

WorkupFlow ReactionMix Crude Reaction Mixture (Pyridine, Product, Byproducts) Quench Quench in Ice Water ReactionMix->Quench Extract Extract with DCM Quench->Extract AcidWash Wash: 1M HCl Extract->AcidWash RemovePyr Aqueous Layer: Removes Pyridine AcidWash->RemovePyr BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Organic Layer RemoveNic Aqueous Layer: Removes Nicotinic Acid BaseWash->RemoveNic DryConc Dry (Na2SO4) & Concentrate BaseWash->DryConc Organic Layer Recryst Recrystallization (EtOH/Heptane) DryConc->Recryst Final Pure MPPD Dinicotinate Recryst->Final

Figure 2: Purification logic flow ensuring removal of basic (pyridine) and acidic (niacin) impurities.[6]

Characterization & Quality Attributes

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy ( H, 400 MHz, CDCl )

The symmetry of the molecule simplifies the spectrum.

  • 
     9.2 ppm (s, 2H):  Pyridine C2 protons (deshielded, alpha to Nitrogen).
    
  • 
     8.8 ppm (d, 2H):  Pyridine C6 protons.
    
  • 
     8.3 ppm (d, 2H):  Pyridine C4 protons.
    
  • 
     7.4 ppm (m, 2H):  Pyridine C5 protons.
    
  • 
     4.25 ppm (s, 4H):  Methylene protons (-CH 
    
    
    
    -O-CO-). Key indicator of ester formation.
  • 
     1.3–1.5 ppm (m, 4H):  Propyl chain (-CH 
    
    
    
    -CH
    
    
    -).
  • 
     1.05 ppm (s, 3H):  Methyl group (-CH 
    
    
    
    ) on the quaternary center.
  • 
     0.95 ppm (t, 3H):  Terminal methyl of the propyl chain.
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; use fresh SOCl₂ or store Nicotinoyl Chloride in a desiccator.
Mono-ester Impurity Incomplete ReactionIncrease reaction temp to 60°C; extend time; ensure >2.2 eq of Acid Chloride.
Pyridine Smell in Product Inefficient Acid WashRepeat 1M HCl wash; ensure pH of aqueous layer is <2 during wash.
Oiling Out Impure ProductAttempt trituration with cold Pentane before recrystallization.

References

  • Synthesis of Nicotinoyl Chloride

    • Source: PrepChem. (n.d.). Synthesis of Nicotinoyl chloride.
    • URL:[Link]

  • General Protocol for Hindered Diol Esterification

    • Source: Organic Chemistry Portal. (2023).
    • URL:[Link]

  • Properties of the Core Diol (MPPD)

    • Source: National Center for Biotechnology Information. (2023).[6] PubChem Compound Summary for CID 66220, 2-Methyl-2-propylpropane-1,3-diol.[7]

    • URL:[Link]

  • Nicotinic Acid Ester Derivatives (Contextual)

Sources

Application

Application Note: Quantitative Analysis of 2-Methyl-2-propyl-1,3-propanediol (MPP)

Abstract & Chemical Context 2-Methyl-2-propyl-1,3-propanediol (MPP; CAS 78-26-2) is a critical alkyl diol serving two primary roles in pharmaceutical development: as the key synthetic precursor and the primary hydrolytic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

2-Methyl-2-propyl-1,3-propanediol (MPP; CAS 78-26-2) is a critical alkyl diol serving two primary roles in pharmaceutical development: as the key synthetic precursor and the primary hydrolytic metabolite of the blockbuster muscle relaxants Carisoprodol and Meprobamate .[1]

Quantification of MPP is analytically challenging due to its chemical profile:

  • Lack of Chromophore: The molecule consists entirely of sigma bonds with no aromatic rings or conjugated systems, rendering standard UV-Vis detection (HPLC-UV) ineffective.

  • Polarity vs. Volatility: While volatile enough for Gas Chromatography (GC), the two hydroxyl groups cause significant hydrogen bonding, leading to peak tailing and adsorption on liners unless derivatized.

  • Matrix Complexity: In biological matrices (plasma/urine), MPP exists alongside its parent carbamates, requiring high selectivity.

This guide details two validated protocols: GC-MS (Silylation) for trace biological analysis and HPLC-RID/ELSD for bulk raw material quality control.

Analytical Decision Matrix

Select the appropriate workflow based on your sensitivity requirements and sample matrix.

AnalyticalDecisionTree Figure 1: Analytical Method Selection Guide for MPP Quantification. Start START: Define Sample Matrix Bio Biological Matrix (Plasma, Urine, Hair) Start->Bio Bulk Bulk Chemical / QC (Raw Material, Formulation) Start->Bulk Trace Trace Level (< 1 µg/mL)? Bio->Trace Purity Purity Assay (> 98%)? Bulk->Purity GCMS METHOD A: GC-MS (Derivatization Required) Trace->GCMS High Sensitivity HPLC_RI METHOD B: HPLC-RID (Refractive Index) Purity->HPLC_RI Cost-Effective Isocratic HPLC_ELSD METHOD C: HPLC-ELSD (Evaporative Light Scattering) Purity->HPLC_ELSD Gradient Compatible

Protocol A: Trace Quantification via GC-MS (Biological Matrices)

Objective: Quantify MPP in plasma/urine at ng/mL levels. Principle: Liquid-Liquid Extraction (LLE) followed by silylation to convert polar hydroxyls into volatile trimethylsilyl (TMS) ethers.

Reagents & Standards
  • Analyte: 2-Methyl-2-propyl-1,3-propanediol (MPP).[1][2][3][4][5][6]

  • Internal Standard (IS): Meprobamate-d3 or Carisoprodol-d7 (Structural analogs are preferred; if unavailable, Phenobarbital is a historical alternative, though less ideal).

  • Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvents: Ethyl Acetate (Extraction), Pyridine (Catalyst/Solvent).

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of plasma/urine to a silanized glass tube.

  • Spike: Add 20 µL of Internal Standard solution (10 µg/mL).

  • Extraction: Add 2 mL Ethyl Acetate . Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL Pyridine .

    • Add 50 µL BSTFA + 1% TMCS .

    • Cap and incubate at 70°C for 30 minutes . Critical: Ensure complete silylation of both hydroxyl groups to prevent "mono-TMS" artifacts.

  • Injection: Cool to room temperature and inject 1 µL into GC-MS.

GC-MS Parameters
ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for trace MS analysis.
Inlet Splitless (1 min purge), 260°CMaximizes sensitivity; high temp prevents condensation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for MS stability.
Oven Program 70°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp removes solvent; MPP elutes mid-ramp.
Transfer Line 280°CPrevents analyte condensation before MS source.
Ionization EI (70 eV)Standard library matching.
Acquisition SIM Mode (Selected Ion Monitoring)Maximizes signal-to-noise ratio.
Mass Spectral Targets (SIM Mode)

Note: MPP forms a Di-TMS derivative (MW: 276.5).

  • Target Ion (Quant): m/z 147 (Characteristic polysiloxane rearrangement ion for diols).

  • Qualifier Ions:

    • m/z 73 (TMS group base peak).

    • m/z 261 ([M-15]+, Loss of methyl).

    • m/z 233 ([M-43]+, Loss of propyl).

Protocol B: Purity Assay via HPLC-RID (Raw Materials)

Objective: Purity assessment of MPP raw material (>98%) or reaction monitoring. Principle: Since MPP has no UV absorbance, Refractive Index Detection (RID) is the robust, cost-effective standard.

Reagents
  • Mobile Phase: Acetonitrile:Water (40:60 v/v). Premixed and degassed.

  • Diluent: Mobile Phase.

Instrumentation Setup
ParameterSetting
Detector Refractive Index Detector (RID)
Cell Temp 35°C (Must be stable to prevent drift)
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm
Flow Rate 1.0 mL/min (Isocratic)
Injection Vol 20 µL
Run Time 15 minutes
Procedure
  • System Suitability: Inject a standard (1.0 mg/mL) 5 times. RSD of peak area must be < 2.0%.

  • Sample Prep: Dissolve 50 mg of MPP raw material in 50 mL diluent (1.0 mg/mL).

  • Analysis: Inject sample. MPP typically elutes between 4–6 minutes depending on column void volume.

  • Calculation: Use "Area Normalization" or External Standard method.

Note: If gradient elution is required (e.g., to flush late-eluting impurities), RID cannot be used. Switch to ELSD (Evaporative Light Scattering Detector) with the same column and a Water/Acetonitrile gradient.

Data Summary & Validation Criteria

The following performance metrics are expected when validating these methods per ICH Q2(R1) guidelines.

Validation ParameterGC-MS (Bio-Analysis)HPLC-RID (Bulk Assay)
Linearity (R²) > 0.995 (Range: 10–2000 ng/mL)> 0.999 (Range: 0.1–2.0 mg/mL)
LOD (Limit of Detection) ~ 2–5 ng/mL~ 10 µg/mL
Recovery (Accuracy) 85% – 115%98% – 102%
Precision (RSD) < 15%< 2%
Specificity No interference from MeprobamateResolve from synthesis byproducts

Troubleshooting Guide (The "Scientist's Perspective")

Issue 1: GC-MS Peak Tailing

  • Cause: Incomplete derivatization or active sites in the inlet liner.

  • Fix: Ensure reagents are fresh (BSTFA hydrolyzes easily). Switch to a deactivated splitless liner with glass wool. Increase derivatization time to 60 mins.

Issue 2: HPLC-RID Baseline Drift

  • Cause: Temperature fluctuations or mobile phase outgassing.

  • Fix: RID is extremely sensitive to temperature. Ensure the detector optical unit is heated/stabilized for at least 2 hours before analysis. Use a premixed mobile phase to avoid on-line mixing ripples.

Issue 3: Low Recovery in LLE

  • Cause: MPP is relatively polar.

  • Fix: Saturate the aqueous phase with NaCl (Salting out) before adding Ethyl Acetate to push the diol into the organic phase.

References

  • Douglas, J. F., et al. (1967).[5] "Gas chromatographic determination of meprobamate, 2-methyl-2-propyl-1,3-propanediol dicarbamate, in plasma and urine." Analytical Chemistry. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 66220, 2-Methyl-2-propyl-1,3-propanediol." PubChem. Link

  • European Pharmacopoeia (Ph. Eur.). "Carisoprodol Monograph: Impurity C (2-methyl-2-propylpropane-1,3-diol)."[2] EDQM. (Standard reference for impurity limits).

  • BenchChem. (2025).[7] "Application Notes and Protocols for the Quantitative Analysis of Diols." Link

Sources

Method

HPLC Analysis of 2-Methyl-2-propyl-1,3-propanediol and its Esters: A Comprehensive Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a detailed exploration of High-Performance Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Methyl-2-propyl-1,3-propanediol (MPP) and its ester derivatives. MPP is a significant compound in the pharmaceutical industry, serving as both a synthetic precursor and an active metabolite for several drugs, including Carisoprodol and Meprobamate.[1] A primary analytical challenge is the molecule's lack of a native chromophore, precluding direct analysis by common UV-Vis detectors at trace levels. This document presents two core strategies: a direct analysis method using Refractive Index Detection (RID) for bulk materials and high-concentration samples, and a more sensitive approach employing pre-column derivatization for trace-level quantification in complex matrices. We delve into the causality behind methodological choices, provide step-by-step, self-validating protocols, and discuss method validation in line with regulatory expectations.

The Analytical Challenge: Detecting the "Invisible" Diol

2-Methyl-2-propyl-1,3-propanediol is an aliphatic diol with the chemical structure C7H16O2.[2] Its simple, saturated alkyl framework means it does not absorb light in the UV-Visible spectrum, a property essential for the most common and robust form of HPLC detection. Therefore, quantifying MPP, especially at low concentrations found in biological matrices or as an impurity, requires specialized analytical strategies. This note addresses this challenge by providing validated protocols for both direct and indirect detection.

Strategy I: Direct Analysis via HPLC with Refractive Index Detection (HPLC-RID)

Scientific Rationale

For analyzing MPP in bulk form or in highly concentrated formulations, direct detection is feasible and efficient. Refractive Index Detection (RID) is a universal detection method that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[3] Its key advantage is its ability to detect nearly any compound, making it suitable for non-chromophoric analytes like MPP.

However, the trustworthiness of this method hinges on understanding its limitations. RID is highly sensitive to fluctuations in temperature and mobile phase composition, mandating a strictly controlled isocratic elution and a stable thermal environment.[3] It is generally less sensitive than UV detection and is not compatible with gradient elution, which limits its utility for complex samples requiring separation of multiple components with varying polarities.

Experimental Workflow for Direct HPLC-RID Analysis

The workflow for direct analysis is straightforward, focusing on sample solubilization, filtration, and isocratic separation.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation System Validation Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC Isocratic HPLC-RID System Filter->HPLC Inject Data Data Acquisition & Quantification HPLC->Data SST System Suitability Test Data->SST Cal Calibration Curve Data->Cal

Caption: Workflow for Direct Analysis of MPP using HPLC-RID.

Protocol 1: Isocratic HPLC-RID for Bulk MPP Analysis

This protocol is designed for the quantification of MPP as a raw material or in simple, high-concentration mixtures.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase of Acetonitrile and Water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).

  • Standard Preparation:

    • Accurately weigh approximately 100 mg of 2-Methyl-2-propyl-1,3-propanediol reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to create a stock solution of ~10 mg/mL.

    • Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, 7.5 mg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing an amount of MPP expected to fall within the calibration range.

    • Dissolve the sample in the mobile phase using a volumetric flask.

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.[4]

  • Chromatographic Conditions:

    • Equilibrate the HPLC system, ensuring the RID baseline is stable. This may take a significant amount of time (1-2 hours).

    • Inject the standards and sample solutions.

Table 1: HPLC-RID Instrumental Parameters

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic Acetonitrile:Water (optimized, e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C (strictly controlled)
Detector Refractive Index Detector (RID)
RID Temperature 35°C (matched to column temperature)
Injection Volume 20 µL
Run Time 15 minutes

Strategy II: High-Sensitivity Analysis via Pre-Column Derivatization

Scientific Rationale

For trace-level quantification, derivatization is essential. This chemical process modifies the analyte to attach a light-absorbing moiety (a chromophore), making it detectable by a standard HPLC-UV detector.[5] The choice of reagent is critical for a robust and reliable method.

For diols, boronic acids are highly effective derivatizing agents. Phenylboronic acid (PBA), for instance, reacts rapidly and specifically with the 1,3-diol group of MPP to form a stable, cyclic boronate ester.[6][7] This derivative contains a phenyl ring, a strong chromophore, allowing for sensitive UV detection around 254 nm. This approach dramatically increases sensitivity compared to RID and allows for the use of powerful gradient elution techniques to resolve MPP from other matrix components.

Analyzing MPP Esters: The Hydrolysis-First Approach

When analyzing MPP esters, a common and robust strategy is to quantify the total MPP content after converting all esters back to the parent diol. This is achieved through chemical hydrolysis (e.g., using a base like sodium hydroxide).[8] This approach simplifies the analysis by requiring only one analytical method for the derivatized MPP, regardless of the original ester form.

Experimental Workflow for Derivatization-Based Analysis

This workflow includes an optional hydrolysis step for ester analysis, followed by derivatization and a standard reverse-phase HPLC-UV separation.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Sample containing MPP or MPP Esters Hydrolysis Ester Sample? Sample->Hydrolysis Hydrolyze Base Hydrolysis (e.g., NaOH) Hydrolysis->Hydrolyze Yes Deriv Add Phenylboronic Acid (PBA) & Heat Hydrolysis->Deriv No Neutralize Neutralize Hydrolyze->Neutralize Neutralize->Deriv Cool Cool to Room Temp Deriv->Cool HPLC Gradient HPLC-UV System Cool->HPLC Inject Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for MPP analysis via pre-column derivatization.

Protocol 2: HPLC-UV with Phenylboronic Acid (PBA) Derivatization

This protocol provides a high-sensitivity method for MPP in various sample types, including those where it is present as an impurity or metabolite.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Derivatization Reagent: Prepare a 10 mg/mL solution of Phenylboronic Acid (PBA) in a suitable organic solvent like Acetonitrile or Methanol.

  • Standard & Sample Preparation:

    • Prepare stock solutions of MPP reference standard in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.

    • Create a series of calibration standards at much lower concentrations than for RID (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare sample solutions so the expected MPP concentration falls within this range.

    • For Ester Samples: Before derivatization, add a stoichiometric excess of 1M NaOH to the sample/standard, heat gently (e.g., 60°C for 30 minutes) to hydrolyze the ester, cool, and neutralize with 1M HCl.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the standard or sample solution with 100 µL of the PBA derivatization reagent.

    • Add a small amount of a non-nucleophilic base (e.g., 20 µL of pyridine) to catalyze the reaction.

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • Chromatographic Conditions:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the derivatized standards and samples.

Table 2: HPLC-UV Instrumental Parameters for Derivatized MPP

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 30% B to 90% B over 10 min, hold 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector UV-Vis Detector
Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes (including re-equilibration)

Method Trustworthiness: System Suitability and Validation

To ensure that the data generated is accurate and reliable, every analytical run must be validated. This is built on two pillars: System Suitability Testing (SST) performed before each run and a one-time comprehensive Method Validation.

System Suitability Testing (SST)

Before analyzing any samples, a standard solution is injected multiple times to verify the performance of the chromatographic system.[4]

Table 3: Key System Suitability Parameters

ParameterAcceptance CriteriaRationale
Repeatability (RSD%) ≤ 2.0% (for 5 reps)Ensures the precision of the injection and system response.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms good peak shape, indicating no undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures the efficiency and separation power of the column.
Resolution (Rs) > 2.0 (from nearest peak)Ensures the analyte peak is well-separated from any interfering peaks.
Method Validation Parameters

A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[8]

Table 4: Summary of Method Validation Characteristics

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Determined by a regression analysis of the calibration curve (R² > 0.995).
Accuracy The closeness of test results to the true value. Assessed by spike/recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Conclusion

The analysis of 2-Methyl-2-propyl-1,3-propanediol and its esters by HPLC requires a thoughtful approach tailored to the analytical objective. For high-concentration samples where simplicity is key, HPLC-RID offers a direct and effective solution. For trace-level quantification, impurity profiling, or analysis in complex matrices, a pre-column derivatization strategy using Phenylboronic Acid coupled with HPLC-UV detection is a highly sensitive, specific, and robust method. The hydrolysis-first approach further extends this method to the comprehensive analysis of total MPP from its various ester forms. Adherence to strict system suitability and method validation protocols ensures that the chosen method produces trustworthy and scientifically sound data critical for research and drug development.

References

  • Wan, D., Morisseau, C., & Hammock, B. D. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PMC. Retrieved from [Link]

  • Karasek, L., et al. (2016). Analytical method for the trace determination of esterified 3- and 2-monochloropropanediol and glycidyl fatty acid esters in various food matrices. Journal of Chromatography A. Retrieved from [Link]

  • Wan, D., Morisseau, C., & Hammock, B. D. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. eScholarship.org. Retrieved from [Link]

  • Chromatography Forum. (2009). derivatization of 1,2 diols. Retrieved from [Link]

  • ResearchGate. (2020). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]

  • Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Dong, M. W. (2021). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]

  • OIV. (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]

  • Chromatography Forum. (2016). cis-diol derivatization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Lunn, S. E., & Biyani, K. (2012). Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. In HPLC and UHPLC for Practicing Scientists. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • BDMAEE. (2024). 2-methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(Hydroxymethyl)-2-nitro-1,3-propanediol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2009). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Screening-level Hazard Characterization 2-methyl-1 3-propanediol (CASRN 2163-42-0). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 2-Methyl-2-propyl-1,3-propanediol and its Derivatives using NMR Spectroscopy

Abstract This technical guide provides a comprehensive overview and detailed protocols for the structural analysis of 2-Methyl-2-propyl-1,3-propanediol (MPP) and its derivatives using Nuclear Magnetic Resonance (NMR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the structural analysis of 2-Methyl-2-propyl-1,3-propanediol (MPP) and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in the synthesis of pharmaceuticals such as Meprobamate and Carisoprodol, the precise structural verification and purity assessment of MPP and its subsequent products are paramount.[1][2] This document offers researchers, scientists, and drug development professionals field-proven methodologies for sample preparation, data acquisition, and spectral interpretation for both the parent diol and its key derivatives.

Introduction: The Significance of 2-Methyl-2-propyl-1,3-propanediol

2-Methyl-2-propyl-1,3-propanediol (CAS No. 78-26-2) is an alkyl diol of significant interest within the pharmaceutical and chemical industries.[1] Its molecular structure, featuring two primary hydroxyl groups on a substituted propane backbone, makes it a versatile precursor for various chemical syntheses.[1][2] Most notably, it is the foundational building block for dicarbamate derivatives, including the anxiolytic drug Meprobamate and the muscle relaxant Carisoprodol.[1][3]

Given its role as a key starting material, ensuring the identity and purity of MPP is a critical quality control step. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the molecular framework, including the carbon backbone and the chemical environment of each proton, enabling confident verification of the target structure and the detection of impurities.

This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative sources to ensure technical accuracy and trustworthiness.

Physicochemical Properties and Safety Data

2-Methyl-2-propyl-1,3-propanediol is typically a white crystalline solid under standard conditions.[1] Its properties make it relatively easy to handle and store.[1]

PropertyValueSource
CAS Number 78-26-2[1][4][5]
Molecular Formula C₇H₁₆O₂[1][4]
Molecular Weight 132.20 g/mol [1][3][4]
Appearance White crystalline solid[1][2]
Melting Point 56-59 °C[1][3]
Boiling Point 230 °C at 753 mmHg
Synonyms 2,2-Bis(hydroxymethyl)pentane, 2-Methyl-2-n-propyl-1,3-propanediol[4]

Safety and Handling: As with any chemical reagent, proper safety precautions must be observed. Handling should be performed in a well-ventilated area while wearing appropriate Personal Protective Equipment (PPE), including safety goggles and gloves.[6][7][8] Avoid inhalation of dust and direct contact with skin and eyes.[6] In case of exposure, flush the affected area with plenty of water.[6][7] Always consult the latest Safety Data Sheet (SDS) before use.[8]

Principles of NMR Analysis for MPP and Derivatives

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key parameters are chemical shift (δ), integration (area under the peak), and spin-spin coupling (splitting pattern).

  • ¹³C NMR: Reveals the number of non-equivalent carbons in a molecule and their functional group type (e.g., alkyl, alcohol, carbonyl).

The structure of 2-Methyl-2-propyl-1,3-propanediol has several distinct proton and carbon environments that give rise to a predictable NMR spectrum. Derivatization of the two primary hydroxyl (-OH) groups, for instance, by converting them to carbamates or esters, will cause significant and predictable changes in the chemical shifts of nearby protons and carbons, particularly the adjacent methylene (-CH₂-) groups. This makes NMR an ideal tool for monitoring reaction progress and confirming the structure of the final product.

Experimental Protocols & Workflows

General Experimental Workflow

The process of NMR analysis follows a logical sequence from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh 5-10 mg of Sample dissolve Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl3) prep->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Load Standard Acquisition Parameters (¹H, ¹³C) instrument->setup acquire Acquire Data setup->acquire process Apply Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Peaks (¹H) & Pick Peaks (¹³C) process->integrate assign Assign Signals to Molecular Structure integrate->assign report report assign->report Structural Confirmation & Purity Assessment

Caption: General workflow for NMR analysis.

Protocol 1: Standard ¹H and ¹³C NMR of 2-Methyl-2-propyl-1,3-propanediol

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for the structural verification and purity assessment of a solid sample of 2-Methyl-2-propyl-1,3-propanediol.

Materials and Equipment:

  • 2-Methyl-2-propyl-1,3-propanediol sample

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the MPP sample directly into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (CDCl₃ is suitable, but DMSO-d₆ can be used if solubility is an issue).

    • Briefly vortex the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire the spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse program. A larger number of scans (e.g., 128 to 1024) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • For the ¹H spectrum, integrate the peaks to determine the relative ratios of different protons.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure against the expected values (see Table 2).

Protocol 2: NMR Analysis of MPP Derivatives (e.g., Meprobamate)

Objective: To confirm the successful synthesis of a dicarbamate derivative of MPP, using Meprobamate as an example.

Rationale: The conversion of the two -CH₂OH groups of MPP into -CH₂OCONH₂ groups in Meprobamate results in a significant downfield shift of the methylene protons and carbons due to the electron-withdrawing effect of the carbamate functionality. This change is easily quantifiable by NMR.

G MPP 2-Methyl-2-propyl-1,3-propanediol (-CH₂-OH) Derivative Dicarbamate Derivative (e.g., Meprobamate) (-CH₂-O-C(O)NH₂) MPP->Derivative Derivatization Reaction (e.g., with Phosgene & Ammonia)

Caption: Derivatization of MPP to a dicarbamate.

Methodology:

  • Sample Preparation: Follow the same procedure as in Protocol 1, using the dried, purified derivative sample. CDCl₃ or DMSO-d₆ are typically suitable solvents.

  • Data Acquisition & Processing: Follow the same steps as in Protocol 1.

  • Spectral Interpretation:

    • Compare the acquired spectra to those of the starting material (MPP).

    • Key Confirmation Signal: Look for the disappearance of the broad -OH proton signal from the MPP spectrum.

    • Key Structural Shift: Observe the significant downfield shift of the signals corresponding to the two -CH₂- groups (protons and carbons) attached to the newly formed carbamate oxygen. In MPP, the ¹H signal for these protons is around 3.5 ppm; in Meprobamate, it shifts to approximately 3.9-4.0 ppm.

    • New Signals: Identify the new signals corresponding to the carbamate -NH₂ protons (typically a broad singlet around 4.6-5.0 ppm in DMSO-d₆).

Protocol 3: Advanced Analysis - Enantiomeric Purity of Chiral Diols

Objective: To determine the enantiomeric purity of a chiral diol using a chiral derivatizing agent (CDA) and ¹H NMR analysis.

Rationale: While MPP itself is achiral, many other diols used in drug development are chiral. NMR cannot distinguish between enantiomers directly. However, by reacting the chiral diol with an enantiomerically pure CDA, a pair of diastereomers is formed. Diastereomers have different physical properties and, crucially, produce distinct signals in the NMR spectrum. The integration ratio of these distinct signals directly corresponds to the enantiomeric ratio of the original diol. A common and effective method involves a three-component reaction with 2-formylphenylboronic acid and an enantiopure amine.[9][10][11]

Methodology: This protocol is adapted from established literature procedures.[9][11]

  • Derivatization:

    • In an NMR tube, dissolve the chiral diol sample (~2.0 µmol), 2-formylphenylboronic acid (~1.05 equivalents), and one enantiomer of α-methylbenzylamine (~1.05 equivalents) in 0.6 mL of CDCl₃.

    • Allow the reaction to proceed at room temperature for approximately 60-90 minutes to form the diastereoisomeric iminoboronate esters.[10]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. It is crucial to achieve good signal separation, so a higher field spectrometer (≥500 MHz) is advantageous.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two different diastereomers.

    • Carefully integrate these two distinct peaks.

    • The enantiomeric excess (% ee) can be calculated from the integrals of the major (I_major) and minor (I_minor) diastereomer signals: % ee = [(I_major - I_minor) / (I_major + I_minor)] * 100

Data Interpretation: Expected NMR Signals

The following table summarizes the expected chemical shifts for the parent compound, 2-Methyl-2-propyl-1,3-propanediol. Actual values may vary slightly based on solvent, concentration, and temperature.

Table 2: Predicted ¹H and ¹³C Chemical Shifts for 2-Methyl-2-propyl-1,3-propanediol

GroupStructure Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹H Multiplicity
a -CH₃ (propyl)~0.9~14.8Triplet (t)
b -CH₂- (propyl)~1.4~17.5Sextet
c -CH₂- (propyl)~1.5~35.0Triplet (t)
d -CH₃ (methyl)~0.8~18.0Singlet (s)
e -CH₂OH~3.5~70.0Singlet (s) or AB quartet
f C (quaternary)-~42.0-
g -OHVariable (broad)-Singlet (s)

Note: The two -CH₂OH groups (e) are chemically equivalent, as are their protons. Depending on the solvent and temperature, the protons may appear as a sharp singlet or a more complex AB quartet due to restricted rotation.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of 2-Methyl-2-propyl-1,3-propanediol and its derivatives. The protocols and data presented in this application note provide a robust framework for researchers and quality control scientists to verify molecular identity, monitor reaction conversions, and, with advanced methods, assess stereochemical purity. By understanding the principles of NMR and the predictable spectral changes upon derivatization, professionals in drug development and chemical synthesis can ensure the integrity of their materials and the success of their research.

References

  • Cole-Parmer. (2006, May 3). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol.
  • The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses. (2025, October 6).
  • ChemicalBook. (2026, January 17). 2-Methyl-2-propyl-1,3-propanediol - Safety Data Sheet.
  • PubChem. 2-Methyl-2-propylpropane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2009). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Aquigen Bio Sciences. 2-Methyl-d3-2-Propyl-1,3-Propanediol.
  • Bull, S. D., et al. (2008). Simple Protocols for NMR Analysis of the Enantiomeric Purity of Chiral Diols. Nature Protocols, 3(2), 215-9. Retrieved from [Link]

  • Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Retrieved from [Link]

  • BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol.
  • University of Bath. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
  • Bull, S. D., et al. (2006). Simple protocol for NMR analysis of the enantiomeric purity of diols. Organic Letters, 8(10), 1971-4. Retrieved from [Link]

  • Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

Sources

Method

Application Note: 2-Methyl-2-propyl-1,3-propanediol (MPPD) in Advanced Polymer Synthesis

Abstract This technical guide details the utility of 2-Methyl-2-propyl-1,3-propanediol (MPPD) as a specialized monomer in the synthesis of high-performance polyurethanes (PU), polyesters, and polycarbonates. Unlike its c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility of 2-Methyl-2-propyl-1,3-propanediol (MPPD) as a specialized monomer in the synthesis of high-performance polyurethanes (PU), polyesters, and polycarbonates. Unlike its common analogs Neopentyl Glycol (NPG) or 2-Methyl-1,3-propanediol (MPO), MPPD possesses a unique asymmetric quaternary carbon structure bearing a propyl chain. This structural feature imparts superior hydrolytic stability, enhanced solubility, and disrupted crystallinity in the resulting polymer matrix. This guide provides validated protocols for researchers in drug delivery and materials science, focusing on MPPD's role in creating hydrolytically resistant elastomers and biocompatible scaffolds.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

Structural Advantage

MPPD is a hindered glycol with a neopentyl structure. Its central quaternary carbon is bonded to a methyl group and a propyl group.

  • vs. Neopentyl Glycol (NPG): NPG has two methyl groups. MPPD’s larger propyl group introduces greater steric bulk and asymmetry. This reduces the packing efficiency (crystallinity) of the hard segments in polyurethanes, leading to clearer, softer, and more flexible materials without sacrificing thermal stability.

  • vs. 2-Methyl-1,3-propanediol (MPO): MPO has a tertiary carbon (susceptible to oxidative degradation) and is a liquid. MPPD has a quaternary carbon (oxidatively stable) and is a low-melting solid (

    
    ), offering robust thermal resistance similar to NPG but with better solvent compatibility.
    
Mechanism of Action
  • Hydrolytic Stability: The "umbrella effect" of the propyl and methyl groups sterically shields the ester or urethane linkages from water attack, significantly extending the material's lifespan in aqueous environments (critical for biomedical implants).

  • Phase Mixing: In segmented polyurethanes, MPPD acts as a chain extender that disrupts hydrogen bonding regularity, preventing macroscopic crystallization and ensuring transparency.

Application 1: Synthesis of Hydrolytically Stable Polyurethanes

Objective: Synthesize a clear, flexible polyurethane elastomer using MPPD as a chain extender. Target Audience: Biomedical engineers developing catheter tubing or flexible coatings.

Materials
ComponentRoleSpecification
MDI (4,4'-Methylenebis(phenyl isocyanate)) Hard SegmentMolten, fresh
PTMG (Poly(tetramethylene ether) glycol) Soft SegmentMw = 1000 or 2000 g/mol
MPPD Chain ExtenderCAS 78-26-2, Dried, Molten (

)
Dibutyltin Dilaurate (DBTDL) Catalyst0.05% w/w
DMAc / DMF SolventAnhydrous (if solution polymerization)
Protocol: Two-Step Prepolymer Method

Step 1: Prepolymer Formation [1]

  • Dehydration: Dry PTMG in a vacuum oven at

    
     for 2 hours to remove moisture (<0.05% water content is critical).
    
  • Reaction: Charge molten MDI into a reactor under dry nitrogen.

  • Addition: Slowly add PTMG to the MDI at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Maintain NCO:OH ratio at 2:1 to ensure isocyanate-terminated prepolymers.
    
  • Cook: Increase temperature to

    
     and stir for 2 hours.
    
    • Validation: Titrate free NCO content (ASTM D2572) to confirm theoretical conversion (~5-6% NCO).

Step 2: Chain Extension with MPPD

  • Preparation: Melt MPPD (melting point

    
    ) in an oven. Ensure it is a clear, homogeneous liquid before use.
    
  • Mixing: Degas the prepolymer under vacuum. Add the molten MPPD stoichiometrically (NCO:OH = 1.05 index).

  • Casting: Vigorously mix for 60 seconds (pot life is short). Pour into a pre-heated mold (

    
    ) coated with release agent.
    
  • Curing: Cure at

    
     for 16 hours. Post-cure at room temperature for 7 days for full property development.
    

Step 3: Characterization

  • Transparency: Visual inspection (MPPD-based PU should be clearer than BDO-based PU due to disrupted crystallization).

  • Hydrolysis Test: Immerse samples in PBS at

    
     for 4 weeks. Measure tensile strength retention.
    

Application 2: Synthesis of Sterically Hindered Polyesters

Objective: Create a polyester resin with high resistance to alkaline or acidic hydrolysis. Target Audience: Drug delivery researchers (matrix erosion control) and coating specialists.

Protocol: Melt Polycondensation

Reaction Scheme:



  • Stoichiometry: Mix Adipic Acid (1.0 mol) and MPPD (1.1 mol, 10% excess to account for volatility).

  • Catalyst: Add Titanium tetrabutoxide (

    
    , 100 ppm).
    
  • Stage 1 (Esterification): Heat to

    
     under nitrogen flow. Ramp to 
    
    
    
    over 4 hours. Collect water in a Dean-Stark trap.
    • Checkpoint: Acid value should drop below 10 mg KOH/g.

  • Stage 2 (Polycondensation): Apply vacuum (<1 mmHg) and raise temperature to

    
    . Hold for 2–4 hours to build molecular weight.
    
  • Isolation: Cool under nitrogen and discharge the polymer.

Visualizations & Logic

Comparative Steric Shielding

The diagram below illustrates why MPPD offers superior stability compared to standard diols.

G cluster_0 Standard Diol (e.g., 1,4-BDO) cluster_1 MPPD (Target) BDO Linear Chain (No Shielding) Water1 H2O Attack BDO->Water1 High Vulnerability MPPD_Node Quaternary Carbon (Methyl + Propyl Groups) Shield Steric Umbrella MPPD_Node->Shield Creates Water2 H2O Attack Shield->Water2 BLOCKS

Caption: Comparative hydrolytic stability mechanism. MPPD's propyl/methyl steric bulk effectively blocks water access to the ester linkage.

Polyurethane Synthesis Workflow

PU_Workflow Start Raw Materials Dry Dehydration (100°C, Vacuum) Start->Dry Remove H2O Prepoly Prepolymer Synthesis (MDI + Polyol, 80°C) Dry->Prepoly NCO:OH = 2:1 ChainExt Chain Extension (Add Molten MPPD) Prepoly->ChainExt Degas & Mix Cure Curing (100°C, 16h) ChainExt->Cure Cast in Mold Final MPPD-Polyurethane (High Clarity/Stability) Cure->Final

Caption: Step-by-step synthesis workflow for MPPD-based polyurethane elastomers.

Key Technical Data

PropertyValueRelevance to Synthesis
Melting Point 57–59°CMust be melted before use in PU synthesis; easier to handle than high-melting NPG.
Molecular Weight 132.20 g/mol Use for stoichiometric calculations (Equivalent Wt = 66.1).
Boiling Point ~230°CHigh enough for melt polymerization without rapid loss.
Solubility Alcohols, KetonesCompatible with solution polymerization (DMAc, DMF).
Structure Asymmetric, BranchedDisrups crystallinity; yields transparent polymers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66220, 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Gantrade Corporation. The Many Applications of 2-Methyl-1,3-Propanediol (MPO). (Note: Comparative reference for neopentyl structures). Retrieved from [Link]

  • Kaufman, D. (1995). Preparation of cast elastomers using 2-methyl-1,3-propanediol as chain extender.[2] U.S. Patent No.[3] 5,470,935. (Describes the chain extension methodology relevant to hindered diols). Retrieved from

Sources

Application

Application Note: 2-Methyl-2-propyl-1,3-propanediol (MPP) in Polymeric Drug Delivery Systems

[1] Executive Summary 2-Methyl-2-propyl-1,3-propanediol (MPP, CAS: 78-26-2) is a functional 1,3-diol primarily utilized in drug delivery as a building block for biodegradable polycarbonates .[1] Unlike its symmetrical an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methyl-2-propyl-1,3-propanediol (MPP, CAS: 78-26-2) is a functional 1,3-diol primarily utilized in drug delivery as a building block for biodegradable polycarbonates .[1] Unlike its symmetrical analog neopentyl glycol (2,2-dimethyl-1,3-propanediol), MPP possesses an asymmetric alkyl substitution (methyl and propyl groups).[1] This structural asymmetry is critical for disrupting polymer crystallinity , lowering glass transition temperatures (


), and enhancing the solubility of hydrophobic payloads in block copolymer micelles.[1]

This guide details the protocol for converting MPP into its cyclic carbonate monomer (5-methyl-5-propyl-1,3-dioxan-2-one ) and its subsequent ring-opening polymerization (ROP) to form amphiphilic drug carriers.[1]

Chemical Profile & Mechanistic Insight[1][2][3][4]

The "Amorphous Effect" in Drug Carriers

In biodegradable polyesters and polycarbonates (e.g., PLA, PCL, PTMC), high crystallinity often leads to heterogeneous degradation and "burst release" of drugs.[1] MPP addresses this by introducing steric irregularity into the polymer backbone.

FeatureChemical BasisImpact on Drug Delivery
Asymmetry Propyl vs. Methyl side chainsDisrupts chain packing; prevents crystallization.[1]
Hydrophobicity Propyl chain (

)
Increases lipophilicity of the core, improving encapsulation of hydrophobic drugs (e.g., Paclitaxel).[1]
Degradation Carbonate linkageDegrades via surface erosion (zero-order release potential) rather than bulk erosion.[1]
Metabolite MPP (Diol form)Bioactive Consideration: The degradation product has mild sedative/muscle relaxant properties (historically linked to Meprobamate).[1][2]
Mechanism of Action: Polymer Synthesis Pathway

The transformation of MPP into a drug carrier involves cyclization followed by controlled polymerization.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Polymerization (ROP) MPP 2-Methyl-2-propyl- 1,3-propanediol (Precursor) Cyclization Cyclization (Ethyl Chloroformate/Et3N) MPP->Cyclization Monomer 5-Methyl-5-propyl- 1,3-dioxan-2-one (Cyclic Carbonate) Cyclization->Monomer ROP Ring-Opening Polymerization (Cat: DBU or La[N(SiMe3)2]3) Monomer->ROP Initiator PEG-OH (Macroinitiator) Initiator->ROP Polymer mPEG-b-P(MTC-Pr) (Amphiphilic Block Copolymer) ROP->Polymer

Figure 1: Synthetic pathway from MPP diol to functional block copolymer.[1]

Experimental Protocols

Protocol A: Synthesis of Cyclic Carbonate Monomer (MTC-Pr)

Objective: Convert MPP diol into 5-methyl-5-propyl-1,3-dioxan-2-one for polymerization.[1] Safety Note: This reaction uses ethyl chloroformate (toxic, lachrymator).[1] Perform in a fume hood.

Materials:

  • 2-Methyl-2-propyl-1,3-propanediol (MPP): 13.2 g (0.1 mol)[1]

  • Ethyl chloroformate: 23.8 g (0.22 mol)[1]

  • Triethylamine (TEA): 22.3 g (0.22 mol)[1]

  • Tetrahydrofuran (THF) or Dichloromethane (DCM): 150 mL (Anhydrous)[1]

Procedure:

  • Dissolution: Dissolve MPP (13.2 g) in anhydrous THF (150 mL) in a 500 mL 3-neck round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition 1: Add Ethyl chloroformate dropwise over 30 minutes.

  • Addition 2: Add Triethylamine dropwise over 1 hour. Critical: Maintain temperature < 5°C to prevent side reactions. A white precipitate (TEA[1]·HCl) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Purification:

    • Filter off the TEA[1]·HCl salt.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude solid from diethyl ether or toluene/hexane mixture.

  • Validation:

    • Yield Target: >70%[3][4][5][6]

    • Melting Point: ~56–58°C (Verify against literature).

    • 1H NMR (CDCl3): Look for disappearance of hydroxyl protons and shift of methylene protons adjacent to oxygen.

Protocol B: Synthesis of PEG-b-Poly(MTC-Pr) Micelles

Objective: Create a diblock copolymer for hydrophobic drug encapsulation.[1]

Materials:

  • Monomer (MTC-Pr): 1.58 g (10 mmol)[1]

  • Macroinitiator: mPEG-OH (MW 5,000): 1.0 g (0.2 mmol)[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 10 µL[1]

  • Solvent: Dichloromethane (DCM, Anhydrous)[1]

Procedure:

  • Drying: Dry mPEG-OH via azeotropic distillation with toluene to remove trace water (critical for MW control).

  • Polymerization:

    • In a glovebox or sealed Schlenk flask, dissolve dried mPEG-OH and MTC-Pr monomer in anhydrous DCM (5 mL).

    • Add DBU catalyst.

    • Stir at Room Temperature for 2–4 hours. (Conversion is usually rapid).[1]

  • Termination: Add benzoic acid (excess relative to DBU) to quench the reaction.

  • Precipitation: Drop the polymer solution into cold diethyl ether/methanol (10:1 v/v) to precipitate the copolymer.

  • Drying: Vacuum dry at room temperature for 24 hours.

Characterization & Data Interpretation

Expected NMR Signals

When analyzing the final copolymer, use


 NMR (CDCl

) to confirm the structure.[1]
MoietyChemical Shift (

, ppm)
Interpretation
PEG Backbone 3.64 (s)Reference peak for integration (approx.[1] 454H for 5k PEG).
Carbonate

4.10 – 4.25 (m)Methylene protons next to carbonate linkage in the MPP block.[1]
Propyl

0.92 (t)Terminal methyl of the propyl side chain.[1]
Propyl

1.2 – 1.4 (m)Internal methylene protons of the propyl chain.[1]
Backbone Methyl 1.05 (s)Methyl group attached to the quaternary carbon.[1]
Thermal Properties Comparison

The propyl group significantly alters the physical state of the polymer compared to the dimethyl analog.

Polymer TypeSide Chain

(

C)
Physical State (37

C)
Application
Poly(TMC) H, H-15Rubber/ViscousSoft Tissue Scaffold
Poly(DTC) Methyl, Methyl+50Semi-Crystalline SolidRigid Implant
Poly(MTC-Pr) Methyl, Propyl -5 to 0 Amorphous Viscous Injectable Gel / Micelle Core

Note: Poly(MTC-Pr) is ideal for "stealth" micelles because the core remains mobile enough to allow drug diffusion/release but hydrophobic enough to retain the payload.[1]

Critical Consideration: Metabolite Bioactivity

The "Active Metabolite" Factor: Unlike inert monomers (e.g., lactic acid), MPP is the active metabolite of the muscle relaxant Meprobamate.[1]

  • Risk: High-dose degradation could theoretically induce sedation.[1]

  • Mitigation: In drug delivery, the total mass of polymer administered is typically milligrams. The released MPP concentration is orders of magnitude below the therapeutic threshold for sedation (approx. 400–800 mg oral dose).[1]

  • Regulatory: This biological activity must be disclosed in the Biocompatibility Risk Assessment (ISO 10993) .

References

  • Monomer Synthesis & Polymerization

    • Aluthge, D. C., et al. (2013).[1] "Diverse Functional Polycarbonates from a Single Cyclic Monomer." Macromolecules, 46(10), 3965–3974.[1] Link[1]

  • Hydrophobic Modification in DDS

    • Zhu, Y., et al. (2018).[1] "Amphiphilic Polycarbonate Micelles for Controlled Drug Delivery." Journal of Controlled Release, 288, 12-25.[1]

  • Metabolite Pharmacology

    • Lott, W. A., & Bergeim, F. H. (1950).[1][2] "2-Methyl-2-propyl-1,3-propanediol Dicarbamate (Meprobamate)."[1] Journal of the American Chemical Society, 72(8), 3710.[1][2] Link[1]

  • Polymer Properties

    • Suriano, F., et al. (2011).[1] "Functionalized polycarbonates from trimethylene carbonate."[7][8][9] Polymer Chemistry, 2, 528-533.[1] Link

Sources

Method

Application Notes and Protocols for the Scaled-Up Synthesis of 2-Methyl-2-propyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Methyl-2-propyl-1,3-propanediol 2-Methyl-2-propyl-1,3-propanediol is a key chemical intermediate, primarily utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-2-propyl-1,3-propanediol

2-Methyl-2-propyl-1,3-propanediol is a key chemical intermediate, primarily utilized in the pharmaceutical industry. Its structural characteristics make it an ideal precursor for the synthesis of various therapeutic agents. Notably, it is a direct forerunner to dicarbamate derivatives, which include the anxiolytic drug Meprobamate and the muscle relaxant Carisoprodol[1][2]. The efficacy and safety of these drugs are intrinsically linked to the purity of this diol, necessitating a robust and scalable synthetic process. This document provides a detailed guide for the scaled-up synthesis of 2-Methyl-2-propyl-1,3-propanediol, focusing on a classical and industrially viable two-step approach.

Synthetic Strategy: A Two-Step Pathway to High-Purity Diol

The synthesis of 2-Methyl-2-propyl-1,3-propanediol is efficiently achieved through a two-step process. The first step involves the catalytic hydrogenation of 2-methyl-2-pentenal to produce 2-methylpentanal (also known as 2-methylvaleraldehyde)[3][4]. The subsequent step employs a crossed Cannizzaro-type reaction where 2-methylpentanal is reacted with formaldehyde in the presence of a strong base, such as sodium hydroxide[3][4]. This reaction cascade involves an initial aldol condensation followed by a hydride transfer, leading to the formation of the desired diol.

Reaction Mechanism: The Crossed Cannizzaro Reaction

The core of this synthesis lies in the second step, a base-catalyzed reaction between 2-methylpentanal and formaldehyde. This is a classic example of a crossed Cannizzaro reaction, which is a variation of the Cannizzaro reaction.[5][6] The reaction proceeds through the following key stages:

  • Aldol Condensation: In the presence of a strong base, the α-hydrogen of 2-methylpentanal is abstracted, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This process is repeated, replacing the α-hydrogens with hydroxymethyl (–CH2OH) groups.

  • Hydride Transfer: The resulting β-hydroxy aldehyde intermediate then participates in a Cannizzaro-type reaction with another molecule of formaldehyde. A hydride ion is transferred from the intermediate to formaldehyde, oxidizing the intermediate to a carboxylate and reducing formaldehyde to methanol.

  • Proton Exchange: A final proton exchange between the carboxylate and the newly formed alkoxide yields the final 2-Methyl-2-propyl-1,3-propanediol and a formate salt.

Formaldehyde's high reactivity and lack of α-hydrogens make it an excellent participant in this reaction, driving the equilibrium towards the desired product.[7][8]

Experimental Protocols for Scaled-Up Synthesis

This protocol is designed for a target yield of approximately 1 kg of 2-Methyl-2-propyl-1,3-propanediol. All operations should be conducted in a well-ventilated fume hood or a designated process chemistry bay with appropriate safety measures in place.

Step 1: Catalytic Hydrogenation of 2-Methyl-2-pentenal to 2-Methylpentanal

This initial step reduces the carbon-carbon double bond of the α,β-unsaturated aldehyde to yield the corresponding saturated aldehyde.

Materials and Equipment:

  • High-pressure autoclave (minimum 5 L capacity) with magnetic stirring, temperature, and pressure controls

  • 2-Methyl-2-pentenal (approx. 1.2 kg, ~12.2 mol)

  • Palladium on activated charcoal (Pd/C, 5 wt.%), catalyst

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor: Charge the autoclave with 2-methyl-2-pentenal and the Pd/C catalyst. The catalyst loading is typically around 0.1-1.0% by weight of the aldehyde.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 1.3-1.5 MPa.

  • Reaction Conditions: Heat the mixture to 100°C with vigorous stirring. Monitor the pressure drop to gauge the consumption of hydrogen. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Pd/C catalyst. The resulting crude 2-methylpentanal is used directly in the next step. An approximate yield of 80% can be expected for this step.[3][4]

Step 2: Crossed Cannizzaro-Type Reaction to 2-Methyl-2-propyl-1,3-propanediol

This is an exothermic reaction that requires careful temperature control.

Materials and Equipment:

  • Jacketed glass reactor (minimum 10 L capacity) with overhead stirring, a temperature probe, and a dropping funnel.

  • Crude 2-methylpentanal (from Step 1, approx. 980 g, ~9.8 mol)

  • Formaldehyde solution (36-40% in water, approx. 2.5 L)

  • Sodium hydroxide solution (50% w/w in water)

  • Benzene or Toluene (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Set up the jacketed reactor with the overhead stirrer, temperature probe, and dropping funnel.

  • Charging Reagents: Charge the reactor with the crude 2-methylpentanal and the formaldehyde solution.

  • Base Addition: Begin stirring the mixture and start the dropwise addition of the sodium hydroxide solution. The reaction is exothermic, and the temperature will naturally rise.[3][4] Control the addition rate to maintain the reaction temperature around 70°C.

  • Heating and Reaction Time: After the addition is complete, heat the reaction mixture to 90°C and maintain it at this temperature for approximately 1 hour.[3][4]

  • Cooling and Phase Separation: Cool the reaction mixture to 60°C and stop stirring. Allow the layers to separate.

  • Aqueous Work-up: Separate the upper organic layer. Wash the organic layer with water. Combine the aqueous wash with the lower aqueous layer.

  • Extraction: Extract the combined aqueous layers with benzene or toluene to recover any dissolved product.

  • Drying and Solvent Removal: Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 160°C at 14.7 kPa.[3][4][9] A yield of around 93% for this step can be anticipated.[3][4]

Data Presentation

ParameterStep 1: HydrogenationStep 2: Crossed Cannizzaro-Type Reaction
Starting Material 2-Methyl-2-pentenal2-Methylpentanal
Key Reagents Pd/C, HydrogenFormaldehyde, Sodium Hydroxide
Solvent None (neat)Water, Benzene/Toluene (extraction)
Temperature 100°C70-90°C
Pressure 1.3-1.5 MPaAtmospheric
Reaction Time 4-6 hours~2 hours
Expected Yield ~80%~93%
Purification FiltrationVacuum Distillation

Visualizations

Experimental Workflow

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Crossed Cannizzaro-Type Reaction start1 Charge 2-Methyl-2-pentenal and Pd/C to Autoclave hydrogenation Pressurize with H2 (1.3-1.5 MPa) Heat to 100°C start1->hydrogenation workup1 Cool, Vent, and Filter hydrogenation->workup1 intermediate Crude 2-Methylpentanal workup1->intermediate start2 Charge 2-Methylpentanal and Formaldehyde to Reactor intermediate->start2 base_addition Add NaOH solution (exothermic) Maintain ~70°C start2->base_addition heating Heat to 90°C for 1 hour base_addition->heating workup2 Cool, Separate Layers, Wash, and Extract heating->workup2 purification Dry, Remove Solvent, and Vacuum Distill workup2->purification final_product 2-Methyl-2-propyl-1,3-propanediol purification->final_product

Caption: Scaled-up synthesis workflow for 2-Methyl-2-propyl-1,3-propanediol.

Chemical Reaction Pathway

G 2-Methyl-2-pentenal 2-Methyl-2-pentenal 2-Methylpentanal 2-Methylpentanal 2-Methyl-2-pentenal->2-Methylpentanal H2, Pd/C (Hydrogenation) 2-Methyl-2-propyl-1,3-propanediol 2-Methyl-2-propyl-1,3-propanediol 2-Methylpentanal->2-Methyl-2-propyl-1,3-propanediol + Formaldehyde, NaOH (Crossed Cannizzaro-Type Reaction)

Caption: Overall chemical transformation for the synthesis.

Safety and Hazard Management

The scaled-up synthesis of 2-Methyl-2-propyl-1,3-propanediol involves several hazardous materials and an exothermic reaction, requiring strict safety protocols.

  • Formaldehyde: A known carcinogen and sensitizer. All handling of concentrated formaldehyde solutions should be performed in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[4][6][10]

  • Sodium Hydroxide: A corrosive strong base. Causes severe burns upon contact. Wear appropriate PPE, including gloves and eye protection. In case of contact, flush the affected area with copious amounts of water.

  • Exothermic Reaction: The addition of sodium hydroxide in the second step is highly exothermic. The rate of addition must be carefully controlled to prevent a runaway reaction.[11][12][13] A reliable cooling system for the reactor jacket is essential.

  • Flammable Solvents: Benzene and toluene are flammable and have associated health risks. Use in a well-ventilated area away from ignition sources.

  • Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation reactor is properly maintained and leak-tested. Follow all standard operating procedures for handling high-pressure gases.

Quality Control and Analytical Methods

To ensure the quality and purity of the final product, as well as to monitor the progress of the reaction, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the final product and for identifying any byproducts.

    • Sample Preparation: Dilute a small sample of the reaction mixture or final product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • GC Conditions (suggested):

      • Column: A polar capillary column (e.g., DB-WAX or equivalent).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 70°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/min.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35-350 amu.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.

Troubleshooting

Issue Potential Cause Recommended Solution
Low yield in hydrogenation Inactive catalystUse fresh, high-quality Pd/C catalyst. Ensure proper handling to prevent deactivation.
Incomplete reactionExtend the reaction time or increase hydrogen pressure (within safe limits).
Formation of byproducts in the second step Temperature too high during base additionImprove cooling efficiency and slow down the rate of sodium hydroxide addition.
Incorrect stoichiometryEnsure accurate measurement of all reagents, especially formaldehyde.
Poor separation of layers during work-up Emulsion formationAdd a small amount of brine (saturated NaCl solution) to help break the emulsion.
Product decomposition during distillation OverheatingEnsure a good vacuum is achieved to lower the boiling point. Use a well-controlled heating mantle.

References

  • Barton, J. A., & Nolan, P. F. (1993). Incidents in the Chemical Industry due to Thermal-Runaway Chemical Reactions. IChemE.
  • BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Lab Manager. (2026, January 8). Preventing Explosions in Exothermic Reaction Calorimetry. Retrieved from [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]

  • Habib, M. A., & G. M. (2011). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 13(12), 3468-3475. [Link]

  • Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • PharmD Guru. (2025, November 15). CROSSED CANNIZZARO REACTION. Retrieved from [Link]

  • Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]

  • Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

  • University of Rochester. (n.d.). Standard Operating Procedures for Formaldehyde or Processes that Use Formaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2021, November 30). Cannizzaro Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • Allen. (2025, May 25). Cannizzaro Reaction Mechanism. Retrieved from [Link]

Sources

Application

Use of 2-Methyl-2-propyl-1,3-propanediol as a muscle relaxant intermediate

This Application Note and Protocol Guide is designed for researchers and process chemists involved in the synthesis and development of centrally acting muscle relaxants. It focuses on 2-Methyl-2-propyl-1,3-propanediol (M...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists involved in the synthesis and development of centrally acting muscle relaxants. It focuses on 2-Methyl-2-propyl-1,3-propanediol (MPP) , the critical scaffold for the carbamate class of anxiolytics and muscle relaxants, including Meprobamate and Carisoprodol .[1]

Application Note: 2-Methyl-2-propyl-1,3-propanediol (MPP) as a Bioactive Scaffold

Introduction & Pharmacological Context

2-Methyl-2-propyl-1,3-propanediol (CAS: 78-26-2) serves as the structural backbone for a specific class of GABAergic modulators. While the diol itself possesses mild sedative properties, its primary utility lies as a precursor for dicarbamate derivatives.

The pharmacological potency of this scaffold is dictated by the Structure-Activity Relationship (SAR) of the C2-substitution:

  • Lipophilicity Balance: The C2-propyl group provides sufficient lipophilicity (logP ~1.0–1.5) to cross the Blood-Brain Barrier (BBB).

  • Metabolic Stability: The quaternary carbon at position 2 prevents rapid oxidation, extending the half-life of the resulting drugs.

  • Receptor Modulation: The carbamoylated derivatives (Meprobamate/Carisoprodol) act as allosteric modulators of the GABA_A receptor, enhancing chloride ion influx and causing hyperpolarization.

Chemical Pathway Visualization

The following diagram illustrates the industrial synthesis flow, moving from the aldehyde precursor to the active pharmaceutical ingredients (APIs).

MPP_Synthesis_Flow Precursor 2-Methylvaleraldehyde Intermediate 2-Methyl-2-propyl-1,3-propanediol (MPP) Precursor->Intermediate Condensation + Reduction Reagent Formaldehyde (Cannizzaro/Aldol) Reagent->Intermediate Product_A Meprobamate (Dicarbamate) Intermediate->Product_A Phosgene/NH3 (Symmetric) Product_B Carisoprodol (N-Isopropyl derivative) Intermediate->Product_B 1. Phosgene/iPr-NH2 2. Urethane (Asymmetric)

Figure 1: Synthetic workflow from aldehyde precursor to muscle relaxant APIs.[1][2][3][4]

Protocol 1: Synthesis of 2-Methyl-2-propyl-1,3-propanediol (MPP)

Objective: High-yield synthesis of MPP via the crossed Cannizzaro reaction or Aldol-Cannizzaro sequence. Scale: Laboratory (100 g basis).

Materials
  • 2-Methylvaleraldehyde (Alpha-methylvaleraldehyde)

  • Formaldehyde (37% aq. solution)

  • Sodium Hydroxide (50% aq. solution)

  • Solvent: Toluene or Ethyl Acetate

  • Extraction: Benzene (Historical) or Dichloromethane (Modern replacement)

Experimental Procedure
  • Reactor Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Aldol Condensation:

    • Charge Formaldehyde (2.2 eq) into the flask.

    • Cool to 15°C.

    • Add 2-Methylvaleraldehyde (1.0 eq) slowly.

    • Mechanism:[2][4][5][6][7] The alpha-carbon of the valeraldehyde attacks the formaldehyde.

  • Cannizzaro/Reduction:

    • Add NaOH (50%) (1.1 eq) dropwise.

    • Caution: The reaction is strongly exothermic. Maintain temperature < 60°C using an ice bath initially, then allow to rise to 70–80°C to ensure completion.

    • Stir for 2 hours at 80°C.

  • Work-up:

    • Cool to room temperature.

    • Separate the organic layer (if oil separates).

    • Extract the aqueous layer with Toluene (3 x 100 mL).

    • Combine organic layers and wash with brine.

  • Purification:

    • Dry over anhydrous

      
      .
      
    • Remove solvent via rotary evaporation.

    • Vacuum Distillation: Collect the fraction boiling at 160°C / 14.7 kPa (110 mmHg) or 125°C / 10 mmHg .

    • Yield: Expect 85–93% as a clear, viscous liquid or low-melting white solid (mp 56–59°C).

Protocol 2: Downstream Conversion to Carisoprodol

Objective: Asymmetric carbamoylation of MPP to synthesize Carisoprodol (N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate). Criticality: This requires distinguishing the two hydroxyl groups to add an isopropyl group to only one nitrogen.

Reaction Scheme
  • Step A: Formation of the cyclic carbonate or chloroformate intermediate.

  • Step B: Reaction with Isopropylamine.

  • Step C: Final Carbamoylation.

Detailed Methodology (Urethane Exchange Method)

Note: This avoids the use of phosgene gas, utilizing a transesterification approach.

  • Step A: Cyclic Carbonate Formation

    • Mix MPP (10 mmol) with Urea (excess) or Diethyl Carbonate .

    • Catalyst: ZnO or Aluminum Isopropoxide.

    • Heat to 150°C under vacuum to remove ammonia/ethanol.

    • Result: 5-methyl-5-propyl-1,3-dioxan-2-one.[8]

  • Step B: Ring Opening (Aminolysis)

    • Dissolve the cyclic carbonate in Isopropanol .

    • Add Isopropylamine (1.05 eq).

    • Reflux for 3–5 hours.

    • Mechanism:[2][4][5][6][7] The amine attacks the carbonyl carbon, opening the ring to form the mono-isopropylcarbamate ester.

    • Purification: Evaporate solvent. The intermediate is a viscous oil.

  • Step C: Final Carbamoylation

    • Dissolve the mono-ester in Toluene .

    • Add Sodium Cyanate (1.5 eq) and Trifluoroacetic acid (catalytic) OR react with Urethane and Lewis acid catalyst.

    • Heat to reflux.

    • Work-up: Wash with water, crystallize from acetone/hexane.

    • Target MP: 92–94°C (Carisoprodol).

Protocol 3: Analytical Quality Control (HPLC-UV)

Objective: Quantify MPP purity and detect potential "Carisoprodol Impurity A" (the carbamate ester).

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile (40%) : Water (60%)
Flow Rate 1.0 mL/min
Detection UV at 200–210 nm (MPP has weak absorbance; low wavelength is critical)
Temperature 30°C
Injection Vol 10–20 µL
Run Time 15 minutes
Data Interpretation[3][4][5][8][9][10][11]
  • MPP Retention Time: ~3.5 – 4.5 min (Elutes early due to polarity).

  • Mono-carbamate Intermediate: ~6.0 – 8.0 min.

  • Dicarbamate (API): ~10.0 – 12.0 min.

System Suitability Criteria
  • Tailing Factor: < 1.5 for the MPP peak.

  • Resolution (Rs): > 2.0 between MPP and any synthesis by-products (e.g., unreacted aldehyde).

References

  • Vertex AI Search . (2024). Synthesis and Characterization of Potential Impurity of Muscle Relaxant Drug Carisoprodol. ResearchGate. Link

  • World Health Organization . (2023). Critical Review Report on Carisoprodol. WHO ECDD. Link

  • National Institute of Standards and Technology (NIST) . (2024). Meprobamate - Gas Chromatography and Mass Spectrometry Data. NIST WebBook.[12] Link

  • ChemicalBook . (2024). 2-Methyl-2-propyl-1,3-propanediol Properties and Production. Link

  • National Institutes of Health (NIH) . (2012). Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols. PubMed.[5] Link

Sources

Method

Application Notes &amp; Protocols: Formulation of 2-Methyl-2-propyl-1,3-propanediol dicarbamate for In Vivo Studies

Introduction and Scientific Context 2-Methyl-2-propyl-1,3-propanediol dicarbamate, widely known as meprobamate, is a carbamate derivative historically used for its anxiolytic and sedative properties.[1] Its mechanism of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

2-Methyl-2-propyl-1,3-propanediol dicarbamate, widely known as meprobamate, is a carbamate derivative historically used for its anxiolytic and sedative properties.[1] Its mechanism of action involves binding to GABA-A receptors, which modulates neuronal communication and results in sedation and altered pain perception.[1][2] For researchers investigating its neurological effects, or those of its analogues, establishing a robust and reproducible in vivo formulation is the foundational step for generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data.

These application notes provide a comprehensive guide for the rational development and preparation of meprobamate formulations suitable for preclinical in vivo studies, with a primary focus on oral administration in rodent models. The protocols herein are designed to address the compound's specific physicochemical properties, ensuring dose accuracy, stability, and animal welfare.

Pre-Formulation Analysis: Understanding the Molecule

A successful formulation strategy is predicated on a thorough understanding of the active pharmaceutical ingredient's (API) intrinsic properties. Meprobamate presents as a white crystalline powder with a characteristic odor and a bitter taste.[3][4] Key physicochemical characteristics are summarized in Table 1.

Table 1: Physicochemical Properties of Meprobamate

PropertyValueSource(s)
Chemical Name 2-methyl-2-propylpropane-1,3-diyl dicarbamate[5]
Molecular Formula C₉H₁₈N₂O₄[3][5]
Molecular Weight 218.25 g/mol [3]
Appearance White powder with a characteristic odor and bitter taste[3][4]
Water Solubility Slightly soluble (6.2 g/L at 25°C)[4][6]
Other Solubilities Freely soluble in acetone and alcohol; Sparingly soluble in ether; Soluble in DMSO (30 mg/mL) and DMF (50 mg/mL)[3][4][5][6]
Stability Stable under standard conditions. Incompatible with strong oxidizing agents, strong acids, and bases.[6] Carbamate esters are generally stable but can be susceptible to hydrolysis outside of a neutral pH range.[7]
Storage Temperature 20°-25°C (68°-77°F)[3][4]

The most critical formulation challenge is meprobamate's slight solubility in water.[3][4] While a solubility of 6.2 g/L (or 6.2 mg/mL) may permit a true aqueous solution at very low concentrations, higher doses required for many preclinical models will necessitate either a suspension or a solubilization-enhancing vehicle.

Formulation Development: A Tiered Approach to Vehicle Selection

The selection of an appropriate vehicle is paramount. The ideal vehicle must not only ensure the homogenous delivery of the API but must also be non-toxic and have minimal physiological or pharmacological impact on the animal model.[8][9] A logical, tiered workflow for vehicle selection is presented below.

VehicleSelection cluster_0 Vehicle Selection Workflow A Start: Define Required Dose (mg/kg) & Concentration (mg/mL) B Tier 1: Aqueous Solution Is the required concentration < 6.2 mg/mL? A->B C Yes B->C D No B->D E Formulate in Saline or Water. Proceed to QC. C->E F Tier 2: Aqueous Suspension Is a suspension acceptable for the study? D->F M Final Formulation Protocol E->M G Yes F->G H No F->H I Formulate in 0.5% - 1% CMC or MC. Proceed to QC. G->I J Tier 3: Solubilizing Vehicles Is a true solution mandatory? H->J I->M K Yes J->K L Evaluate Co-solvents (PEG 400, DMSO) or Cyclodextrins (HP-β-CD). Consider NOELs. K->L L->M

Caption: Workflow for selecting a suitable vehicle for meprobamate.

A summary of common vehicles for oral administration in rodents, along with their properties and established No-Observed-Effect Levels (NOELs), is provided in Table 2. This information is critical for avoiding vehicle-induced artifacts in experimental data.

Table 2: Common Vehicles for Oral Administration in Rodents

Vehicle TypeExamplesProperties & ConsiderationsNOEL (2-week rat study)Source(s)
Aqueous Water, SalinePhysiologically compatible. Preferred when possible.N/A[8][9]
Suspending Agents 0.5% w/v Methylcellulose (MC), 0.5% w/v Carboxymethyl Cellulose (CMC)Commonly used for poorly soluble compounds. Generally well-tolerated and easy to prepare.N/A (generally inert)[8][10][11]
Co-solvents Polyethylene Glycol 400 (PEG 400)Can increase solubility but may have physiological effects at high concentrations.1,250 mg/kg/day[10][11]
Surfactants Polysorbate 80 (Tween 80)Aids in suspending lipophilic compounds.250 mg/kg/day[8][10][11]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to increase aqueous solubility.1,000 mg/kg/day[8][10][11]
Oils Corn Oil, Sesame OilSuitable for highly lipophilic/hydrophobic compounds.4,500 mg/kg/day[8][10][11]

For most applications involving a dose range of 10-100 mg/kg in rodents, an aqueous suspension using methylcellulose (MC) or carboxymethyl cellulose (CMC) is the most practical and scientifically sound choice. It avoids the potential confounding effects of solubilizing agents while being straightforward to prepare.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing the most common and recommended formulation types for meprobamate.

Protocol 1: Preparation of Meprobamate Suspension (0.5% w/v Methylcellulose)

This protocol is the recommended starting point for most oral gavage studies. It describes the preparation of a homogenous suspension, which is critical for accurate dosing.

SuspensionProtocol cluster_1 Suspension Formulation Workflow P1 Step 1: Prepare 0.5% MC Vehicle Heat 1/3 water to 60-70°C, disperse MC, add remaining cold water. P2 Step 2: Calculate Required Mass Determine total meprobamate and vehicle volume needed. P1->P2 P3 Step 3: Triturate API Grind meprobamate to a fine powder using a mortar and pestle. P2->P3 P4 Step 4: Create Paste Add a small amount of MC vehicle to the powder and mix into a smooth paste. P3->P4 P5 Step 5: Geometric Dilution Gradually add the remaining vehicle in portions, mixing thoroughly after each addition. P4->P5 P6 Step 6: Homogenize Continuously stir the final suspension for at least 30 minutes. P5->P6 P7 Step 7: QC & Storage Visually inspect for uniformity. Store at 2-8°C. Stir before each use. P6->P7

Caption: Process flow for preparing a meprobamate suspension.

A. Materials:

  • 2-Methyl-2-propyl-1,3-propanediol dicarbamate (Meprobamate) powder

  • Methylcellulose (MC, viscosity ~400 cP) or Carboxymethyl Cellulose (CMC)

  • Sterile, deionized water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and appropriate glassware

  • Analytical balance

B. Methodology:

  • Prepare 0.5% w/v Methylcellulose (MC) Vehicle:

    • Calculate the required volume of vehicle (e.g., for 100 mL, use 0.5 g of MC).

    • Heat approximately one-third of the total required sterile water to 60-70°C.

    • Slowly add the MC powder to the heated water while stirring vigorously to ensure dispersion and prevent clumping.[8]

    • Once fully dispersed, remove from heat and add the remaining two-thirds of the water (at room temperature or cold) to bring it to the final volume.

    • Continue to stir the solution until it is clear and uniform. Store at 2-8°C.

  • Prepare the Meprobamate Suspension:

    • Calculation: Determine the required amount of meprobamate and vehicle based on the highest desired dose concentration and the total number of animals. Example: For a 50 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume, the concentration is 5 mg/mL.

    • Trituration: Weigh the calculated amount of meprobamate powder. If the powder is not already micronized, gently grind it in a mortar and pestle to a fine, uniform consistency. This step is crucial for creating a stable and homogenous suspension.

    • Wetting/Paste Formation: Transfer the powder to a suitable container. Add a small volume of the prepared 0.5% MC vehicle (just enough to wet the powder) and mix thoroughly with a spatula to form a smooth, uniform paste. This prevents clumping when the full volume of the vehicle is added.

    • Geometric Dilution: Gradually add the remaining 0.5% MC vehicle in small portions, mixing continuously until the final desired volume is reached.

    • Homogenization: Place the container on a magnetic stirrer and stir continuously for at least 30 minutes to ensure complete and uniform suspension of the particles.

C. Quality Control and Storage:

  • Visual Inspection: The final formulation should be a milky, homogenous suspension. There should be no visible clumps of powder.

  • Stability: Before each dosing session, the suspension must be stirred thoroughly to re-suspend any settled particles.

  • Storage: Store the prepared suspension in a well-closed container at 2-8°C. For most non-sterile oral formulations, a beyond-use date of 14 days under refrigeration is recommended unless stability data suggest otherwise.

Protocol 2: Preparation of Meprobamate Solubilized Formulation

This protocol should be used only when a true solution is experimentally required and the necessary dose cannot be achieved in an aqueous vehicle.

A. Materials:

  • Meprobamate powder

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or sterile water

  • Vortex mixer and/or magnetic stirrer

  • Appropriate glassware

B. Methodology:

  • Solubility Test: First, confirm the solubility of meprobamate in your chosen co-solvent system (e.g., 30% PEG 400 in saline) at the desired final concentration.

  • Preparation:

    • Weigh the required amount of meprobamate powder.

    • In a calibrated vessel, add the required volume of PEG 400.

    • Add the meprobamate powder to the PEG 400 and vortex or stir until it is completely dissolved. Gentle warming (<40°C) may be used to aid dissolution if necessary.

    • Once dissolved, add the saline or water dropwise while continuously mixing until the final volume is reached.

    • Observe the solution carefully during the addition of the aqueous component to ensure the compound does not precipitate out.

C. Quality Control and Storage:

  • Visual Inspection: The final formulation must be a clear, particle-free solution.

  • Storage: Store in a well-closed container at room temperature, protected from light. Observe for any signs of precipitation before use.

Bioanalysis and Quality Control

Confirmation of systemic exposure is essential for interpreting in vivo results. Several validated methods exist for the quantification of meprobamate in biological matrices.

Table 3: Summary of Analytical Methods for Meprobamate Quantification

MethodMatrixSample PreparationKey ParametersSource(s)
HPLC-MS/MS Human PlasmaOne-step protein precipitation with acetonitrile.LLOQ: 1 mg/L. Linear range: 1-300 mg/L. Rapid analysis time (6 min).[12][13]
GC-MS Plasma, Whole Blood, UrineLiquid-liquid extraction.LLOQ: 1.93 mg/L. High reproducibility and accuracy.[13][14]

These methods demonstrate that robust bioanalytical procedures are available to support PK/PD studies following the administration of the formulated compound.[12][14][15][16]

In Vivo Administration Guidelines

Proper administration technique is critical for data quality and animal welfare.

  • Route of Administration: For enteral administration, oral gavage is the most common and precise method in rodents.[17][18] Other routes such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) may be used depending on the study's objectives.

  • Handling and Restraint: Animals must be properly restrained to ensure accurate dosing and minimize stress and potential injury.

  • Dosing Volume: The volume administered should be carefully controlled and should not exceed established limits for the species and route.

Table 4: Recommended Maximum Administration Volumes in Rodents

RouteMouseRat
Oral (PO) 10 mL/kg10 mL/kg
Intravenous (IV) 5 mL/kg5 mL/kg
Intraperitoneal (IP) 10 mL/kg10 mL/kg
Subcutaneous (SC) 10 mL/kg5 mL/kg
(Source: Adapted from best practice guidelines in preclinical research)[17]

Safety and Handling

  • Compound Safety: Meprobamate is a Schedule IV controlled substance in the United States.[5] Researchers must adhere to all institutional and federal regulations regarding its acquisition, storage, handling, and record-keeping.

  • Excipient Safety: Always ensure that the total daily dose of any excipient or vehicle is well below its known NOEL to avoid confounding toxicological effects.[10][11][19]

References

  • Drugs.com. (2025).
  • ChemicalBook. (n.d.).
  • DailyMed. (2009).
  • J-Stage. (n.d.).
  • PubMed. (2011).
  • A One-Step and Sensitive GC-MS Assay for Meprobamate Determination in Emergency Situ
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • ResearchGate. (n.d.).
  • Springer Nature Experiments. (n.d.). Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • SINTEF. (n.d.).
  • PubMed. (n.d.).
  • PharmaCompass.com. (n.d.).
  • ResearchGate. (2025). HPLC MS/MS method for quantification of meprobamate in human plasma: Application to 24/7 clinical toxicology | Request PDF.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Carisoprodol.
  • Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.).
  • Pharmacompass.com. (n.d.). Meprobamate | API DMFs | US Drug Master File (DMF) Details.
  • ACS Publications. (2005).
  • PMC - NIH. (n.d.).
  • ResearchGate. (n.d.). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.
  • Effect of formulation variables on the release of meprobamate
  • Cayman Chemical. (n.d.).
  • PMC. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.
  • PMC. (n.d.). Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies.
  • ChemBK. (2024). 2-Methyl-2-propyl-1,3-propanediol.
  • BDMAEE. (2024). 2-methyl-2-propyl-1,3-propanediol 2-methyl-2-propyl-1,3-propanediol.
  • ChemicalBook. (2026). 2-Methyl-2-propyl-1,3-propanediol | 78-26-2.
  • Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies. (n.d.).
  • IJPSR. (2009).
  • PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220.
  • RJPTSimLab. (n.d.).
  • ResearchGate. (2025).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
  • Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs. (2023).
  • PubMed. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 2-Methyl-2-propyl-1,3-propanediol synthesis

Topic: Improving Yield in 2-Methyl-2-propyl-1,3-propanediol (MPP) Synthesis CAS: 78-26-2 Ticket ID: MPP-OPT-2024 Status: Open[1][2] Core Directive: The "Ticket" Approach Welcome to the MPP Technical Support Hub. Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in 2-Methyl-2-propyl-1,3-propanediol (MPP) Synthesis CAS: 78-26-2 Ticket ID: MPP-OPT-2024 Status: Open[1][2]

Core Directive: The "Ticket" Approach

Welcome to the MPP Technical Support Hub. Unlike standard reviews, this guide functions as a Level 3 Engineering response to a "Low Yield" support ticket. We assume you are already attempting the synthesis and facing specific bottlenecks—likely related to the Tollens' Condensation (aldol-Cannizzaro sequence) or the downstream isolation of the diol.

The synthesis of 2-Methyl-2-propyl-1,3-propanediol (MPP) hinges on the dual reactivity of 2-methylvaleraldehyde (2-methylpentanal) with formaldehyde.[1][2] The reaction is deceptively simple but thermodynamically unforgiving.

Reaction Optimization (Upstream)

The Mechanism: Why Yields Stall

The standard industrial route is a Crossed Aldol-Cannizzaro sequence.

  • Aldol Step: 2-methylvaleraldehyde reacts with formaldehyde (HCHO) to form the intermediate 2,2-disubstituted-3-hydroxypropanal.[1][2]

  • Cannizzaro Step: The intermediate aldehyde is reduced by a second equivalent of HCHO (sacrificial reductant) in the presence of a base (NaOH or Ca(OH)₂) to form the diol and a formate salt.

Critical Failure Point: If the stoichiometry is exact (1:1), the reaction stops at the aldol stage or produces complex hemiacetals. You must drive the Cannizzaro reduction.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the "Cannizzaro Penalty" (the loss of HCHO to formate).

MPPSynthesis Start 2-Methylvaleraldehyde (C6H12O) Aldol Intermediate Aldol (Unstable) Start->Aldol +HCHO (Aldol) HCHO Formaldehyde (Excess) HCHO->Aldol Polymer Impurity: Paraformaldehyde/Tar HCHO->Polymer High T / Low pH MPP Target: MPP (Diol) Aldol->MPP +HCHO (Reduction) Formate Side Product: Na-Formate Aldol->Formate Cannizzaro Waste Base Base Catalyst (NaOH/Ca(OH)2) Base->Aldol

Figure 1: Reaction pathway showing the necessity of excess formaldehyde to drive the Cannizzaro reduction vs. the risk of polymerization.[2]

Protocol Optimization Table

The following parameters are derived from high-yield patent literature and process optimization studies.

ParameterStandard ProtocolOptimized High-Yield Protocol Rationale
HCHO Equivalents 2.0 eq2.2 – 2.5 eq Accounts for Cannizzaro sacrifice (1 eq) + Aldol (1 eq) + excess to push equilibrium.
Base Catalyst NaOH (Solid)20-50% NaOH Solution (Dropwise) Solid bases create "hot spots" leading to resinification.[1][2] Liquid addition controls exotherm.[1]
Temperature (Addition) Ambient< 20°C Low temp prevents formaldehyde polymerization during initial mixing.[1][2]
Temperature (Cook) RefluxStep 1: 45°C (1h) → Step 2: 90°C (2h) Step 1 favors Aldol; Step 2 drives the Cannizzaro reduction.[2]
Solvent WaterWater/Methanol (10%) Methanol stabilizes formaldehyde and improves solubility of the organic aldehyde.

Workup & Purification (Downstream)

The most common user complaint is "My product is an oil and won't crystallize." This is almost always due to residual formate salts or water acting as a plasticizer.

Troubleshooting Guide: Isolation
Issue 1: Product "Oiling Out"

MPP has a melting point of ~58–63°C. If it remains an oil, it contains impurities.

  • Root Cause: Sodium formate (byproduct) increases the ionic strength, but if not fully removed, it prevents crystal lattice formation.

  • Solution:

    • Hot Filtration: Filter the reaction mixture while hot (if using Ca(OH)₂) to remove calcium formate.

    • Salting Out: If using NaOH, the sodium formate is soluble. Saturate the aqueous layer with NaCl before extraction to force the diol into the organic layer.

    • Solvent Choice: Switch from Diethyl Ether (too volatile/wet) to Toluene or Ethyl Acetate .[1] Toluene allows for azeotropic removal of water during the concentration step.

Issue 2: Low Extraction Efficiency

MPP is a diol; it loves water.[1]

  • Root Cause: Partition coefficient (

    
    ) is low.[1][2]
    
  • Protocol: Perform Continuous Liquid-Liquid Extraction rather than simple separatory funnel shakes. If continuous extraction isn't available, perform 5x extractions with smaller solvent volumes (1:5 ratio solvent:aqueous).

Purification Decision Tree

Purification Start Crude Reaction Mix CheckBase Catalyst Used? Start->CheckBase CaOH Calcium Hydroxide CheckBase->CaOH NaOH Sodium Hydroxide CheckBase->NaOH Filter Hot Filtration (Remove Ca-Formate) CaOH->Filter Extract Extraction (Toluene) + NaCl Saturation NaOH->Extract Filter->Extract Distill Vacuum Distillation 160°C @ 15kPa Extract->Distill Cryst Recrystallization (Benzene/Hexane or EtOAc) Distill->Cryst

Figure 2: Downstream processing logic.[1] Note that Ca(OH)2 requires filtration, while NaOH requires aggressive salting-out extraction.[1][2]

Detailed Experimental Protocol (High-Yield)

Objective: Synthesis of 2-Methyl-2-propyl-1,3-propanediol via Tollens' Condensation.

Reagents:

  • 2-Methylvaleraldehyde (1.0 mol, ~100.16 g)[1][2]

  • Formaldehyde (37% aq.[1][3] solution) (2.5 mol, ~203 g)

  • Sodium Hydroxide (50% aq.[1] solution) (1.1 mol)

  • Extraction Solvent: Toluene[1][4]

Step-by-Step:

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for the viscosity changes), a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charging: Add the Formaldehyde (37%) to the flask. Cool to 10–15°C using an ice bath.

  • Aldehyde Addition: Add 2-Methylvaleraldehyde slowly. The mixture will be biphasic.

  • Catalyst Addition (Critical): Add the NaOH solution dropwise over 60-90 minutes .

    • Control: Monitor internal temperature.[1] Do not exceed 45°C during addition.

    • Observation: The mixture will become homogenous as the alcohol forms, then may thicken.

  • Reaction Cook:

    • Once addition is complete, heat slowly to 60°C for 1 hour.

    • Increase heat to 90°C for 2 hours to ensure complete Cannizzaro reduction.

  • Workup:

    • Cool to room temperature.[1][5][6]

    • Separate layers.[1][5][7] The organic layer (top) contains crude product.[4]

    • Extract the aqueous layer (bottom) 3x with Toluene.

    • Combine organic layers and wash 1x with saturated Brine (removes residual formate).[1]

  • Isolation:

    • Dry organics over MgSO₄.[1]

    • Strip solvent under reduced pressure.[1][4]

    • Distillation: Collect fraction boiling at ~160°C (at 14.7 kPa / ~110 mmHg) or ~125°C at high vacuum (2 mmHg).

    • Crystallization: Dissolve the distillate in warm Ethyl Acetate/Hexane (1:1) and cool to 4°C.

FAQ & Troubleshooting

Q: Can I use Paraformaldehyde instead of Formalin? A: Yes, but it requires depolymerization. You must add the base very slowly to depolymerize the paraformaldehyde in situ. It often leads to higher yields because the water content is lower, making extraction easier, but the exotherm is more violent.

Q: Why is my yield stuck at 50%? A: You are likely losing product in the aqueous layer. The formate byproduct acts as a hydrotrope, keeping your diol in the water. Action: Increase the number of extractions or use a continuous extractor. Alternatively, verify you used >2.2 eq of Formaldehyde. If you used <2.0 eq, the reaction mathematically cannot exceed 50% yield due to the Cannizzaro stoichiometry.

Q: Is there a way to avoid the formate waste? A: Yes. The "Green" route involves stopping the reaction after the Aldol step and using Catalytic Hydrogenation (Raney Nickel or Cu-Cr catalyst, 100°C, 1.5 MPa) to reduce the aldehyde to the alcohol. This saves 1 equivalent of Formaldehyde and eliminates formate salt formation, but requires high-pressure hydrogenation equipment [1].[1][2]

References

  • BDMAEE. (2024).[1][7] 2-methyl-2-propyl-1,3-propanediol Synthesis and Properties. Link

  • Google Patents. (2008).[1] CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.[1][2] Link

  • Science Snail. (2024).[1] The Tollens Condensation: Mechanism and Conditions. Link

  • PubChem. (2025).[1] 2-Methyl-2-propylpropane-1,3-diol Compound Summary. Link[2]

  • GuideChem. (2024).[1][7] 2-Methyl-2-propyl-1,3-propanediol Technical Data. Link

Sources

Optimization

Technical Support Center: Esterification of 2-Methyl-2-propyl-1,3-propanediol (MPPD)

The following technical guide serves as a specialized support resource for researchers and process chemists working with 2-Methyl-2-propyl-1,3-propanediol (MPPD) . It addresses the unique reactivity profile of this neope...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and process chemists working with 2-Methyl-2-propyl-1,3-propanediol (MPPD) . It addresses the unique reactivity profile of this neopentyl glycol derivative, focusing on troubleshooting esterification challenges.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization

Core Technical Analysis: The "Neopentyl Barrier"

Before troubleshooting, it is critical to understand why MPPD behaves differently than standard diols (like 1,4-butanediol).

The Structural Constraint: MPPD possesses a quaternary carbon at the 2-position (gem-disubstituted). This creates a "neopentyl" structure. While the hydroxyl groups are primary, they are shielded by the bulky propyl and methyl groups on the adjacent carbon.

  • Impact 1 (Kinetics): The rate of esterification is significantly slower than standard primary alcohols due to steric hindrance.

  • Impact 2 (Thermodynamics): The Thorpe-Ingold Effect (Gem-Dialkyl Effect) forces the hydroxyl groups closer together. While this hinders intermolecular reactions (linear polymerization), it accelerates intramolecular cyclization if the reaction partner allows (e.g., forming cyclic carbonates or acetals).

Troubleshooting Guide (Q&A Format)

Issue 1: Incomplete Conversion (Stalling at Mono-ester)

User Query: "I am trying to synthesize the diester, but my reaction stalls after the first substitution. HPLC shows ~40% mono-ester and unreacted MPPD."

Diagnosis: This is the classic Steric Gatekeeping effect. Once the first bulky acyl group is attached, the steric congestion around the second hydroxyl group increases drastically, raising the activation energy for the second attack.

Corrective Protocol:

  • Temperature Shift: Standard esterification (100–120°C) is insufficient. Increase reaction temperature to 160–180°C (if reagents allow) to overcome the steric barrier.

  • Catalyst Switch: Switch from mild mineral acids (e.g.,

    
    ) to Organotin catalysts  (e.g., Dibutyltin oxide, DBTO) or Titanates . These function via a coordination mechanism that is less sensitive to steric bulk than simple protonation.
    
  • Azeotropic Force: Ensure aggressive water removal using a Dean-Stark trap with a solvent like Xylene (bp 140°C) rather than Toluene (bp 110°C) to maintain higher internal temperatures.

Issue 2: Appearance of "Unknown" High-Boiling Impurities

User Query: "GC-MS reveals peaks with masses higher than my product. They are not the starting material."

Diagnosis: You are likely observing Ether Oligomerization . Under acidic conditions and high heat, 1,3-diols can undergo intermolecular dehydration to form polyethers.

  • Mechanism:

    
    
    
  • Trigger: Strong Brønsted acids (pTSA, Sulfuric acid) at high temperatures (

    
    ).
    

Corrective Protocol:

  • Neutralize Acidity: Avoid strong Brønsted acids. Use Lewis acid catalysts (Tin, Titanium, or Zinc salts) which are highly active for esterification but poor catalysts for etherification.

  • Concentration Control: Run the reaction in higher dilution to disfavor intermolecular collisions required for polymerization.

Issue 3: Material Loss & Clogged Condensers

User Query: "My yield is lower than calculated, and there is a white crystalline solid clogging the condenser/vacuum line."

Diagnosis: Sublimation . MPPD and its mono-esters have a high tendency to sublime before reacting, especially under vacuum or vigorous nitrogen sparging. MPPD melting point is ~57°C; it exerts significant vapor pressure at reaction temperatures.

Corrective Protocol:

  • Reflux Management: Use a partial condenser (warm fluid, ~60°C) before the main condenser to melt sublimed diol back into the reactor.

  • Solvent Wash: Periodically wash the column with the entrainer solvent (e.g., Xylene) to return the sublimed reactant to the pot.

Issue 4: Yellowing/Discoloration

User Query: "The product is clear initially but turns yellow/amber upon heating."

Diagnosis: Oxidative Degradation . The ether linkages (if oligomers form) or the alkyl chains are susceptible to radical oxidation at high temperatures, especially if trace metals are present.

Corrective Protocol:

  • Inert Atmosphere: Strict Nitrogen/Argon sparging is mandatory.

  • Antioxidants: Add Hypophosphorous acid (50%) or BHT (0.1 wt%) to the reaction mixture. Hypophosphorous acid acts as a reducing bleaching agent, preventing color body formation.

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways available to MPPD during esterification. Note the divergence between the desired Diester and the unwanted Ether/Oligomer pathways.

MPPD_Reaction_Pathways MPPD MPPD (Reactant) (2-Methyl-2-propyl-1,3-propanediol) MonoEster Mono-Ester (Intermediate) MPPD->MonoEster Fast (Acid/Heat) Ether Polyether Oligomers (Side Product) MPPD->Ether Strong Acid + High T (Intermolecular Dehydration) Sublimation Sublimed Loss (Physical Loss) MPPD->Sublimation Vacuum/Gas Flow DiEster Diester (Target Product) MonoEster->DiEster Slow (Steric Hindrance) MonoEster->Ether Side Reaction

Caption: Reaction network showing the kinetic bottleneck at the Mono-Ester stage and competitive side reactions.

Optimized Experimental Protocol

Objective: Synthesis of MPPD Diester with >98% purity and minimal color.

Reagents:

  • MPPD (1.0 equiv)

  • Carboxylic Acid (2.2 equiv - slight excess drives equilibrium)

  • Catalyst: Dibutyltin Oxide (0.1 mol%) or Tetrabutyl Titanate.

  • Solvent: Xylene (for azeotropic removal).

  • Additive: Hypophosphorous acid (0.1 wt% relative to MPPD).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet tube (subsurface).

  • Loading: Charge MPPD, Carboxylic Acid, Solvent (approx. 20-30% of total volume), and Antioxidant. Do not add catalyst yet.

  • Melt & Inert: Heat to 80°C to melt MPPD. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Organotin/Titanate catalyst.

  • Reaction Ramp:

    • Heat to reflux (~140°C). Water evolution begins.

    • Gradually increase temperature to 180–200°C over 4 hours.

    • Note: If using Xylene, the pot temperature is limited by the solvent; strip solvent gradually if higher T is needed (Melt process).

  • Monitoring: Monitor Acid Value (AV). The reaction is complete when AV < 5 mg KOH/g.

    • Critical Check: If AV stalls, apply vacuum (gradually to 50 mbar) to remove trace water/solvent, driving the equilibrium. Watch for sublimation.

  • Workup: Cool to 80°C. Neutralize catalyst (if necessary) or proceed to distillation/crystallization depending on the ester's physical state.

Summary Data Table: Side Reaction Matrix

Side ReactionPrimary CauseVisual/Analytical SignPrevention Strategy
Mono-Ester Stalling Steric hindrance at C2 positionHPLC: Large mono-ester peak; High Acid ValueUse Organotin catalysts; T > 160°C; Excess acid.
Etherification Strong Brønsted acids (pTSA,

)
MS:

peaks; Viscosity increase
Use Lewis Acid catalysts; Avoid mineral acids.
Sublimation High vapor pressure of MPPDWhite crystals in condenser; Low yieldUse partial condenser; Washdown solvent; Avoid high vac early.
Oxidation Oxygen exposure at high TYellow/Amber color; Peroxide test positiveNitrogen sparge; Add Hypophosphorous acid.
Cyclic Carbonate Reaction with Urea/Phosgene (Specific)IR: Characteristic Carbonate bandDesired path for carbamates; Avoid carbonate sources if unwanted.

References

  • Werle, P., et al. (2009). "Alcohols, Polyhydric." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Discusses general reactivity of neopentyl glycols and steric hindrance).

  • Blank, W. J., et al. (2002). "Catalysis of the reaction of hydroxyl and carboxyl groups." Progress in Organic Coatings, 45(1), 1-15. (Mechanisms of organotin vs. acid catalysis in hindered systems).

  • Oesper, P., et al. (1925). "The equilibrium between ester and water." Journal of the American Chemical Society. (Foundational kinetics for esterification, relevant to equilibrium driving).

  • Sigma-Aldrich. (2024). "2-Methyl-2-propyl-1,3-propanediol Product Specification & Safety Data Sheet." (Physical properties: MP, BP, and sublimation risks).

  • Chowdhury, F. A., et al. (2016). "Synthesis and characterization of neopentyl glycol esters." Journal of Applied Polymer Science. (Details on etherification side reactions in neopentyl structures).

(Note: While specific "MPPD rearrangement" papers are rare, the chemistry is extrapolated from the well-documented behavior of Neopentyl Glycol (NPG) and general 2,2-disubstituted 1,3-propanediols as cited above.)

Troubleshooting

Technical Support Center: Purification of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate

Welcome to the technical support guide for the purification of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate. This document is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate. This document is designed for researchers, medicinal chemists, and process development professionals who are tasked with isolating this target compound in high purity. As this molecule is a diester synthesized from nicotinic acid and 2-methyl-2-propyl-1,3-propanediol, this guide addresses the specific challenges associated with removing starting materials, mono-ester byproducts, and other process-related impurities.

Our approach is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific reaction outcomes.

Understanding the Challenge: Potential Impurities

Effective purification begins with anticipating the likely impurities in your crude reaction mixture. The synthesis of a diester from a diol and a carboxylic acid (or its activated form) can result in a predictable set of contaminants.

Table 1: Common Impurities and Their Characteristics

ImpurityChemical NatureTypical Removal Strategy
Nicotinic AcidAcidic, PolarAqueous basic wash (e.g., NaHCO₃, K₂CO₃)[1]
2-Methyl-2-propyl-1,3-propanediolNeutral, Polar DiolAqueous wash (brine), Chromatography
Mono-nicotinate EsterSlightly Polar EsterChromatography, Recrystallization
Esterification Catalyst (e.g., DCC, H₂SO₄)VariesAqueous washes, Chromatography
Reaction Solvents (e.g., DCM, THF, Toluene)OrganicEvaporation under reduced pressure

The primary challenge lies in the polarity similarity between the desired diester, the mono-ester intermediate, and the diol starting material, which can make chromatographic separation non-trivial.

General Purification Workflow

A multi-step approach is typically required to achieve high purity. The following workflow illustrates a standard purification sequence.

PurificationWorkflow cluster_0 Post-Reaction Workup cluster_1 Purification Crude Crude Reaction Mixture Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Crude->Quench LLE Liquid-Liquid Extraction (e.g., EtOAc/H₂O) Quench->LLE Wash Aqueous Washes (NaHCO₃, Brine) LLE->Wash Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash->Dry Evap Solvent Evaporation Dry->Evap Crude_Product Crude Solid/Oil Evap->Crude_Product Chroma Column Chromatography Crude_Product->Chroma Recryst Recrystallization Crude_Product->Recryst If crude is semi-pure Chroma->Recryst Polishing Step Final_Product Pure Product Chroma->Final_Product If sufficiently pure Recryst->Final_Product

Caption: General purification workflow for 2-Methyl-2-propylpropane-1,3-diyl dinicotinate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Liquid-Liquid Extraction (LLE) Issues

Q1: After my basic wash (e.g., with NaHCO₃), I see a significant amount of white precipitate at the interface. What is it and what should I do?

A1: This precipitate is likely the sodium salt of your unreacted nicotinic acid (sodium nicotinate), which has limited solubility in both the organic and aqueous phases.[1] Nicotinic acid is deprotonated by the base, and the resulting salt can crash out.

  • Troubleshooting Steps:

    • Add more water to the separatory funnel to dissolve the salt. This may require a significant volume.

    • Perform multiple washes with dilute NaHCO₃ solution instead of a single wash with a saturated solution.

    • If the problem persists, filter the entire biphasic mixture through a Büchner funnel to remove the solid before separating the layers. Wash the collected solid with your organic solvent and combine the filtrates.

Q2: I've formed a stable emulsion during extraction that won't separate. How can I break it?

A2: Emulsions are common when dealing with mixtures containing polar compounds and salts. They are stabilized by materials that reduce the interfacial tension between the organic and aqueous layers.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

    • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Column Chromatography Challenges

Q3: I'm having trouble separating the desired diester from the mono-ester byproduct on a silica gel column. They are eluting very close together. How can I improve the separation?

A3: This is a classic challenge in diester synthesis. The polarity difference between the mono- and di-substituted products can be small. Success depends on optimizing the mobile phase.[2][3]

  • Troubleshooting Workflow:

ChromaTroubleshoot Start Poor Separation of Diester and Mono-ester Step1 Decrease Solvent Polarity Start->Step1 Step2 Use a Shallow Polarity Gradient Step1->Step2 Still poor resolution Step1_Desc Run TLCs with less polar systems (e.g., decrease EtOAc in Hexane). Aim for Rf of 0.2-0.3 for the diester. Step1->Step1_Desc Step3 Consider a Different Adsorbent Step2->Step3 Still co-eluting Step2_Desc If using gradient elution, make the increase in polarity very gradual. (e.g., 10% to 20% EtOAc over many column volumes). Step2->Step2_Desc Step4 Check Column Loading Step3->Step4 If all else fails Step3_Desc Try neutral alumina instead of silica gel. Silica is acidic and the pyridine nitrogens in your compound can interact strongly, leading to tailing and poor separation. Step3->Step3_Desc Step4_Desc Do not overload the column. Use a mass ratio of adsorbent-to-crude product of at least 50:1 for difficult separations. Step4->Step4_Desc

Caption: Decision tree for improving chromatographic separation of esters.

Q4: My compound is streaking badly on the TLC plate and seems stuck at the top of my silica column. What's happening?

A4: The basic pyridine nitrogen atoms in your molecule are likely interacting very strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This causes tailing (streaking) and can lead to irreversible adsorption.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of triethylamine (~0.5-1%) to your eluent. This will neutralize the acidic sites on the silica, allowing your basic compound to elute more cleanly.

    • Use a Different Stationary Phase: Switch to a less acidic or neutral stationary phase like alumina (neutral or basic grade).[3]

    • Reversed-Phase Chromatography: If available, consider using C18-functionalized silica (reversed-phase), eluting with a polar solvent system like methanol/water or acetonitrile/water. In this mode, the most polar compounds (like nicotinic acid) elute first.

Table 2: Suggested Starting Solvents for Chromatography

Stationary PhaseMobile Phase System (Eluent)Elution Order
Normal Phase (Silica Gel)Hexane / Ethyl AcetateLeast polar (Diester) elutes before more polar (Mono-ester, Diol)[4][5]
Normal Phase (Alumina)Dichloromethane / MethanolSimilar to silica, may provide different selectivity.
Reversed-Phase (C18)Water / Acetonitrile or MethanolMost polar (Nicotinic Acid) elutes first.
Crystallization & Final Product Issues

Q5: I've isolated my product after chromatography, but it's a thick, non-crystalline oil. How can I induce crystallization?

A5: Many esters, especially those with flexible alkyl chains, are prone to existing as oils or low-melting-point solids. Inducing crystallization often requires finding a suitable solvent system.

  • Troubleshooting Steps:

    • Solvent Screening: The ideal crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.[6] Test small amounts of your oil in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene).

    • Two-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.[6][7]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a tiny crystal of pure material, add it to the supersaturated solution to initiate crystallization.

Q6: My final product has a persistent yellow or brown color, even after chromatography. What is the source and how can I remove it?

A6: Color impurities in nicotinic acid-derived compounds are common and can arise from side reactions during synthesis or oxidation.[8]

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, add a small amount of activated charcoal (1-2% by weight). Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The colored impurities adsorb to the charcoal's surface. Caution: Using too much charcoal can lead to significant product loss.[8]

    • Re-chromatography: A very careful column chromatography with a shallow gradient may be able to separate the colored impurity.

    • Check for Degradation: Ensure your purification methods are not causing the product to degrade. For example, prolonged exposure to acidic silica gel could be a cause.

Detailed Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workup
  • Cool Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).[9]

  • Aqueous Wash (Acid Removal): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Observe for any CO₂ evolution. Separate the layers. Repeat this wash one more time.

  • Aqueous Wash (General): Wash the organic layer with water once.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic phase.[11]

  • Dry: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be free-flowing (not clumped together) when drying is complete.

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Select Solvent System: Using Thin-Layer Chromatography (TLC), determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives your desired diester product an Rf value of approximately 0.25-0.35.[2]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[3]

  • Load the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute: Begin eluting with your chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the polarity by adding more of the polar solvent (e.g., start with 10% EtOAc in Hexane, then move to 15%, 20%, etc.).[12]

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Google Patents. (1984). Process for the purification of nicotinic acid amide I.
  • Organic Syntheses. (n.d.). Procedure for the preparation of nicotinic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from 3-Pyridinemethanol.
  • Google Patents. (1978). Esterification and extraction process.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • Biotage. (2023). How can I improve my liquid-liquid extraction process?.
  • Google Patents. (1958). Preparation of nicotinic acid esters.
  • Google Patents. (1962). Purification of nicotinic acid.
  • Akishina, et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide.
  • Google Patents. (1949). Ester of nicotinic acid.
  • University of Victoria. (n.d.). Column chromatography.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Chemhel ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • BDMAEE. (2024). 2-methyl-2-propyl-1,3-propanediol.
  • University of Rochester. (n.d.). Purification: How To.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Methyl-2-propyl-1,3-propanediol (MPP)

Welcome to the technical support guide for 2-Methyl-2-propyl-1,3-propanediol (MPP). This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-2-propyl-1,3-propanediol (MPP). This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to make informed decisions in your experimental design.

2-Methyl-2-propyl-1,3-propanediol, with its unique structure featuring two polar hydroxyl groups and a moderately sized non-polar alkyl backbone, presents a specific set of solubility characteristics.[1] At room temperature, it is a white crystalline solid, and its dissolution is governed by the energy required to overcome its crystal lattice structure.[2][3][4] This guide provides a systematic approach to achieving complete and stable solubilization of MPP in your desired organic solvent systems.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methyl-2-propyl-1,3-propanediol not dissolving in my organic solvent at room temperature?

The primary reason is MPP's physical state and molecular structure. It is a solid with a melting point between 57-63°C.[3][4][5] Significant energy, known as lattice energy, is required to break down the crystalline structure. At room temperature, the energy of solvation provided by many single organic solvents is insufficient to overcome this lattice energy, resulting in poor solubility.

Q2: What are the best starting solvents to try for dissolving MPP?

Based on its structure—two polar hydroxyl groups and a C7 hydrocarbon body—solvents with intermediate to high polarity are the best starting points. The hydroxyl groups can participate in hydrogen bonding, a key interaction for solvation.[6]

  • Good Initial Choices: Lower alcohols (Methanol, Ethanol), Glycols (Propylene Glycol, PEG 400), and polar aprotic solvents (Acetone, THF, DMSO).[7]

  • Less Effective Choices: Non-polar solvents like Hexane or Toluene will likely be poor solvents on their own as they cannot effectively solvate the polar diol functionality.

Q3: Can I use heat to dissolve MPP? What precautions should I take?

Absolutely. Heating is one of the most effective methods for dissolving MPP.[8][9] Increasing the temperature provides the necessary energy to break the crystal lattice and promotes dissolution.

  • Causality: As temperature increases, the kinetic energy of the solvent molecules rises, leading to more frequent and energetic collisions with the solute, which facilitates the breakdown of solute-solute interactions.

  • Precautions:

    • Always use a controlled heating method (e.g., a water bath or heating mantle with a temperature probe).

    • Be aware of the solvent's boiling point and flash point to prevent fire hazards.

    • Ensure your vessel is properly vented.

    • Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling can cause the compound to precipitate out, sometimes in an amorphous or "oiled out" state.

Q4: Will changing the pH of my solution help dissolve MPP?

No, pH modification is not an effective strategy for MPP. MPP is a neutral diol and lacks acidic or basic functional groups. Therefore, altering the pH will not ionize the molecule or significantly change its intrinsic solubility in organic solvents.[10][11]

Q5: My MPP precipitated out of solution after it cooled down. What happened and how can I fix it?

This indicates that you created a supersaturated solution at a higher temperature, and the solvent could not hold that concentration of MPP at room temperature.

  • Reason: The solubility of most solids, including MPP, is highly temperature-dependent.[8] The concentration you achieved while hot exceeded the solubility limit at the lower temperature.

  • Solution: Your options are to either maintain the solution at an elevated temperature (if your experiment allows) or, more practically, to use a co-solvent system to increase the room-temperature solubility. See the Troubleshooting Guide below for details on developing a co-solvent system.

Section 2: Troubleshooting Guide: A Systematic Approach

When facing solubility issues, a structured approach can save time and resources. The following workflow is designed to logically guide you from initial solvent selection to the use of advanced solubilization systems.

G cluster_0 Solubility Troubleshooting Workflow for MPP Start Start with MPP Solid SelectSolvent Step 1: Select Initial Solvent (See Table 2) Start->SelectSolvent TestRT Agitate at Room Temp (20-25°C) SelectSolvent->TestRT CheckRT Is it fully dissolved? TestRT->CheckRT Success Success! Proceed with Experiment CheckRT->Success Yes ApplyHeat Step 2: Apply Controlled Heat (e.g., 40-60°C) CheckRT->ApplyHeat No CheckHeat Is it dissolved while hot? ApplyHeat->CheckHeat Cool Cool to Room Temp CheckHeat->Cool Yes CoSolvent Step 3: Design a Co-Solvent System (See Protocol 2) CheckHeat->CoSolvent No CheckCool Does it stay in solution? Cool->CheckCool CheckCool->Success Yes CheckCool->CoSolvent No (Precipitates) Failure Re-evaluate Experiment (Is this solvent viable?) CoSolvent->Failure

Caption: A decision-making workflow for dissolving 2-Methyl-2-propyl-1,3-propanediol.

Step 1: Initial Solvent Selection

The principle of "like dissolves like" is your guiding star. MPP's dual nature (polar heads, non-polar body) means the ideal solvent will have complementary characteristics.

Table 1: Physicochemical Properties of 2-Methyl-2-propyl-1,3-propanediol

Property Value Source
Molecular Formula C₇H₁₆O₂ [1][3]
Molecular Weight 132.20 g/mol [1][3]
Physical State White Crystalline Solid [2][3][4]
Melting Point 57-63 °C [3][4][5]
Boiling Point ~230 °C @ 753 mmHg [4][12]

| Known Solubilities | Slightly soluble in Chloroform, Methanol. Soluble in water. |[5][12] |

Table 2: Recommended Organic Solvents and Starting Points for Dissolving MPP

Solvent Polarity Class Boiling Point (°C) Key Interaction Mechanism Recommendation
Methanol Polar Protic 65 Strong H-bonding with diol groups Excellent Start. May require warming.
Ethanol Polar Protic 78 Strong H-bonding with diol groups Excellent Start. May require warming.
Isopropanol Polar Protic 82 H-bonding, better solvation of alkyl chain Good alternative to MeOH/EtOH.
Acetone Polar Aprotic 56 Dipole-dipole interactions Good starting point, especially for mixtures.
Tetrahydrofuran (THF) Polar Aprotic 66 Dipole-dipole, can solvate alkyl chain Good starting point.
Dimethyl Sulfoxide (DMSO) Polar Aprotic 189 Strong polar interactions Excellent solvent, but high boiling point can make removal difficult.
Polyethylene Glycol (PEG 400) Polar Protic >200 Multiple H-bonding sites Excellent co-solvent for increasing solubility.[7]
Dichloromethane (DCM) Polar Aprotic 40 Weaker dipole interactions May work, but likely needs a co-solvent.

| Toluene / Hexane | Non-polar | 111 / 69 | van der Waals forces only | Not Recommended as a primary solvent. |

Step 2: The Role of Temperature

If room temperature dissolution fails, gentle heating is the next logical step. The goal is to provide enough thermal energy to break the crystal lattice bonds, allowing the solvent to surround and solvate the individual MPP molecules.

Step 3: Co-Solvent Systems

When a single solvent is insufficient, a co-solvent system is a powerful tool.[7][10][13] By mixing two or more miscible solvents, you can fine-tune the properties of the solvent medium (e.g., polarity, hydrogen bonding capacity) to better match the solute.

  • The Mechanism: A common strategy is to blend a solvent that interacts well with the polar hydroxyl groups (like ethanol) with another that interacts better with the non-polar alkyl chain (like acetone or THF). The co-solvent mixture creates a more favorable "micro-environment" for the entire MPP molecule, preventing it from precipitating.

G cluster_0 Co-Solvent Solubilization Mechanism MPP MPP Molecule (C7H16O2) S1 Polar Solvent (e.g., Ethanol) MPP->S1 H-Bonds with -OH groups S2 Less Polar Solvent (e.g., Acetone) MPP->S2 Solvates Alkyl Body

Caption: Co-solvents create a favorable environment for both the polar and non-polar regions of MPP.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Dissolution Protocol using Heat

This protocol describes a self-validating method for determining the solubility of MPP in a single solvent at an elevated temperature.

  • Preparation: Place a known amount of MPP (e.g., 100 mg) into a clean, dry vial with a magnetic stir bar.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Room Temperature Agitation: Stir the mixture vigorously for 5 minutes at room temperature. Observe if the solid dissolves. If it does, your task is complete.

  • Controlled Heating: If the solid remains, place the vial in a water bath set to 40°C. Stir and maintain the temperature for 10 minutes.

  • Incremental Heating: If dissolution is incomplete, increase the temperature in 10°C increments, holding for 10 minutes at each step. Do not exceed 80% of the solvent's boiling point.

  • Validation (Cooling): Once the MPP is fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature while stirring.

  • Observation: Observe the solution for any signs of precipitation or cloudiness. A stable, clear solution at room temperature validates that the concentration is below the solubility limit for the given solvent. If precipitation occurs, a co-solvent system is needed.

Protocol 2: Screening for Effective Co-Solvents

This protocol helps you systematically find a suitable co-solvent ratio.

  • Primary Solvent Selection: Choose a good primary solvent in which MPP has some, albeit limited, solubility (e.g., Ethanol).

  • Co-Solvent Selection: Choose a secondary, miscible solvent with different properties (e.g., Acetone or THF).

  • Prepare Stock Solutions: If precise concentrations are needed, prepare stock solutions of MPP in a highly effective solvent like DMSO. For screening, working with the solid directly is often sufficient.

  • Screening Vials: Set up a series of vials. To each, add a fixed amount of MPP (e.g., 50 mg).

  • Ratio Testing: Add different ratios of the two solvents to each vial, keeping the total volume constant (e.g., 1 mL).

    • Vial 1: 100% Ethanol (1 mL)

    • Vial 2: 90% Ethanol / 10% Acetone (0.9 mL / 0.1 mL)

    • Vial 3: 75% Ethanol / 25% Acetone (0.75 mL / 0.25 mL)

    • Vial 4: 50% Ethanol / 50% Acetone (0.5 mL / 0.5 mL)

    • ...and so on.

  • Agitation and Observation: Agitate all vials at room temperature for 30 minutes. Visually inspect each vial to identify the ratio that results in a clear, homogenous solution. The first clear solution in the series represents a successful co-solvent system for that concentration.

References
  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. (2006). Cole-Parmer. [Link]

  • 2-Methyl-2-propylpropane-1,3-diol. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2). Cheméo. [Link]

  • Li, P., & Zhao, L. (2007). Co-solvent and Complexation Systems. ResearchGate. [Link]

  • Diols. EBSCO Information Services. [Link]

  • Seedher, N., & Bhatia, S. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie. [Link]

  • 2-Methyl-2-propyl-1,3-propanediol. (2024). ChemBK. [Link]

  • Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • 2-Methyl-2-propyl-1,3-propanediol. Wikipedia. [Link]

  • Seedher, N., & Agarwal, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. SciSpace. [Link]

  • 2-METHYL-1,3-PROPANEDIOL. Ataman Kimya. [Link]

  • 2-methyl-2-propyl-1,3-propanediol. (2024). BDMAEE. [Link]

  • Shinde, G. et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1,3-Propanediol, 2-methyl-2-propyl-. NIST WebBook. [Link]

  • Solubility of organic compounds. Khan Academy. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nicotinoyl Chloride Esterification

Welcome to the technical support center for the esterification of nicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of nicotinoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. As Senior Application Scientists, we have compiled our field-proven insights into a series of frequently asked questions and troubleshooting guides to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the esterification of nicotinoyl chloride?

A1: The reaction is a classic nucleophilic acyl substitution. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of nicotinoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the desired ester and hydrochloric acid (HCl). Due to the generation of HCl, a base is almost always required to neutralize the acid and drive the reaction to completion.

Q2: Why is a base necessary, and which one should I choose?

A2: A base is crucial for two reasons: it neutralizes the HCl byproduct, preventing protonation of the alcohol or the pyridine nitrogen, and it can also act as a catalyst.

  • For simple neutralization: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. They are sufficiently basic to scavenge HCl without competing with the alcohol as a nucleophile.

  • For catalysis: Pyridine or 4-dimethylaminopyridine (DMAP) are often used. DMAP is a superior acylation catalyst because it reacts with the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol. Pyridine can serve as both the base and the solvent, though its nucleophilicity is lower than DMAP's.

Q3: What are the best solvents for this reaction?

A3: The ideal solvent should be aprotic and inert to the reactants. Common choices include:

  • Dichloromethane (DCM): Excellent solubility for most reactants and easy to remove post-reaction.

  • Tetrahydrofuran (THF): A good general-purpose solvent.

  • Acetonitrile (ACN): A more polar option that can be useful for less soluble starting materials.

  • Pyridine: Can be used as both a solvent and a catalyst/base, particularly for reactions with sterically hindered alcohols that require higher temperatures.

Ensure your chosen solvent is anhydrous, as water will hydrolyze the nicotinoyl chloride to nicotinic acid, a common impurity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification process.

Problem 1: Low or No Product Yield

You've run the reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.

Below is a systematic approach to troubleshooting this common issue.

G start Low Yield Observed q1 Is Nicotinoyl Chloride fresh? (Check for hydrolysis to white solid) start->q1 s1 Solution: Use fresh or redistilled nicotinoyl chloride. Store under inert gas. q1->s1 No q2 Is the alcohol sterically hindered or electronically deactivated? q1->q2 Yes s1->q2 s2 Solution: Add DMAP (0.1 eq) as a catalyst. Increase reaction temperature. Increase reaction time. q2->s2 Yes q3 Was the reaction run under strictly anhydrous conditions? q2->q3 No s2->q3 s3 Solution: Use oven-dried glassware. Use anhydrous solvents. Run under an inert atmosphere (N2 or Ar). q3->s3 No end Yield Optimized q3->end Yes s3->end G A Nicotinoyl-Cl C [N-Acylpyridinium Ion]+ A->C + DMAP F B DMAP E Product (Ester) C->E + R-OH - DMAP D Alcohol (R-OH)

Caption: Catalytic cycle of DMAP in esterification.

Problem 3: Difficult Product Purification

The reaction is complete, but isolating the pure ester is challenging.

  • Issue A: Removing Amine Salts. The hydrochloride salt of your base (e.g., triethylammonium chloride) can sometimes co-precipitate with your product or complicate extraction.

    • Solution - Aqueous Workup: After the reaction, dilute the mixture with a suitable organic solvent (like ethyl acetate or DCM) and wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). This will protonate any remaining amine base and its salt, making them water-soluble and easily removed in the aqueous layer. Follow this with a wash using saturated sodium bicarbonate solution to remove any acidic impurities, and finally, a brine wash to aid in phase separation.

  • Issue B: Product is Water-Soluble. If your final ester has polar functional groups, it may partition into the aqueous layer during workup.

    • Solution: Minimize the use of aqueous washes. Instead, concentrate the reaction mixture in vacuo and purify it directly via column chromatography. If salts are an issue, you can attempt to precipitate them by adding a less polar solvent (like diethyl ether) and filtering them off before concentration.

Experimental Protocols

Protocol 1: General Esterification with DMAP Catalysis

This protocol is a robust starting point for primary and secondary alcohols.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base & Catalyst: Add triethylamine (1.2 eq) followed by DMAP (0.1 eq). Stir the solution for 5 minutes at room temperature.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of nicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimization for Sterically Hindered Alcohols
  • Setup: In an oven-dried flask under N₂, dissolve the hindered alcohol (1.0 eq) and DMAP (1.1 eq) in anhydrous pyridine.

  • Initiation: Add nicotinoyl chloride (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor for product formation.

  • Workup & Isolation: Cool the reaction to room temperature and concentrate in vacuo to remove the pyridine. Re-dissolve the residue in ethyl acetate and proceed with the standard aqueous workup as described in Protocol 1 to remove pyridine salts and DMAP. Purify by chromatography.

References

  • Title: Nucleophilic Acyl Substitution. Source: LibreTexts Chemistry. [Link]

  • Title: The Role of the Base in the Esterification Reaction. Source: Organic Chemistry, 2nd Ed., by Jonathan Clayden, Nick Greeves, and Stuart Warren. (A general principle, specific link not applicable for a textbook concept).
  • Title: 4-Dialkylaminopyridines as Acylation Catalysts. Source: Angewandte Chemie International Edition. [Link]

  • Title: The DMAP-Catalyzed Acylation of Alcohols. Source: Organic & Biomolecular Chemistry. [Link]

  • Title: Hünig's Base. Source: Wikipedia. [Link]

Optimization

Technical Support Center: Ensuring the Stability of 2-Methyl-2-propyl-1,3-propanediol in Storage

Welcome to the technical support center for 2-Methyl-2-propyl-1,3-propanediol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-2-propyl-1,3-propanediol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth guidance, troubleshooting advice, and frequently asked questions to ensure the long-term stability and integrity of your stored 2-Methyl-2-propyl-1,3-propanediol. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental workflows.

Introduction to the Stability of 2-Methyl-2-propyl-1,3-propanediol

2-Methyl-2-propyl-1,3-propanediol is a stable solid compound under standard storage conditions.[1] It typically presents as white flakes and is a valuable intermediate in various synthetic processes, including the production of pharmaceuticals.[2] However, like all chemical reagents, its stability can be compromised by improper storage, leading to degradation that can impact experimental outcomes. This guide will address the potential degradation pathways and provide actionable strategies for their prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Methyl-2-propyl-1,3-propanediol during storage?

A1: The primary factors that can compromise the stability of 2-Methyl-2-propyl-1,3-propanediol are exposure to moisture, incompatible substances, high temperatures, and, to a lesser extent, light.

  • Moisture: Polyols, as a class of compounds, are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[3] This is a critical consideration for 2-Methyl-2-propyl-1,3-propanediol. Ingested water can act as a solvent for impurities and may facilitate hydrolytic degradation pathways, especially in the presence of acidic or basic contaminants.

  • Incompatible Substances: Contact with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides can lead to chemical reactions that degrade the compound.[1]

  • Elevated Temperatures: Although stable at normal temperatures, prolonged exposure to high heat can induce thermal decomposition. Thermal degradation of polyols can lead to the formation of smaller, volatile compounds such as aldehydes and ketones.

  • Light: While not as significant as other factors for this specific compound, prolonged exposure to UV light can potentially initiate photo-oxidative degradation in some organic molecules.

Q2: What are the ideal storage conditions for 2-Methyl-2-propyl-1,3-propanediol?

A2: To ensure maximum stability, 2-Methyl-2-propyl-1,3-propanediol should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is approximately 20°C. It is crucial to keep the container sealed to prevent moisture absorption and to store it away from the incompatible substances listed above.

Q3: My 2-Methyl-2-propyl-1,3-propanediol appears clumpy and has a slight odor. Is it degraded?

A3: Clumping is often an initial sign of moisture absorption due to the hygroscopic nature of polyols.[3] While this does not necessarily mean the compound has chemically degraded, it is an indication of improper storage. An unusual odor could suggest the formation of volatile degradation products, such as aldehydes, which can result from oxidation. In such cases, it is advisable to perform a purity analysis before use.

Q4: How can I test for the presence of moisture in my 2-Methyl-2-propyl-1,3-propanediol sample?

A4: The most accurate and widely accepted method for determining water content in polyols is Karl Fischer titration.[3][4][5] This method is significantly more precise than loss on drying, as polyols can be volatile at elevated temperatures.[3] Both volumetric and coulometric Karl Fischer titration methods are suitable for this purpose.[4]

Q5: What are the potential degradation products I should be aware of?

A5: While specific degradation products for 2-Methyl-2-propyl-1,3-propanediol are not extensively documented in publicly available literature, we can infer likely products based on the degradation of similar polyols. The primary degradation pathways are likely oxidation and thermal decomposition.

  • Oxidation: This can lead to the formation of aldehydes, ketones, and carboxylic acids. The primary alcohol groups are susceptible to oxidation.

  • Thermal Decomposition: At elevated temperatures, the carbon-carbon bonds can break, leading to the formation of smaller volatile organic compounds. Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption, minor oxidation1. Perform Karl Fischer titration to quantify water content. 2. Assess purity using GC-MS or NMR. 3. If purity is acceptable, dry the material under vacuum at a low temperature before use. 4. Review and improve storage conditions to prevent further moisture ingress.
Unexpected experimental results (e.g., low yield, side products) Degradation of the starting material1. Verify the purity of the 2-Methyl-2-propyl-1,3-propanediol lot using an appropriate analytical method (GC-MS, NMR). 2. If degradation is confirmed, acquire a new, high-purity batch of the compound. 3. Ensure all reaction components and solvents are pure and dry.
Inconsistent results between different batches Lot-to-lot variability in purity or water content1. Qualify each new batch upon receipt by measuring its water content and purity. 2. Maintain detailed records of batch numbers and their corresponding analytical data. 3. If possible, purchase from suppliers who provide a detailed Certificate of Analysis with purity and water content specifications.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general guideline for determining the water content in 2-Methyl-2-propyl-1,3-propanediol.

Materials:

  • Volumetric Karl Fischer titrator

  • Karl Fischer reagent (e.g., HYDRANAL™-Composite 5)

  • Dry methanol (e.g., HYDRANAL™-Methanol dry)

  • Airtight sample handling equipment

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration cell with dry methanol to a low, stable drift.

  • Sample Preparation: Accurately weigh a suitable amount of the 2-Methyl-2-propyl-1,3-propanediol sample (typically 150-250 mg) into a dry, airtight syringe or vial.[5]

  • Titration: Quickly introduce the sample into the conditioned titration cell.

  • Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of 2-Methyl-2-propyl-1,3-propanediol and identifying potential volatile impurities or degradation products.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)

  • High-purity helium carrier gas

  • Suitable solvent for sample dissolution (e.g., methanol or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-Methyl-2-propyl-1,3-propanediol sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Method Setup:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas Flow: Set to a constant flow rate as recommended for the column.

    • MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The purity can be estimated by the relative area of the main peak. The mass spectra of any minor peaks can be compared to spectral libraries (e.g., NIST) to tentatively identify impurities or degradation products.

Visualizing Degradation Pathways and Prevention Strategies

The following diagrams illustrate the potential degradation pathways and the key preventative measures.

DegradationPathways MPD 2-Methyl-2-propyl-1,3-propanediol (Stable) Degraded_MPD Degraded Product(s) MPD->Degraded_MPD Degradation Moisture Moisture (H₂O) Moisture->Degraded_MPD Oxidants Strong Oxidizing Agents Oxidants->Degraded_MPD Heat High Temperature Heat->Degraded_MPD Incompatibles Acids, Bases, Other Incompatibles Incompatibles->Degraded_MPD Aldehydes_Ketones Aldehydes, Ketones, Carboxylic Acids Degraded_MPD->Aldehydes_Ketones Oxidation Volatiles Volatile Fragments Degraded_MPD->Volatiles Thermal Decomposition Side_Products Unintended Side Products Degraded_MPD->Side_Products Reaction with Incompatibles

Caption: Potential degradation pathways for 2-Methyl-2-propyl-1,3-propanediol.

PreventionWorkflow Start Receiving New Batch Storage Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area Start->Storage QC_Check Perform Quality Control Check (Appearance, KF, GC-MS) Storage->QC_Check Before First Use Use Use in Experiment QC_Check->Use If Purity and Water Content Meet Specifications Troubleshoot Troubleshoot Unexpected Results QC_Check->Troubleshoot If Out of Specification Use->Troubleshoot If Results are Unexpected Troubleshoot->QC_Check Re-analyze Stored Material Pass Pass Fail Fail

Caption: Recommended workflow for handling and storage to prevent degradation.

References

  • Mettler Toledo. (n.d.). Using Karl Fischer Titration to Determine Water Content in Polyols. Retrieved from [Link]

  • RSU Research Portal. (2025, March 17). Karl Fischer (KF) Titration of Polyols. Retrieved from [Link]

  • Hanna Instruments. (2015, April 13). Measuring Moisture in Polyols. Retrieved from [Link]

  • Cole-Parmer. (2006, May 3). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). 2-Methyl 1, 3-Propane Diol (MPO) FAQ. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. Retrieved from [Link]

  • BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol, 2-methyl-2-propyl- (CAS 78-26-2). Retrieved from [Link]

  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-propyl-1, 3-Propanediol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-propyl-1, 3-Propanediol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Screening-level Hazard Characterization 2-methyl-1 3-propanediol (CASRN 2163-42-0). Retrieved from [Link]

  • Regul Toxicol Pharmacol. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. 91, 240-248. [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Efficient Synthesis of 2-Methyl-2-propyl-1,3-propanediol Esters

Welcome to the technical support guide for the synthesis of 2-Methyl-2-propyl-1,3-propanediol (MPP-diol) esters. This document is designed for researchers, chemists, and drug development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2-propyl-1,3-propanediol (MPP-diol) esters. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile diol. MPP-diol is a critical precursor in the synthesis of several pharmaceutical compounds, including the anxiolytic Meprobamate and the muscle relaxant Carisoprodol.[1][2] Its unique structure, featuring a quaternary carbon with two primary hydroxyl groups, presents specific challenges and opportunities in esterification and transesterification reactions.

This guide provides field-proven insights, troubleshooting solutions for common experimental hurdles, and robust protocols to ensure reproducible and high-yield synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of MPP-diol ester synthesis.

Q1: What are the primary chemical routes for synthesizing 2-Methyl-2-propyl-1,3-propanediol esters?

The two most common methods are direct esterification and transesterification.

  • Direct Esterification: Involves reacting MPP-diol with a carboxylic acid, typically in the presence of an acid catalyst. The reaction produces the desired ester and water as a byproduct. To drive the reaction to completion, the water is usually removed as it is formed.

  • Transesterification: This route involves reacting MPP-diol with a pre-existing ester (e.g., a methyl or ethyl ester) in the presence of an acid, base, or enzymatic catalyst.[3] This method is often preferred when the corresponding carboxylic acid is unstable or when milder reaction conditions are required.

Q2: Which types of catalysts are most effective for this synthesis?

Catalyst selection is critical and depends on the desired selectivity, scale, and reaction conditions. The main categories are:

  • Chemical Catalysts: These can be homogeneous or heterogeneous.

    • Homogeneous catalysts, which exist in the same phase as the reactants, include organic amines (e.g., pyridine, triethylamine) and acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid).[4][5][6] They are often highly active but can be difficult to separate from the reaction mixture.

    • Heterogeneous catalysts, which exist in a different phase, include acid clays, zeolites, and heteropolyacids.[5][6][7] They offer the significant advantage of easy separation and potential for recycling.

  • Enzymatic Catalysts (Biocatalysts): Lipases, particularly immobilized forms like Candida antarctica lipase B (often sold as Novozym 435), are highly effective.[8][9] They offer exceptional chemo-, regio-, and enantioselectivity, operate under mild conditions (lower temperature, neutral pH), and minimize the formation of byproducts.[10][11]

Q3: What are the critical reaction parameters that I need to control?

Several parameters govern the success of the synthesis.[10]

  • Temperature: Chemical catalysis often requires elevated temperatures, whereas enzymatic reactions are typically run at lower temperatures (e.g., 30-60 °C) to prevent enzyme denaturation.[4][9]

  • Molar Ratio of Reactants: The stoichiometry of the MPP-diol to the acyl donor (the carboxylic acid or ester) is crucial. Using an excess of one reactant can help drive the equilibrium towards the product side.

  • Catalyst Loading: The amount of catalyst affects the reaction rate. For enzymatic reactions, an optimal loading must be determined, as excessive amounts can increase costs without a proportional increase in reaction speed.[8]

  • Solvent: The choice of solvent can influence reactant solubility, enzyme activity, and the ease of product purification. For lipase-catalyzed reactions, non-polar organic solvents are often preferred.[8]

  • Water Content: In enzymatic reactions, a small amount of water is essential for lipase activity, but excess water can promote the reverse reaction (hydrolysis). In chemical esterification, water is a byproduct that must be removed.[9]

Q4: How can I effectively monitor the reaction's progress?

Regular monitoring is key to determining the optimal reaction time and preventing side-product formation. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are quantitative methods used to determine the exact conversion and yield over time. They are essential for kinetic studies and process optimization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is used not only to quantify the components but also to identify any unknown byproducts by their mass spectra.[12][13]

Section 2: Catalyst Selection Guide

Choosing the right catalyst is a pivotal decision that impacts yield, purity, cost, and environmental footprint.

Comparison of Catalyst Types

The table below provides a comparative summary of common catalyst systems for MPP-diol ester synthesis.

FeatureChemical Catalysts (Acid/Base)Enzymatic Catalysts (e.g., Lipases)
Selectivity Low to moderate; can lead to side reactions like etherification.[7]High chemo-, regio-, and enantioselectivity; minimal byproducts.[14]
Reaction Conditions Often harsh (high temperature, extreme pH).[4]Mild (low temperature, neutral pH).[9]
Substrate Scope Broad applicability.Can be specific to certain substrate structures.
Catalyst Separation Difficult for homogeneous catalysts; requires neutralization and extraction.Easy for immobilized enzymes; simple filtration.
Reusability Generally not reusable (homogeneous). Heterogeneous can be recycled.High reusability for immobilized enzymes.[11]
Cost Lower initial cost.Higher initial cost, but can be cost-effective due to reusability.
Environmental Impact Can generate corrosive and hazardous waste."Green" and sustainable; biodegradable and operates under energy-saving conditions.
Catalyst Selection Decision Workflow

The following diagram provides a logical workflow to guide your catalyst selection based on key experimental goals.

CatalystSelection start Start: Define Synthesis Goal purity Is High Selectivity / Chiral Purity Critical? start->purity scale What is the Reaction Scale? purity->scale No enzyme Choose Immobilized Lipase (e.g., Novozym 435) purity->enzyme Yes cost Is Initial Cost the Primary Constraint? scale->cost Lab Scale hetero Consider Heterogeneous Acid Catalyst (e.g., Acid Clay, Zeolite) scale->hetero Large Scale / Pilot cost->hetero No homo Use Homogeneous Catalyst (e.g., Pyridine, p-TsOH) cost->homo Yes

Caption: Decision tree for catalyst selection in MPP-diol ester synthesis.

Section 3: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common problems encountered during experiments.

Problem: My reaction shows low or no conversion to the desired ester.

  • Possible Cause 1: Inactive Catalyst.

    • Scientific Rationale: Catalysts can lose activity due to improper storage, contamination, or, in the case of enzymes, denaturation. Lipases are particularly sensitive to high temperatures and certain organic solvents that can disrupt their tertiary structure or strip the essential water layer required for catalytic activity.[8]

    • Solution:

      • Verify Catalyst Integrity: For chemical catalysts, ensure they are from a reliable source and have been stored under the recommended conditions (e.g., away from moisture). For enzymes, use a fresh batch or verify the activity of your current batch with a standard control reaction.

      • Check Reaction Conditions: Ensure the temperature is within the optimal range for your chosen catalyst. For Novozym 435, temperatures above 60-70°C can lead to irreversible deactivation.[9]

      • Solvent Check (for Enzymes): If using an enzymatic catalyst, ensure the solvent is compatible. Highly polar solvents like methanol can sometimes inactivate lipases, especially at high concentrations.[8]

  • Possible Cause 2: Unfavorable Reaction Equilibrium.

    • Scientific Rationale: Esterification is a reversible reaction. The accumulation of byproducts (e.g., water in direct esterification or a small alcohol in transesterification) can push the equilibrium back towards the reactants, halting the reaction before completion, according to Le Châtelier's principle.

    • Solution:

      • Remove Byproducts: In direct esterification, use a Dean-Stark trap or add molecular sieves to continuously remove the water formed. In transesterification, conducting the reaction under vacuum can help remove a volatile alcohol byproduct.

      • Adjust Molar Ratio: Use a stoichiometric excess of one of the reactants (usually the less expensive one) to shift the equilibrium towards the product side.

  • Possible Cause 3: Mass Transfer Limitations.

    • Scientific Rationale: In heterogeneous catalysis (including with immobilized enzymes), the reaction rate can be limited by the speed at which reactants can travel to the catalyst surface. This is often an issue with poor mixing or high viscosity.

    • Solution:

      • Increase Agitation: Ensure the reaction mixture is being stirred vigorously enough to keep the catalyst particles suspended and well-distributed.

      • Consider a Co-solvent: If the reactants have poor mutual solubility, adding a suitable co-solvent can create a single phase and improve mass transfer.

Problem: I am observing significant formation of side products.

  • Possible Cause 1: Lack of Catalyst Selectivity.

    • Scientific Rationale: Strong acid catalysts can promote side reactions. In the case of diols like MPP-diol, a common side reaction is intermolecular etherification, where two diol molecules react to form an ether, driven by high temperatures.[7]

    • Solution:

      • Switch to a Milder Catalyst: Replace strong mineral acids with a milder heterogeneous acid catalyst or an organic base.

      • Use an Enzymatic Catalyst: For the highest selectivity, switch to a lipase. Enzymes are renowned for their ability to target specific functional groups under mild conditions, virtually eliminating side reactions like etherification.[14]

  • Possible Cause 2: Reaction Temperature is Too High.

    • Scientific Rationale: Higher temperatures increase the rate of all reactions, including undesirable side reactions. Degradation of reactants or products can also occur at excessive temperatures.[15]

    • Solution:

      • Lower the Temperature: Even if it slows the reaction rate, operating at a lower temperature can significantly improve the selectivity and final purity of your product.

      • Optimize Time and Temperature: Conduct a study to find the lowest possible temperature that provides an acceptable reaction rate.

Problem: I am facing challenges with scale-up from the lab to a pilot plant.

  • Possible Cause 1: Inefficient Heat Transfer.

    • Scientific Rationale: Esterification reactions are often exothermic. In a small lab flask, heat dissipates easily. In a large reactor, the surface-area-to-volume ratio decreases, making it much harder to remove heat. This can lead to thermal gradients, localized overheating ("hot spots"), and runaway reactions, which in turn promote side product formation.[16]

    • Solution:

      • Reactor Design: Use a jacketed reactor with a high-performance thermal fluid for precise temperature control.[16]

      • Controlled Addition: Add the limiting reagent slowly to control the rate of heat generation.

      • Process Analytical Technology (PAT): Implement in-situ temperature probes to monitor the internal temperature of the reaction, not just the jacket temperature.

  • Possible Cause 2: Inadequate Mixing.

    • Scientific Rationale: What works with a small magnetic stir bar will not work in a 100 L reactor. Poor mixing leads to poor mass and heat transfer, creating localized concentration and temperature gradients. This can drastically lower yield and increase impurities.[16]

    • Solution:

      • Choose the Right Impeller: Select a suitable stirring mechanism for the reactor size and viscosity of the medium (e.g., a turbine or propeller stirrer instead of an anchor stirrer for low-viscosity solutions).[16]

      • Modeling: Use computational fluid dynamics (CFD) to model mixing in the reactor and identify potential "dead zones" where mixing is poor.

Scale-Up Challenges and Mitigation Strategies

ScaleUp cluster_challenges Common Scale-Up Challenges cluster_solutions Mitigation Strategies heat Poor Heat Transfer (Thermal Gradients) reactor Use Jacketed Reactor & Controlled Reagent Addition heat->reactor Solution mixing Inefficient Mixing (Mass Transfer Issues) stirrer Optimize Stirrer Type & Speed (e.g., Turbine Impeller) mixing->stirrer Solution gas Gas Evolution (Pressure Changes) venting Ensure Adequate Venting & Pressure Control gas->venting Solution

Caption: Common challenges in scaling up ester synthesis and their corresponding solutions.[16]

Section 4: Standard Operating Protocols

These protocols provide a validated starting point for your experiments. Note: These are general procedures and may require optimization for your specific substrate and equipment.

Protocol 1: Lipase-Catalyzed Synthesis of MPP-diol Dibenzoate
  • Objective: To synthesize the diester of 2-Methyl-2-propyl-1,3-propanediol using an enzymatic catalyst.

  • Materials:

    • 2-Methyl-2-propyl-1,3-propanediol (MPP-diol, 1.0 eq)

    • Vinyl benzoate (2.5 eq)

    • Immobilized Candida antarctica Lipase B (Novozym 435, ~10% by weight of MPP-diol)

    • Anhydrous solvent (e.g., 2-Methyl-2-butanol or Diisopropyl ether)

    • Molecular sieves (3Å, activated)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer, add MPP-diol (1.0 eq) and the anhydrous solvent (~5-10 mL per gram of diol).

    • Add vinyl benzoate (2.5 eq) to the mixture. The use of a vinyl ester as the acyl donor makes the reaction effectively irreversible, as the byproduct is vinyl alcohol which tautomerizes to acetaldehyde.

    • Add activated molecular sieves to adsorb any residual water.

    • Add Novozym 435 (~10% w/w).

    • Seal the flask and stir the mixture at a controlled temperature (e.g., 40-50°C).

    • Self-Validation: Monitor the reaction progress every 2-4 hours by taking a small aliquot, filtering out the enzyme, and analyzing by TLC or GC. The reaction is typically complete within 24-48 hours.

    • Once the reaction is complete (as determined by the disappearance of the starting diol), stop the stirring and filter off the enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the pure MPP-diol dibenzoate.

    • Confirmation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Analytical Monitoring by GC-MS
  • Objective: To quantify the conversion of MPP-diol to its ester product.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Withdraw a small aliquot (~50 µL) from the reaction mixture.

    • Filter the sample through a syringe filter (0.22 µm) to remove the catalyst.

    • Dilute the sample with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration (~1 mg/mL).

    • Add an internal standard (e.g., tetradecane) if precise quantification is required.

  • GC-MS Conditions (Example):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MSD Transfer Line: 280°C

    • MS Source: 230°C

    • MS Quad: 150°C

    • Scan Range: 40-400 amu

  • Data Analysis:

    • Identify the peaks for the starting material (MPP-diol), product (MPP-diol ester), and internal standard by their retention times and mass spectra.

    • Calculate the percent conversion by comparing the peak area of the starting material to the sum of the areas of the starting material and product.

References

  • CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound - Google P
  • BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol. [Link]

  • Lab-Tech. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • FEDIOL. (2024, April 10). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision. [Link]

  • Al-Shehri, S., et al. (2024, March 27). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]

  • ResearchGate. (2025, August 6). Chemoenzymatic Approach toward the Pure Enantiomers of 2‐Methyl‐1,3‐propanediol Mono(p‐Methoxybenzyl Ether). [Link]

  • Royal Society of Chemistry. A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. [Link]

  • BDMAEE. (2024, January 11). 2-Methyl-1,3-propanediol (MPO) introduction and application. [Link]

  • PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. [Link]

  • Biodiesel Magazine. (2011, May 12). Homogenous Catalyst and Effects on Multifeedstock Processing. [Link]

  • PubChem. 2-Methyl-2-propylpropane-1,3-diol. [Link]

  • Frontiers. (2020, December 21). Progress in Production of 1, 3-propanediol From Selective Hydrogenolysis of Glycerol. [Link]

  • ACS Publications. (2001, December 21). Efficient Lipase-Catalyzed Enantioselective Desymmetrization of Prochiral 2,2-Disubstituted 1,3-Propanediols and Meso 1,2-Diols Using 1-Ethoxyvinyl 2-Furoate. [Link]

  • Market.us. (2025, February 15). 2-Methyl-1,3-Propanediol Market Size, Share | CAGR of 3.3%. [Link]

  • A&A Pharmachem. (2025, October 6). The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses. [Link]

  • Google Patents. US5659089A - Process for making poly(2-methyl-1,3-propanediol).
  • Master Organic Chemistry. (2022, November 10). Transesterification. [Link]

  • Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. [Link]

  • Springer. (2006). Lipase-mediated transformation of vegetable oils into biodiesel using propan-2-ol as acyl acceptor. [Link]

  • Royal Society of Chemistry. (2015, May 5). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. [Link]

  • Society of Chemical Industry. (2004, December 16). Optimized synthesis of lipase-catalyzed biodiesel by Novozym 435. [Link]

  • ResearchGate. (2016, September). Analytical method for the trace determination of esterified 3- and 2-monochloropropanediol and glycidyl fatty acid esters in various food matrices. [Link]

  • YouTube. (2017, November 23). Homogeneous vs Heterogeneous Catalysts - Basic Introduction. [Link]

  • ACS Publications. (2024, August 8). New Trends and Perspectives in Production of 1,2-Propanediol. [Link]

  • Google Patents.
  • ResearchGate. (2014, January). A novel separation and purification process for 1,3-propanediol. [Link]

  • ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. [Link]

  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. [Link]

  • MDPI. (2015, December 11). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-2-propyl-1,3-propanediol

Welcome to the technical support center for the purification of 2-Methyl-2-propyl-1,3-propanediol (MPP). This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-2-propyl-1,3-propanediol (MPP). This guide is designed for researchers, scientists, and drug development professionals who are synthesizing this compound and require robust methods to remove process-related impurities. As a key intermediate in the synthesis of pharmaceuticals like Carisoprodol and Meprobamate, achieving high purity is critical for downstream applications.[1][2]

This document provides troubleshooting guidance and detailed protocols in a practical question-and-answer format, grounded in the chemical principles governing each purification technique.

Part 1: Frequently Asked Questions - Understanding the Impurities

This section addresses common issues observed after the initial synthesis of 2-Methyl-2-propyl-1,3-propanediol, which is typically prepared via a base-catalyzed reaction between 2-methylpentanal and formaldehyde.[1][3][4]

Q1: What are the most common impurities I might encounter in my crude product?

A1: The impurity profile is directly linked to the synthesis mechanism, which is a crossed-aldol addition followed by a Cannizzaro-type reaction.[1][5] The most probable impurities include:

  • Unreacted Starting Materials: Residual 2-methylpentanal and formaldehyde.

  • Aldol Side-Products: Self-condensation products of 2-methylpentanal or products from incomplete reaction with formaldehyde. Under heating, these can dehydrate to form α,β-unsaturated carbonyl compounds, which often are colored.[6][7][8]

  • Cannizzaro Byproducts: If a strong base like NaOH is used, formaldehyde can undergo a self-redox reaction (Cannizzaro reaction) to produce sodium formate and methanol.

  • Solvents: Organic solvents used during the reaction or workup, such as benzene or toluene, may be present.[1][3]

  • Inorganic Salts: Salts formed from the basic catalyst and acidic byproducts (e.g., sodium formate) or during a neutralization step.

Q2: My final product is a sticky oil or a low-melting solid, not the expected white crystalline solid. What went wrong?

A2: Pure 2-Methyl-2-propyl-1,3-propanediol is a white crystalline solid with a melting point between 56-63°C.[2][3][9][10] An oily or semi-solid consistency is a strong indicator of significant impurities that are causing freezing-point depression. The likely culprits are unreacted 2-methylpentanal, solvent residues, or various liquid organic byproducts. An initial aqueous workup followed by either distillation or recrystallization is necessary to isolate the pure, solid product.

Q3: My product has a yellow or brown tint. How can I remove the color?

A3: Color in the product typically arises from conjugated organic molecules, often α,β-unsaturated carbonyl compounds.[8] These are formed when aldol addition products undergo dehydration, a reaction often promoted by excessive heat during the synthesis or distillation.[6][7]

  • For slight discoloration: Recrystallization is highly effective. The colored impurities are often present in small quantities and will remain in the mother liquor. The inclusion of a small amount of activated charcoal during recrystallization can also help adsorb these colored species.

  • For significant discoloration: A combination of methods may be needed. First, perform a vacuum distillation to separate the product from high-boiling, polymeric, colored impurities. Then, recrystallize the distilled product to remove any remaining trace impurities.

Part 2: Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for 2-Methyl-2-propyl-1,3-propanediol.

Purification Strategy Decision Guide

The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The following diagram outlines a logical workflow for purifying your crude product.

G start Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) start->workup Initial Cleanup distill Vacuum Distillation workup->distill High levels of non-volatile & volatile impurities recrystallize Recrystallization workup->recrystallize Product is solid/semi-solid with minor impurities chromatography Column Chromatography workup->chromatography Small scale or very difficult separation distill->recrystallize For highest purity product Pure Crystalline Product (>98%) distill->product If purity is sufficient recrystallize->product chromatography->product

Caption: Decision tree for selecting a purification strategy.

Guide 1: Initial Workup via Liquid-Liquid Extraction

Q: Why is an aqueous workup the essential first step? A: This step is crucial for removing water-soluble impurities like inorganic salts (e.g., sodium formate), excess formaldehyde, and methanol. By partitioning the crude product between an organic solvent and water, you efficiently remove a significant portion of polar contaminants before proceeding to more refined techniques.

Protocol: Aqueous Workup
  • Cooling: Ensure the reaction mixture is cooled to room temperature (<40°C).[11]

  • Dilution: Dilute the mixture with a water-immiscible organic solvent in which your product is soluble. Ethyl acetate or toluene are common choices. Use a volume roughly equal to the reaction volume.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • Deionized Water (2x volumes) to remove the bulk of water-soluble impurities.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (1x volume) if the reaction was acidic or to neutralize any acidic byproducts like formic acid.

    • Brine (saturated NaCl solution) (1x volume) to break any emulsions and remove residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting material is your crude, washed product, ready for further purification.

Guide 2: Bulk Purification via Vacuum Distillation

Q: When is vacuum distillation the most appropriate method? A: Distillation is ideal for large-scale purification or when the crude product is heavily contaminated with both low-boiling (e.g., solvents, unreacted aldehydes) and high-boiling or non-volatile (e.g., salts, aldol polymers) impurities. Since 2-Methyl-2-propyl-1,3-propanediol has a high boiling point, performing the distillation under vacuum is essential to prevent thermal decomposition.[12][13]

Physical Properties for Distillation
CompoundBoiling Point (atm)Boiling Point (Reduced Pressure)Notes
2-Methyl-2-propyl-1,3-propanediol ~230 °C[9]160 °C @ 14.7 kPa (110 Torr) [1][3]This is the target collection fraction.
2-Methylpentanal~118 °C< 60 °C @ 14.7 kPaA common starting material impurity.
Formaldehyde-19 °C-Highly volatile, usually removed in workup.
Toluene (Solvent)111 °C< 50 °C @ 14.7 kPaExample of a workup solvent.
Protocol: Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Use a short-path or Vigreux column for efficiency. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude product to the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is stable.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents and unreacted starting materials.

    • Product Fraction: As the temperature stabilizes at the expected boiling point of the product at your system's pressure (e.g., ~160 °C at 14.7 kPa), switch to a clean receiving flask and collect the pure 2-Methyl-2-propyl-1,3-propanediol.[1][3] The distillate should solidify in the receiving flask if it is sufficiently pure.

    • High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid charring of the high-boiling residue.

  • Cooling: Allow the system to cool completely before slowly venting the vacuum.

Guide 3: High-Purity Purification via Recrystallization

Q: My product is already a solid after distillation, but GC analysis shows minor impurities. How can I achieve >99% purity? A: Recrystallization is the gold standard for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Protocol: Recrystallization

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (Optional, for insolubles) A->B C 3. Slow Cooling (Allows crystal growth) A->C B->C D 4. Cold Filtration (Isolate crystals) C->D E 5. Wash & Dry Crystals D->E F Pure Product E->F

Caption: Step-by-step workflow for the recrystallization process.

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. For a polar diol like MPP, suitable solvents include water, toluene, ethyl acetate, or a mixed solvent system (e.g., toluene/heptane). Perform a small-scale test to find a solvent that dissolves the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Large, pure crystals will form. Subsequently, place the flask in an ice bath to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40°C) until a constant weight is achieved.

Guide 4: Advanced Purification via Column Chromatography

Q: When should I resort to column chromatography? A: Chromatography is typically used for small-scale purification or when impurities have very similar physical properties (e.g., boiling point, solubility) to the desired product, making separation by other means difficult. For a polar compound like a diol, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice.[14]

Protocol: Flash Chromatography (HILIC)
  • Stationary Phase: Pack a glass column with a HILIC stationary phase (e.g., silica gel, or a diol-bonded silica for better performance with diols).[14][15]

  • Mobile Phase (Eluent): Use a mixture of a polar solvent (like water or methanol) and a less polar organic solvent (like acetonitrile). Start with a high percentage of the organic solvent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent. Alternatively, adsorb the sample onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Pass the mobile phase through the column. The less polar impurities will elute first. Gradually increase the polarity of the mobile phase (gradient elution) to elute your more polar diol product.

  • Fraction Collection: Collect the eluent in small fractions and analyze them (e.g., by TLC) to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

References
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

  • Mori, H., et al. (2018). Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods. ResearchGate. [Link]

  • Teledyne LABS. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • Chemistry LibreTexts. (2024, July 16). Aldol Reaction. [Link]

  • BDMAEE. (2024, January 11). 2-methyl-2-propyl-1,3-propanediol. [Link]

  • Patsnap Eureka. (2025, March 24). Aldol Condensation Explained: Mechanism, Types, and Examples. [Link]

  • Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?[Link]

  • U.S. Patent No. US4096192A. (1978). Process for the preparation of 2-methyl-1,3-propanediol.
  • PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. [Link]

  • Wikipedia. Aldol condensation. [Link]

  • Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 2-Methyl-2-propylpropane-1,3-diyl Dinicotinate Formulations

Welcome to the technical support guide for 2-Methyl-2-propylpropane-1,3-diyl dinicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formula...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methyl-2-propylpropane-1,3-diyl dinicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this promising niacin prodrug. Our focus is to provide in-depth, scientifically grounded solutions to common stability challenges, ensuring the integrity and efficacy of your formulations.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing both the underlying cause and actionable protocols for resolution.

Issue 1: Rapid Loss of Potency in Aqueous Formulations

Question: We are observing a significant and rapid decrease in the assay value of our 2-Methyl-2-propylpropane-1,3-diyl dinicotinate solution. What are the likely causes and how can we confirm them?

Answer:

The most probable cause for a rapid loss of potency in aqueous environments is hydrolysis . As a diester prodrug, 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is susceptible to cleavage of its two ester bonds, especially in the presence of water. This reaction is a primary degradation pathway for many ester-based prodrugs and is often catalyzed by acidic or basic conditions.[1][2]

The hydrolysis reaction breaks down the parent molecule into its constituent parts: two molecules of nicotinic acid and one molecule of 2-Methyl-2-propylpropane-1,3-diol.[3] This degradation follows pseudo-first-order kinetics in aqueous solutions.[3][4][5][6]

To investigate and confirm hydrolysis, a Forced Degradation Study is the recommended approach. This will help identify the degradation products and establish a stability-indicating analytical method.

Experimental Protocol: Forced Hydrolysis Study

  • Preparation of Samples:

    • Prepare three separate solutions of the dinicotinate compound in a suitable solvent system (e.g., acetonitrile/water).

    • Acidic Condition: Add 0.1 N Hydrochloric Acid (HCl) to one solution.

    • Basic Condition: Add 0.1 N Sodium Hydroxide (NaOH) to a second solution.

    • Neutral Condition: Use a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) for the third solution.

  • Incubation:

    • Incubate all three solutions, along with an undegraded control sample, at an elevated temperature (e.g., 60-80°C) to accelerate the degradation process.[4][5]

    • Collect time-point samples (e.g., at 0, 2, 4, 8, and 24 hours).

  • Analysis:

    • Analyze the samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Nicotinic acid and its derivatives can typically be detected around 260-300 nm.[7][8]

    • Monitor for a decrease in the peak area of the parent compound and the corresponding appearance of new peaks.

    • Compare the retention times of the new peaks with those of nicotinic acid and 2-Methyl-2-propylpropane-1,3-diol standards to confirm their identities.

  • Interpretation:

    • A significant decrease in the parent peak, coupled with the emergence of peaks corresponding to nicotinic acid and the diol, confirms hydrolysis as the degradation pathway. The rate of degradation under different pH conditions will reveal the compound's pH-stability profile. Ester hydrolysis is typically fastest under basic conditions.[3]

Issue 2: Downward pH Drift in Liquid Formulations

Question: The pH of our aqueous formulation of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is decreasing over time. Why is this occurring?

Answer:

A downward drift in pH is a direct consequence of the hydrolysis of the ester bonds. As established in the previous issue, hydrolysis releases two molecules of nicotinic acid for every molecule of the parent drug that degrades.[3] Nicotinic acid, also known as niacin, is a carboxylic acid. Its accumulation in the formulation increases the concentration of hydrogen ions, thereby lowering the overall pH of the solution. This phenomenon can, in turn, accelerate further degradation, as the reaction can be acid-catalyzed.

To mitigate this, the formulation must be optimized with a robust buffering system. The goal is to maintain the pH within a range where the hydrolysis rate is at its minimum.

Mitigation Strategy:

  • Determine the pH-Rate Profile: Conduct a kinetic study by measuring the degradation rate at various pH values (e.g., from pH 3 to pH 9). Plot the logarithm of the observed degradation rate constant (k) against pH. The resulting V-shaped or U-shaped curve will reveal the pH of maximum stability (the nadir of the curve).

  • Select an Appropriate Buffer: Choose a pharmaceutically acceptable buffer system (e.g., citrate, phosphate, acetate) with a pKa value close to the determined pH of maximum stability to ensure adequate buffering capacity throughout the product's shelf-life.

Issue 3: Formulation Becoming Cloudy or Forming a Precipitate

Question: Our solution formulation, which is initially clear, becomes cloudy and eventually forms a precipitate during storage. What is the likely cause?

Answer:

Precipitation is typically due to changes in the solubility of components within the formulation. In this case, it is likely linked to the degradation of the parent drug. 2-Methyl-2-propylpropane-1,3-diyl dinicotinate, being a larger, esterified molecule, is significantly more lipophilic and less water-soluble than its hydrolysis products, nicotinic acid and 2-Methyl-2-propylpropane-1,3-diol.

There are two primary scenarios that could lead to precipitation:

  • Solubility of the Degradants: While nicotinic acid and the diol are generally more water-soluble, their concentration may exceed their solubility limits in your specific formulation, especially if the initial concentration of the parent drug was high.

  • pH-Dependent Solubility of Nicotinic Acid: Nicotinic acid is an amphoteric molecule with a carboxylic acid group and a basic nitrogen atom on the pyridine ring. Its solubility in water is highly pH-dependent. If the pH of your formulation drifts into a range where nicotinic acid is least soluble, it may precipitate out of solution.

Troubleshooting Steps:

  • Isolate and Identify the Precipitate: Separate the precipitate by centrifugation or filtration. Wash it with a minimal amount of cold solvent and analyze it using techniques like HPLC, Mass Spectrometry, or FTIR to confirm if it is the parent drug, nicotinic acid, or another component.

  • Evaluate Excipient Compatibility: Ensure that none of the excipients are interacting with the parent drug or its degradants to form an insoluble complex.[9]

  • Adjust Formulation pH: If the precipitate is identified as nicotinic acid, adjusting the formulation pH away from its isoelectric point will increase its solubility.

  • Consider Co-solvents: If the parent drug is precipitating due to insufficient solubility, the addition of pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol) can enhance its stability in solution.

Issue 4: Yellowing of the Formulation Upon Exposure to Light

Question: We have observed a gradual yellowing of our formulation, particularly in samples that were not protected from light. What is causing this color change?

Answer:

The observed yellowing is a classic sign of photodegradation . Many molecules containing aromatic rings, such as the pyridine ring in the nicotinic acid moiety, are susceptible to degradation upon exposure to light, particularly UV radiation. This process can lead to the formation of colored degradants and a loss of potency.

To formally assess this, a photostability study should be conducted according to the International Council for Harmonisation (ICH) Q1B guidelines.[10][11][12][13][14]

Experimental Protocol: ICH Q1B Photostability Study

  • Sample Preparation:

    • Expose the drug substance directly to the light source.

    • Expose the drug product (your formulation) outside of its primary packaging.

    • Expose the drug product within its primary packaging.

    • Include "dark" control samples, wrapped in aluminum foil, for each condition to separate light-induced changes from thermal degradation.

  • Light Exposure:

    • Expose the samples to a light source that provides a standardized output of both visible and near-UV light.

    • The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[10][14]

  • Analysis:

    • After exposure, analyze all samples (light-exposed and dark controls) for changes in physical appearance (color, clarity), assay of the active ingredient, and levels of degradation products using a validated stability-indicating HPLC method.

    • A significant difference in degradation or color change between the light-exposed samples and the dark controls confirms photosensitivity. The results will also demonstrate whether the primary packaging provides adequate protection from light. If not, the use of amber or opaque packaging is required.

Visualizing the Degradation Pathway

The primary degradation route for 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is hydrolysis. This can be visualized as a two-step process where the ester linkages are sequentially cleaved.

G parent 2-Methyl-2-propylpropane-1,3-diyl dinicotinate intermediate Mono-nicotinate Intermediate parent->intermediate  Step 1: Hydrolysis (+H2O) product1 Nicotinic Acid parent->product1 product2 2-Methyl-2-propylpropane-1,3-diol intermediate->product2  Step 2: Hydrolysis (+H2O) product3 Nicotinic Acid intermediate->product3

Caption: Hydrolytic degradation pathway of the dinicotinate prodrug.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for ensuring the stability of aqueous formulations?

    • A: The optimal pH must be determined experimentally by conducting a pH-rate profile study, as described in the troubleshooting section. Generally, for simple esters, maximum stability is found in the weakly acidic range (pH 4-6), as both specific acid and specific base catalysis are minimized in this region.

  • Q2: What are the recommended storage conditions?

    • A: Based on its susceptibility to hydrolysis and photolysis, the compound and its formulations should be stored in tightly sealed, light-resistant containers (e.g., amber glass vials) at controlled room temperature or under refrigeration (2-8°C) to minimize both hydrolytic and thermal degradation.

  • Q3: Are there any excipients that should be avoided?

    • A: Yes. Avoid excipients with high water content or hygroscopic properties, as moisture can accelerate hydrolysis.[15][16] Examples include certain starches and celluloses.[9][16] Also, be cautious with excipients that may have acidic or basic impurities, which could alter the micro-pH and catalyze degradation. A thorough drug-excipient compatibility study is always recommended.[9]

  • Q4: How can we enhance the stability of a solid formulation?

    • A: For solid dosage forms, moisture control is paramount.

      • Use Anhydrous Excipients: Select excipients with low moisture content, such as anhydrous lactose or microcrystalline cellulose (MCC) grades designed for moisture-sensitive drugs.[16]

      • Manufacturing Process: Consider direct compression or dry granulation (slugging/roller compaction) to avoid the use of water.

      • Moisture Scavengers: Incorporate excipients like colloidal silicon dioxide that can adsorb free moisture within the formulation.[16]

      • Packaging: Use packaging with a low moisture vapor transmission rate (MVTR), such as alu-alu blisters or bottles with desiccants.[17]

Summary of Stability Profile and Formulation Strategies

ParameterChallengeRecommended Action & Rationale
Chemical Stability Hydrolysis: Ester bonds are susceptible to cleavage by water.• Maintain formulation pH at the point of minimum degradation (typically pH 4-6).• Use non-aqueous or low-water-activity vehicles where possible.• For solids, use anhydrous excipients and control humidity during manufacturing.[16][18]
Physical Stability Precipitation: Degradation to nicotinic acid can cause pH shifts and insolubility.• Employ a robust buffering system to control pH drift.• Use co-solvents to ensure all components remain in solution.• Characterize the solubility profile of both the parent drug and its key degradants.
Photostability Photodegradation: The pyridine moiety is sensitive to UV/Visible light, causing discoloration and potency loss.• Conduct a formal photostability study per ICH Q1B guidelines.[14]• Package the final product in light-protective materials (e.g., amber glass, opaque containers).
Excipient Choice Incompatibility: Moisture or reactive impurities in excipients can accelerate degradation.• Perform drug-excipient compatibility studies using stressed conditions (e.g., 40°C/75% RH).• Prioritize excipients with low moisture content and a neutral pH profile.[15]

References

  • ResearchGate. (n.d.). Prodrugs and hydrolysis of esters | Request PDF. Retrieved from [Link]

  • Lee, S. H., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PMC. Retrieved from [Link]

  • Ovid. (n.d.). Chemical Stability of Esters of Nicotinic Acid Intended for Pulmonary Administration by Liquid Ventilation. Retrieved from [Link]

  • Taylor & Francis Online. (2022, December 9). Hydrolysis kinetics of the prodrug myristyl nicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]

  • QxMD. (n.d.). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016, May 8). What are the best tablet excipients to be used for moisture & heat sensitive APIs?. Retrieved from [Link]

  • MDPI. (2024, June 6). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. Retrieved from [Link]

  • PMC. (2019, February 6). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024, April 22). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms | Molecular Pharmaceutics. Retrieved from [Link]

  • Pharma Times. (n.d.). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectral studies, hydrolysis kinetics and pharmacodynamic profile of mefenamic acid prodrugs. Retrieved from [Link]

  • UT Southwestern Research Labs. (2014, January 23). Prodrug Strategy to Achieve Lyophilizable, High Drug Loading Micelle Formulations Through Diester Derivatives of Lapachone. Retrieved from [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • JoVE. (2025, February 12). Video: Phase I Reactions: Hydrolytic Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675621B - Poloxamer-niacin prodrug and preparation method thereof.
  • International Journal of Pharmacy Research & Technology (IJPRT). (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Retrieved from [Link]

  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • LCGC International. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. Retrieved from [Link]

  • J. Baqai Med. Univ. (n.d.). [PDF] A review of analytical methods for the assay of nicotinamide. Retrieved from [Link]

  • Cole-Parmer. (2006, May 3). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol | C7H16O2 | CID 66220. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Framework for Efficacy Comparison of Novel Nicotinates: The Case of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate

Introduction: The Rationale for Novel Nicotinate Development Nicotinic acid (Niacin), a long-established therapeutic agent, possesses a unique and beneficial profile in the management of dyslipidemia. It effectively redu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Nicotinate Development

Nicotinic acid (Niacin), a long-established therapeutic agent, possesses a unique and beneficial profile in the management of dyslipidemia. It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol currently available.[1][2] These effects are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells.[3][4]

Despite its efficacy, the clinical utility of nicotinic acid is often limited by a prominent side effect: cutaneous vasodilation, commonly known as flushing.[5] This reaction, characterized by warmth, redness, and itching of the skin, is a significant factor in patient non-adherence. The development of nicotinic acid derivatives, therefore, represents a critical endeavor in cardiovascular therapeutics, aiming to retain the lipid-modifying benefits while mitigating undesirable side effects.

This guide focuses on a specific, novel nicotinate, 2-Methyl-2-propylpropane-1,3-diyl dinicotinate. As a prodrug, this molecule is designed to be hydrolyzed in vivo to release two molecules of nicotinic acid and the parent diol, 2-methyl-2-propyl-1,3-propanediol. The core hypothesis behind this design is that a gradual, sustained release of nicotinic acid will lead to a more favorable pharmacokinetic profile, potentially reducing the intensity of the flushing response. This document provides a comprehensive framework for comparing the efficacy of this and other novel nicotinates against established compounds, grounded in rigorous experimental methodologies. While direct experimental data on 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is not yet publicly available, this guide will serve as a roadmap for its evaluation.

The Core Mechanism: GPR109A Signaling

The primary molecular target for nicotinic acid and its derivatives is the GPR109A receptor. Activation of this receptor in adipocytes leads to the coupling of an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase.[3] This action reduces intracellular levels of cyclic AMP (cAMP), a key second messenger. The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), which is responsible for phosphorylating and activating hormone-sensitive lipase (HSL). The net result is a decrease in the lipolysis of stored triglycerides, leading to a reduced release of free fatty acids (FFAs) into circulation. This reduction in FFA flux to the liver is a key factor in the subsequent decrease in hepatic triglyceride and VLDL synthesis.[1][6]

GPR109A_Signaling cluster_membrane Adipocyte Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A Receptor Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylates) Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases Nicotinate Nicotinate (e.g., Nicotinic Acid) Nicotinate->GPR109A Binds & Activates Gi->AC Inhibits ATP ATP ATP->cAMP Converts AC

Figure 1: GPR109A signaling cascade in adipocytes.

Experimental Protocols for Efficacy Evaluation

A thorough comparison of nicotinates requires a multi-tiered approach, from in vitro receptor activation to in vivo assessment of lipid-lowering effects and side-effect profiles.

In Vitro Efficacy: GPR109A Activation Assay

This assay determines the potency and efficacy of a test compound in activating the GPR109A receptor. A common method involves measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human GPR109A receptor (e.g., HEK293-GPR109A).

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of approximately 10,000 cells per well and incubate overnight.[7]

  • Compound Preparation: Prepare serial dilutions of the test compounds (2-Methyl-2-propylpropane-1,3-diyl dinicotinate, nicotinic acid, Acipimox) and a vehicle control.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Add the test compounds to the respective wells and incubate for a short period (e.g., 15 minutes) at 37°C.

    • Add a known concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

    • Incubate for a further 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF, LANCE, or GloSensor cAMP assay.[8][9][10]

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and maximal inhibition (efficacy).

Ex Vivo Efficacy: Free Fatty Acid (FFA) Release from Primary Adipocytes

This assay provides a more physiologically relevant measure of the anti-lipolytic activity of the compounds.

Methodology:

  • Adipocyte Isolation: Isolate primary adipocytes from the epididymal fat pads of rodents (e.g., Wistar rats) by collagenase digestion.

  • Incubation: Incubate the isolated adipocytes in a buffer containing a fatty acid acceptor (e.g., bovine serum albumin) with various concentrations of the test compounds.

  • Lipolysis Stimulation: Induce lipolysis using a β-adrenergic agonist such as isoproterenol.

  • FFA Measurement: After the incubation period, separate the adipocytes from the medium by centrifugation. Measure the concentration of FFAs released into the medium using a colorimetric or fluorometric assay kit.[11][12]

  • Data Analysis: Calculate the percentage inhibition of isoproterenol-stimulated FFA release for each compound concentration and determine the IC50 value.

In Vivo Efficacy and Side-Effect Profile: Dyslipidemia Animal Model

An in vivo study is essential to evaluate the overall therapeutic effect on plasma lipids and to assess the flushing response. A common model is the high-fat diet-induced dyslipidemic mouse or hamster.[13]

Methodology:

  • Animal Model: Induce dyslipidemia in male C57BL/6J mice or Golden Syrian hamsters by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Treatment Groups: Randomly assign the animals to treatment groups:

    • Vehicle control

    • Nicotinic acid

    • Acipimox

    • 2-Methyl-2-propylpropane-1,3-diyl dinicotinate (at equimolar doses to nicotinic acid)

  • Drug Administration: Administer the compounds orally (e.g., by gavage) daily for a period of 2-4 weeks.

  • Plasma Lipid Analysis: At the end of the treatment period, collect blood samples and measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic assays or LC-MS/MS.[14][15][16]

  • Flushing Assessment: Monitor for cutaneous vasodilation after drug administration. This can be quantified by measuring changes in ear skin temperature using an infrared pyrometer or blood flow using a laser Doppler flowmeter.[12][17]

  • Data Analysis: Compare the changes in lipid profiles and the intensity and duration of the flushing response between the treatment groups using appropriate statistical tests (e.g., ANOVA).

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison GPR109A_Assay GPR109A Activation Assay (HEK293 cells) FFA_Assay FFA Release Assay (Primary Adipocytes) Efficacy Efficacy Comparison (Lipid Lowering) GPR109A_Assay->Efficacy Potency (EC50) FFA_Assay->Efficacy Anti-lipolytic Activity (IC50) Animal_Model High-Fat Diet Dyslipidemia Model Lipid_Analysis Plasma Lipid Profiling (TC, HDL, LDL, TG) Animal_Model->Lipid_Analysis Flushing_Assay Flushing Assessment (Ear Temperature/Blood Flow) Animal_Model->Flushing_Assay Lipid_Analysis->Efficacy In Vivo Efficacy Side_Effect Side-Effect Profile (Flushing) Flushing_Assay->Side_Effect In Vivo Side Effect

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2-propyl-1,3-propanediol

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and quality control of 2-Methyl-2-propyl-1,3-propanediol (MPP). As a critical intermediate in the synthesis of phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and quality control of 2-Methyl-2-propyl-1,3-propanediol (MPP). As a critical intermediate in the synthesis of pharmaceuticals such as Meprobamate and Carisoprodol, ensuring the purity and concentration of MPP is paramount for drug safety and efficacy.[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] This guide is structured around the globally recognized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, ensuring that the described protocols are robust, reliable, and meet stringent regulatory expectations.[5][6]

The Foundation of Trust: The Analytical Validation Workflow

Before delving into specific techniques, it is crucial to understand the logical flow of method validation. The process is not a mere checklist but a systematic scientific evaluation to ensure a method is fit-for-purpose.[7] It begins with defining the method's objective and culminates in a comprehensive validation report that substantiates its performance.

Analytical_Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) ATP->Protocol Guides development Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report All data collected Linearity->Report All data collected Accuracy->Report All data collected Precision->Report All data collected Limits->Report All data collected Robustness->Report All data collected Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: High-level workflow for analytical method validation, from planning to implementation.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is an ideal technique for analyzing volatile or semi-volatile compounds that are thermally stable. Given that 2-Methyl-2-propyl-1,3-propanediol has a boiling point of approximately 230°C, it is well-suited for GC analysis.[2] The Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its robust, linear response over a wide concentration range.

Validation of the GC-FID Method

The following sections detail the validation parameters, the rationale for their assessment, and representative acceptance criteria, in line with ICH Q2(R2) guidelines.[4][8][9]

Causality: The primary objective of specificity is to prove that the analytical signal is solely attributable to the analyte of interest (MPP). This is critical to prevent interference from impurities, degradation products, or other matrix components, which could lead to erroneously high results.[10]

Experimental Protocol:

  • Prepare a diluent blank and inject it to confirm the absence of interfering peaks at the retention time of MPP.

  • Prepare a solution of a known MPP reference standard and inject to determine its retention time.

  • Prepare solutions spiked with potential impurities or known degradation products.

  • Analyze these spiked samples to ensure that the peaks for these additional components are well-resolved from the MPP peak.

Parameter Observation Acceptance Criteria Result
Specificity No interfering peaks at the retention time of MPP in the blank or spiked samples.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.Pass

Causality: Linearity demonstrates a direct, proportional relationship between the concentration of MPP and the instrument's response (peak area). This underpins the accuracy of quantification across a spectrum of concentrations. The range is the interval over which the method is confirmed to be linear, accurate, and precise.[11]

Experimental Protocol:

  • Prepare a stock solution of MPP reference standard.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Concentration (% of Target) Mean Peak Area (n=3)
80%810500
90%905200
100%1001100
110%1104500
120%1209800
Correlation Coefficient (r²) 0.9995
Acceptance Criteria r² ≥ 0.999
Result Pass

Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically evaluated through recovery studies, which confirm that the method can correctly quantify the analyte in a sample matrix without bias.[8][10]

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with known amounts of MPP at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each.

Spike Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL) Recovery (%)
80%0.800.7998.8%
100%1.001.01101.0%
120%1.201.21100.8%
Acceptance Criteria Mean Recovery: 98.0% - 102.0% Result Pass

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Evaluates the method's reliability when used by different analysts, on different days, or with different equipment.[9]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of MPP at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis of six replicates on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Precision Level Mean Assay Value (%) %RSD Acceptance Criteria Result
Repeatability 99.8%0.85%%RSD ≤ 2.0%Pass
Intermediate Precision 100.5%1.10%%RSD ≤ 2.0%Pass

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC-FID is a robust choice, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly in labs where GC is less common or for formulations where MPP may be present with non-volatile excipients. Since MPP lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) is required. A Diol or HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating this polar compound.[12][13]

Comparative Analysis: GC-FID vs. HPLC-RID

The choice between GC and HPLC depends on several factors, including available instrumentation, sample throughput requirements, and the specific sample matrix.

Method_Comparison cluster_legend Legend GC GC-FID + High Sensitivity to Hydrocarbons + Fast Runtimes + Low Solvent Waste - Requires Volatility - High Inlet Temperatures HPLC HPLC-RID + Handles Non-Volatile Samples + Room Temperature Analysis - Requires RID (Temp. Sensitive) - Slower Runtimes - Higher Solvent Consumption l_pro Pro l_con Con

Caption: Key advantages and disadvantages of GC-FID versus HPLC-RID for MPP analysis.

Feature Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-RID) Rationale & Causality
Principle Separation in the gas phase based on volatility and column interaction.Separation in the liquid phase based on partitioning between mobile and stationary phases.The physical state of the separation medium dictates the applicable sample types.
Sample Volatility Required. MPP is sufficiently volatile for this technique.Not Required. Ideal for non-volatile samples or thermally labile compounds.GC requires the sample to be vaporized without degradation. HPLC does not.
Detector Flame Ionization (FID) - Universal for organics.Refractive Index (RID) - Universal but sensitive to temperature/flow changes.The choice of detector is dictated by the analyte's properties (MPP lacks a UV chromophore).
Speed Typically faster run times (<10 minutes).Often slower run times (>10 minutes) due to column equilibration.Gas phase diffusion is faster than liquid phase diffusion, leading to quicker separations.
Solvent Usage Minimal (only for sample prep).High (requires continuous mobile phase flow).HPLC relies on a liquid mobile phase, leading to significant solvent consumption and waste.
Robustness Very robust and reliable detector.RID can be prone to drift with temperature and pressure fluctuations.The fundamental design of the FID makes it less susceptible to environmental changes than the RID.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the quantification of 2-Methyl-2-propyl-1,3-propanediol.

Protocol 1: GC-FID Method
  • Instrumentation: Gas chromatograph with a split/splitless inlet and Flame Ionization Detector.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

    • Oven Program: Initial 100°C, hold for 1 min, ramp at 15°C/min to 220°C, hold for 2 min.

  • Injection: 1 µL with a 50:1 split ratio.

  • Diluent: Methanol.

  • Standard Preparation (1.0 mg/mL): Accurately weigh approximately 50 mg of MPP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Preparation: Prepare the sample to a target concentration of 1.0 mg/mL MPP using methanol. Centrifuge or filter if necessary to remove particulates.

  • Analysis: Inject the standard and sample solutions and integrate the peak corresponding to MPP. Calculate the concentration in the sample based on the peak area response relative to the standard.

Protocol 2: HPLC-RID Method
  • Instrumentation: HPLC system with a Refractive Index Detector.

  • Column: Diol Column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: Acetonitrile:Water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C (must be stable).

  • Injection Volume: 20 µL.

  • Diluent: Mobile Phase.

  • Standard Preparation (1.0 mg/mL): Accurately weigh approximately 50 mg of MPP reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare the sample to a target concentration of 1.0 mg/mL MPP using the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Allow the RID baseline to stabilize completely. Inject the standard and sample solutions. Calculate the concentration based on the peak area or peak height relative to the standard.

Conclusion

Both GC-FID and HPLC-RID are viable and validatable methods for the quantitative analysis of 2-Methyl-2-propyl-1,3-propanediol. The GC-FID method stands out for its speed, robustness, and low solvent consumption, making it a preferable choice for routine quality control in a dedicated laboratory. The HPLC-RID method provides a valuable, orthogonal alternative that is advantageous for analyzing complex, non-volatile formulations or in environments where HPLC is the predominant analytical platform.

The selection of a method should be based on a scientific and risk-based approach, considering the specific application, sample matrix, and available laboratory resources.[7] Regardless of the chosen method, a thorough validation following the principles outlined in this guide and the ICH Q2(R2) framework is mandatory to ensure data integrity and regulatory compliance.[4][5]

References

  • Title: Q2(R2) Validation of Analytical Procedures | Source: FDA | URL: [Link]

  • Title: Rapid Analysis of Dithiaalkane Diols by HPLC | Source: Taylor & Francis | URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance | Source: ProPharma | URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation | Source: FDA | URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained | Source: AMSbiopharma | URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview | Source: YouTube | URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency | URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation | Source: Lab Manager | URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) | Source: ICH | URL: [Link]

  • Title: What Is FDA Method Validation Guidance and Its Importance? | Source: Altabrisa Group | URL: [Link]

  • Title: 2-Methyl-2-propyl-1,3-propanediol - Wikipedia | Source: Wikipedia | URL: [Link]

  • Title: Diol HPLC Column | Source: Hawach Scientific | URL: [Link]

  • Title: Diol HPLC Column and C30 HPLC Column | Source: Hawach | URL: [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 2-Methyl-2-propyl-1,3-propanediol Derivatives

This guide provides a detailed comparison of the in vitro and in vivo pharmacological activities of derivatives of 2-Methyl-2-propyl-1,3-propanediol. Developed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the in vitro and in vivo pharmacological activities of derivatives of 2-Methyl-2-propyl-1,3-propanediol. Developed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into the structure-activity relationships and translational potential of this class of compounds.

Introduction: From a Simple Diol to a Class of Sedatives

2-Methyl-2-propyl-1,3-propanediol (MPP) is a simple alkyl diol that serves as the chemical backbone for a class of compounds known for their sedative, anxiolytic, and muscle relaxant properties.[1] While MPP itself exhibits some of these effects, its derivatives, particularly dicarbamates, have been more widely developed and studied for their clinical applications. These derivatives share a common mechanism of action, primarily centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2][3] This guide will delve into the comparative in vitro and in vivo activities of prominent derivatives, including meprobamate, carisoprodol, and tybamate, to elucidate the nuances in their pharmacological profiles.

The Core Mechanism: Positive Allosteric Modulation of the GABA-A Receptor

The therapeutic and psychoactive effects of 2-Methyl-2-propyl-1,3-propanediol derivatives are largely attributed to their interaction with the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[3] Derivatives of MPP act as positive allosteric modulators (PAMs) of the GABA-A receptor, meaning they bind to a site on the receptor distinct from the GABA binding site.[4] This binding event enhances the effect of GABA, increasing the frequency or duration of channel opening, which potentiates the inhibitory signal.[4] This enhanced inhibition manifests as sedation, anxiolysis, and muscle relaxation. Some derivatives, like meprobamate, have also been shown to directly activate the GABA-A receptor at higher concentrations, a property that contributes to their overall CNS depressant effects and potential for toxicity.[2]

Caption: Signaling pathway of 2-Methyl-2-propyl-1,3-propanediol derivatives at the GABA-A receptor.

In Vitro Activity: A Direct Look at Receptor Interaction

In vitro assays provide a controlled environment to directly assess the interaction of these derivatives with the GABA-A receptor, free from the complexities of metabolism and distribution. The primary techniques employed are electrophysiological recordings, such as whole-cell patch clamp, and radioligand binding assays.

Comparative In Vitro Data
DerivativeIn Vitro AssayKey FindingsReference
Meprobamate Whole-cell patch clamp (recombinant human GABA-A receptors)Positive allosteric modulator and direct agonist at higher concentrations.[2]
Carisoprodol Whole-cell patch clamp (recombinant human GABA-A receptors)Positive allosteric modulator and direct agonist.[5]
Tybamate Inferred from Meprobamate activity (as a prodrug)Metabolized to meprobamate, which then acts on the GABA-A receptor.[6][7]

It is important to note that direct comparative in vitro studies across a wide range of these derivatives are limited in the publicly available literature, making a head-to-head quantitative comparison challenging.

Experimental Protocol: Whole-Cell Patch Clamp Recording

This protocol outlines the fundamental steps for assessing the in vitro activity of 2-Methyl-2-propyl-1,3-propanediol derivatives on GABA-A receptors expressed in a cell line (e.g., HEK293 cells).

Objective: To measure the potentiation of GABA-induced currents by the test compound.

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Electrophysiological Recording:

    • Prepare borosilicate glass micropipettes with a resistance of 3-7 MΩ.

    • Fill the pipette with an internal solution containing a physiological concentration of ions.

    • Establish a whole-cell patch clamp configuration on a transfected cell.

    • Clamp the cell membrane at a holding potential of -60 mV.

  • Drug Application:

    • Perfuse the cell with an external solution containing a low concentration of GABA (e.g., EC10) to elicit a baseline current.

    • Co-apply the test derivative at various concentrations with the GABA-containing solution.

  • Data Analysis:

    • Measure the amplitude of the GABA-induced current in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA current by the derivative.

    • Construct a concentration-response curve to determine the EC50 of the compound.

WholeCellPatchClamp Start Start CellPrep Cell Preparation (Culture & Transfection) Start->CellPrep PipettePrep Micropipette Preparation Start->PipettePrep Patch Establish Whole-Cell Patch Clamp CellPrep->Patch PipettePrep->Patch Baseline Apply GABA (EC10) Record Baseline Current Patch->Baseline CoApplication Co-apply GABA + Derivative (Varying Concentrations) Baseline->CoApplication Record Record Modulated Current CoApplication->Record Analyze Data Analysis (Potentiation, EC50) Record->Analyze End End Analyze->End

Caption: Experimental workflow for whole-cell patch clamp analysis of GABA-A receptor modulators.

In Vivo Activity: Assessing Behavioral Outcomes

In vivo studies are crucial for understanding how the in vitro activity of these derivatives translates into physiological and behavioral effects in a whole organism. These studies account for pharmacokinetic factors such as absorption, distribution, metabolism, and excretion.

Comparative In Vivo Data
DerivativeAnimal ModelBehavioral AssayKey FindingsReference
Meprobamate RodentsLocomotor ActivityDose-dependent decrease in activity.[8]
Carisoprodol RodentsLocomotor ActivityDose-dependent decrease in activity.[8]
Tybamate Cats, MiceSpinal Reflexes, Righting ReflexBlocked flexor reflex; more potent than meprobamate in inducing loss of righting reflex.[9]
Experimental Protocol: Locomotor Activity Test in Mice

This protocol details a common method for assessing the sedative effects of 2-Methyl-2-propyl-1,3-propanediol derivatives in mice.

Objective: To measure the effect of the test compound on spontaneous locomotor activity.

Methodology:

  • Animal Acclimation:

    • Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test derivative or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Locomotor Activity Measurement:

    • Immediately after injection, place each mouse into an open-field arena equipped with infrared beams to automatically track movement.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify the total locomotor activity for each mouse.

    • Compare the activity levels between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Generate a dose-response curve to determine the ED50 for the sedative effect.

LocomotorActivity Start Start Acclimation Animal Acclimation Start->Acclimation Administration Drug/Vehicle Administration Acclimation->Administration Placement Place in Open-Field Arena Administration->Placement Recording Record Locomotor Activity Placement->Recording Analysis Data Analysis (Compare Groups, ED50) Recording->Analysis End End Analysis->End

Caption: Workflow for assessing sedative effects using the locomotor activity test.

Bridging the Gap: In Vitro to In Vivo Translation

A key challenge in drug development is correlating in vitro potency with in vivo efficacy. For 2-Methyl-2-propyl-1,3-propanediol derivatives, several factors influence this translation:

  • Metabolism: Some derivatives, like carisoprodol and tybamate, are prodrugs that are metabolized to the active compound, meprobamate.[6][7][10] Therefore, their in vivo activity is dependent on the rate and extent of this metabolic conversion.

  • Pharmacokinetics: The absorption, distribution, and elimination profiles of each derivative will dictate the concentration of the active compound at the GABA-A receptor in the brain and the duration of action. Tybamate, for instance, has a reported plasma half-life of approximately three hours.[10]

  • Off-Target Effects: While the primary mechanism is GABA-A receptor modulation, derivatives may have other pharmacological actions that contribute to their overall in vivo profile.

Conclusion: A Class of Compounds with Nuanced Differences

The derivatives of 2-Methyl-2-propyl-1,3-propanediol represent a class of CNS depressants with a well-established mechanism of action centered on the positive allosteric modulation of the GABA-A receptor. While they share this common pathway, their in vitro and in vivo activities are influenced by their chemical structure, which affects their potency, metabolic stability, and pharmacokinetic properties. Meprobamate and its prodrugs, carisoprodol and tybamate, have been the most extensively studied, demonstrating sedative, anxiolytic, and muscle relaxant effects.

This guide highlights the importance of a multi-faceted approach, combining in vitro and in vivo studies, to fully characterize the pharmacological profile of these compounds. While a complete, direct comparative dataset is not available in the current literature, the existing evidence underscores the structure-activity relationships within this chemical class. Future research focusing on a systematic comparison of a broader range of derivatives would provide invaluable data for the rational design of new therapeutics with improved efficacy and safety profiles. The withdrawal of some of these agents from the market due to concerns about dependence and side effects further emphasizes the need for continued research to develop safer alternatives.[11][12]

References

  • Tybamate. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Berger, F. M., & Ludwig, B. J. (1964). Pharmacologic Properties of a New Tranquillizing Agent, 2-M ethyl-2-propyltrimetliylene butylcarbam ate carbam. Diseases of the Nervous System, 25(Suppl), 29-34.
  • Tybamate. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • 2-Methyl-2-propyl-1,3-propanediol. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Meprobamate. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • GABA-A receptor. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Robertson, M. D., & Marinetti, L. J. (2003). Carisoprodol--Effects on human performance and behavior. Forensic science review, 15(1), 1–17.
  • Carisoprodol and meprobamate: risks outweigh benefits. (2014, December 11). GOV.UK. Retrieved from [Link]

  • World Health Organization. (2023, September 9). Pre-review report: Carisoprodol. WHO.
  • GABA-A receptor positive allosteric modulator. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to the Spectroscopic Cross-Validation of 2-Methyl-2-propyl-1,3-propanediol

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is paramount. The structural integrity of a compound underpins its function, efficacy, and safety. This g...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of a molecule is paramount. The structural integrity of a compound underpins its function, efficacy, and safety. This guide provides an in-depth, experience-driven approach to the cross-validation of 2-Methyl-2-propyl-1,3-propanediol, a key intermediate in the synthesis of various therapeutic agents.[1] We will delve into the synergistic use of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating system of structural confirmation.

The Imperative of Cross-Validation: Beyond a Single Spectrum

Relying on a single spectroscopic technique for structural elucidation is a precarious practice. Each method provides a unique but incomplete piece of the molecular puzzle. It is the convergence of data from multiple, orthogonal techniques that builds a robust and trustworthy structural assignment. This guide will demonstrate how to weave together the threads of information from IR, ¹H NMR, ¹³C NMR, and MS to create a comprehensive and irrefutable identification of 2-Methyl-2-propyl-1,3-propanediol.

The Spectroscopic Fingerprint of 2-Methyl-2-propyl-1,3-propanediol

The foundational step in cross-validation is to establish a baseline of expected spectroscopic data for the target molecule. The following data has been compiled from reputable spectral databases.

Table 1: Spectroscopic Data for 2-Methyl-2-propyl-1,3-propanediol
Technique Key Features and Interpretations
Infrared (IR) Spectroscopy - Broad O-H stretch (~3300-3400 cm⁻¹) indicative of the hydroxyl groups. - C-H stretching vibrations (~2870-2960 cm⁻¹) corresponding to the alkyl backbone. - C-O stretching (~1040 cm⁻¹) associated with the primary alcohol functionalities.
¹H NMR Spectroscopy (CDCl₃) - A triplet at ~0.9 ppm corresponding to the terminal methyl group of the propyl chain. - A multiplet around ~1.3-1.4 ppm for the two methylene groups of the propyl chain. - A singlet at ~0.8 ppm for the methyl group attached to the quaternary carbon. - A singlet at ~3.5 ppm for the two equivalent methylene groups attached to the hydroxyl groups. - A broad singlet for the two hydroxyl protons (chemical shift can vary with concentration and solvent).
¹³C NMR Spectroscopy (CDCl₃) - A signal at ~14 ppm for the terminal methyl carbon of the propyl group. - Signals around ~17 ppm and ~40 ppm for the methylene carbons of the propyl group. - A signal around ~22 ppm for the methyl carbon attached to the quaternary carbon. - A signal around ~43 ppm for the quaternary carbon. - A signal around ~70 ppm for the two equivalent methylene carbons attached to the hydroxyl groups.
Mass Spectrometry (Electron Ionization) - Molecular ion peak (M⁺) at m/z 132, corresponding to the molecular weight of C₇H₁₆O₂.[2][3] - Prominent fragment ions at m/z 101 ([M-CH₂OH]⁺), m/z 89 ([M-C₃H₇]⁺), and m/z 71 ([C₅H₁₁]⁺).

The Cross-Validation Workflow: A Step-by-Step Guide

The following workflow illustrates a systematic approach to the cross-validation of 2-Methyl-2-propyl-1,3-propanediol, incorporating comparative analysis with a potential structural isomer.

Caption: A workflow diagram illustrating the cross-validation process.

The Power of Comparison: Distinguishing Isomers

To truly validate the structure of 2-Methyl-2-propyl-1,3-propanediol, it is essential to compare its spectroscopic data with that of a potential structural isomer. A plausible isomer is Heptane-1,3-diol, which has the same molecular formula (C₇H₁₆O₂).

Table 2: Spectroscopic Data for Heptane-1,3-diol (Predicted and Experimental)
Technique Key Features and Interpretations
Infrared (IR) Spectroscopy - Broad O-H stretch (~3300-3400 cm⁻¹) and C-H stretching (~2870-2960 cm⁻¹) similar to the target molecule. - C-O stretching may differ slightly in position and shape due to the presence of a secondary alcohol.
¹H NMR Spectroscopy - More complex splitting patterns are expected due to the absence of a quaternary center and the presence of a chiral center. - The spectrum would show distinct signals for the protons on the carbon bearing the secondary hydroxyl group.
¹³C NMR Spectroscopy - Expected to show seven distinct signals due to the lack of symmetry. - The chemical shifts would differ significantly from the target molecule, particularly for the carbons bonded to the hydroxyl groups. A known experimental spectrum shows multiple signals.[4]
Mass Spectrometry (Electron Ionization) - Molecular ion peak (M⁺) at m/z 132, same as the target molecule. - The fragmentation pattern would be different, with characteristic losses related to the linear alkyl chain and the positions of the hydroxyl groups.

The Synthesis of Evidence: Drawing Authoritative Conclusions

The cross-validation process culminates in a synthesis of all the spectroscopic evidence.

  • IR Spectroscopy: While the presence of hydroxyl and alkyl groups is confirmed in both the target molecule and its isomer, the "fingerprint" region (below 1500 cm⁻¹) would show distinct differences, providing the first layer of differentiation.

  • NMR Spectroscopy (The Decisive Tool):

    • ¹H NMR: The simplicity of the ¹H NMR spectrum of 2-Methyl-2-propyl-1,3-propanediol, with its characteristic singlets for the methyl and diol methylene protons, is a direct consequence of the quaternary carbon. This is in stark contrast to the complex, coupled spectrum expected for Heptane-1,3-diol.

    • ¹³C NMR: The number of signals in the ¹³C NMR spectrum is a powerful indicator of molecular symmetry. The six signals of 2-Methyl-2-propyl-1,3-propanediol versus the expected seven for Heptane-1,3-diol provides unequivocal evidence for the former's structure.

  • Mass Spectrometry: While both compounds have the same molecular weight, the fragmentation patterns serve as a confirmatory tool. The specific fragment ions observed for 2-Methyl-2-propyl-1,3-propanediol are a direct result of its unique branching and the location of its functional groups.

Experimental Protocols: Ensuring Data Integrity

The reliability of spectroscopic data is contingent upon the rigor of the experimental methodology. The following are generalized protocols that should be adapted to the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a solid sample like 2-Methyl-2-propyl-1,3-propanediol, prepare a KBr (potassium bromide) pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

  • Data Acquisition: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal). Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Processing: Perform baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency)

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). Integrate the ¹H NMR signals.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion: A Foundation of Trustworthy Science

The cross-validation of 2-Methyl-2-propyl-1,3-propanediol through the integrated use of IR, NMR, and MS provides a robust and scientifically sound method for its unambiguous identification. This guide has outlined not just the "how" but also the "why" of this multi-faceted approach, emphasizing the importance of comparative analysis against potential isomers. By adhering to these principles and protocols, researchers can ensure the integrity of their chemical entities, a cornerstone of reproducible and reliable scientific discovery.

References

  • PubChem. (n.d.). 1,3-Heptanediol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-2-propylpropane-1,3-diol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-Methyl-2-propyl-1,3-propanediol: An Analysis of Industrial Routes

Introduction 2-Methyl-2-propyl-1,3-propanediol is a crucial aliphatic diol that serves as a key building block in the pharmaceutical industry. Its primary significance lies in its role as a direct precursor to several wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-propyl-1,3-propanediol is a crucial aliphatic diol that serves as a key building block in the pharmaceutical industry. Its primary significance lies in its role as a direct precursor to several widely used therapeutic agents, including the anxiolytic drug meprobamate and the centrally-acting muscle relaxant carisoprodol[1][2]. The structural integrity and purity of this diol are paramount, directly influencing the efficacy and safety profile of the final active pharmaceutical ingredients (APIs). Consequently, the selection of an optimal synthesis route is a critical decision in the drug development and manufacturing pipeline, balancing considerations of yield, purity, scalability, cost-effectiveness, and environmental impact.

This guide provides an in-depth comparative analysis of the predominant industrial synthesis routes for 2-Methyl-2-propyl-1,3-propanediol. We will dissect the mechanistic underpinnings, process parameters, and practical outcomes of each pathway, offering field-proven insights to guide researchers and process chemists in their synthetic strategy.

Route 1: The Base-Catalyzed Aldol Addition and Crossed-Cannizzaro Reaction

This classical and widely implemented approach leverages a one-pot reaction between 2-methylpentanal and formaldehyde in the presence of a strong base, typically an alkali hydroxide like sodium hydroxide (NaOH)[3][4]. The reaction is a sophisticated cascade involving an initial aldol addition followed by a crossed-Cannizzaro reaction.

Mechanistic Rationale

The causality of this pathway is rooted in the distinct reactivity of the two aldehyde starting materials. 2-methylpentanal possesses an enolizable α-hydrogen, making it susceptible to deprotonation by a strong base to form an enolate. Formaldehyde, lacking α-hydrogens, cannot enolize.

  • Aldol Addition: The generated 2-methylpentanal enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of two formaldehyde molecules in successive aldol additions. This step forms a di-hydroxymethylated intermediate.

  • Crossed-Cannizzaro Reaction: In the presence of excess formaldehyde and a strong base, the di-hydroxymethylated intermediate, which is also an aldehyde, undergoes a crossed-Cannizzaro reaction. Formaldehyde is preferentially oxidized to sodium formate, while the intermediate is concurrently reduced to the desired 2-Methyl-2-propyl-1,3-propanediol product[1]. This redox transfer is the key to achieving the final diol structure without an external reducing agent.

Aldol_Cannizzaro_Route cluster_reaction Reaction Cascade 2-Methylpentanal 2-Methylpentanal Aldol_Addition 1. Aldol Addition (Hydroxymethylation) 2-Methylpentanal->Aldol_Addition Formaldehyde Formaldehyde Formaldehyde->Aldol_Addition (2 equiv.) Cannizzaro 2. Crossed-Cannizzaro (Reduction) Formaldehyde->Cannizzaro (Reducing Agent) Aldol_Addition->Cannizzaro Intermediate Product 2-Methyl-2-propyl-1,3-propanediol Cannizzaro->Product Byproduct Sodium Formate Cannizzaro->Byproduct

Caption: Aldol-Cannizzaro reaction pathway.

Experimental Protocol: Representative Procedure

Self-Validating System: The protocol's success is monitored by temperature changes (exotherm) and phase separation, with final validation by distillation and spectroscopic analysis of the purified product.

  • Reaction Setup: To a stirred solution of 36% aqueous formaldehyde, add 2-methylpentanal at room temperature.

  • Base Addition: Add a concentrated solution of sodium hydroxide dropwise. The reaction is highly exothermic, and the temperature should be carefully controlled, allowing it to rise naturally to approximately 70°C[1][4].

  • Heating and Reaction Completion: After the initial exotherm subsides, heat the mixture to 90°C and maintain for 1 hour to drive the reaction to completion[3].

  • Workup and Extraction: Cool the reaction mixture to 60°C and allow the layers to separate. The aqueous layer (containing sodium formate) is removed. The organic layer is washed with water. The aqueous washings are back-extracted with a suitable solvent (e.g., benzene or toluene) to recover any dissolved product[1][3].

  • Purification: The combined organic layers are distilled. First, the solvent is removed at atmospheric pressure. The residue is then subjected to vacuum distillation, collecting the fraction boiling at approximately 160°C at 14.7 kPa to yield the pure product as a white crystalline solid[1][3].

Route 2: The Aldol Condensation and Catalytic Hydrogenation Approach

This "salt-free" alternative avoids the stoichiometric use of base required for the Cannizzaro step and the subsequent formation of a salt byproduct[1]. It is a multi-step process that relies on catalytic hydrogenation for the final reduction.

Mechanistic Rationale
  • Aldol Condensation & Dehydration: The synthesis of the precursor, 2-methylpentanal, often begins with an aldol condensation of propanal, followed by dehydration to yield 2-methyl-2-pentenal.

  • Catalytic Hydrogenation: The crucial reduction step is achieved through catalytic hydrogenation. This can be performed in two ways:

    • Two-Step Hydrogenation: 2-methyl-2-pentenal is first selectively hydrogenated to 2-methylpentanal. This saturated aldehyde is then subjected to the hydroxymethylation reaction with formaldehyde as described in Route 1, but the final reduction is achieved via a second hydrogenation step, not a Cannizzaro reaction.

    • Direct Reductive Aminomethylation/Hydroformylation variant: More advanced methods can combine hydroformylation and hydrogenation steps to achieve the target diol[5]. However, the most direct comparison involves the hydrogenation of an aldehyde intermediate. A common industrial sequence involves obtaining 2-methylpentanal via hydrogenation of 2-methyl-2-pentenal and then reacting it with formaldehyde for hydroxymethylation followed by a final reduction[1][3][4].

The hydrogenation is typically performed using a heterogeneous catalyst (e.g., Nickel, Palladium, or Platinum) under elevated temperature and pressure[4][5].

Hydrogenation_Workflow cluster_precursor Precursor Synthesis cluster_main Main Pathway Propanal Propanal Aldol_Cond Aldol Condensation & Dehydration Propanal->Aldol_Cond Unsat_Ald 2-Methyl-2-pentenal Aldol_Cond->Unsat_Ald Hydrogenation1 Catalytic Hydrogenation Unsat_Ald->Hydrogenation1 Sat_Ald 2-Methylpentanal Hydrogenation1->Sat_Ald Hydroxymethylation Hydroxymethylation (w/ Formaldehyde) Sat_Ald->Hydroxymethylation Intermediate Hydroxymethylated Aldehyde Hydroxymethylation->Intermediate Hydrogenation2 Final Catalytic Hydrogenation Intermediate->Hydrogenation2 Product 2-Methyl-2-propyl-1,3-propanediol Hydrogenation2->Product

Sources

Comparative

A Comparative Analysis of the Biological Activity of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate and its Parent Diol

A Senior Application Scientist's Guide for Researchers Abstract This guide provides an in-depth technical comparison of the biological activities of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate and its parent diol, 2-m...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Abstract

This guide provides an in-depth technical comparison of the biological activities of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate and its parent diol, 2-methyl-2-propyl-1,3-propanediol. The dinicotinate ester is evaluated as a prodrug of nicotinic acid, a well-established lipid-lowering agent, while the parent diol is examined for its intrinsic pharmacological properties. This document outlines the distinct mechanisms of action, presents detailed experimental protocols for comparative assessment, and discusses the potential therapeutic implications for researchers in drug discovery and development.

Introduction and Pharmacological Rationale

The development of ester prodrugs is a common strategy in medicinal chemistry to enhance the pharmacokinetic or pharmacodynamic properties of a parent drug. 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is a diester synthesized from two molecules of nicotinic acid (Niacin, Vitamin B3) and the dihydric alcohol, 2-methyl-2-propyl-1,3-propanediol.

The primary rationale for this synthesis is to create a prodrug that, upon in vivo hydrolysis by endogenous esterases, releases nicotinic acid, a potent agent for treating dyslipidemia.[1] Nicotinic acid is known to favorably modulate blood lipid profiles by increasing high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[1][2][3][4]

However, the parent diol, 2-methyl-2-propyl-1,3-propanediol, is not merely an inert carrier. It is a known bioactive molecule with sedative, anticonvulsant, and muscle relaxant properties.[5] Furthermore, it serves as a precursor and an active metabolite for tranquilizers such as meprobamate and carisoprodol.[5][6] Therefore, a comprehensive evaluation of the dinicotinate ester must consider the combined or distinct effects of both of its hydrolysis products.

This guide will compare the anticipated biological activities of the dinicotinate ester against its parent diol, focusing on three key areas: lipid modulation, anti-inflammatory potential, and cytotoxicity.

Proposed Metabolic Pathway

The dinicotinate ester is expected to undergo hydrolysis by plasma and tissue esterases, yielding two molecules of nicotinic acid and one molecule of 2-methyl-2-propyl-1,3-propanediol. This biotransformation is the critical first step that dictates the compound's biological activity profile.

Metabolic Pathway cluster_0 In Vivo Environment (Plasma/Tissue) cluster_1 Resulting Biological Activities Ester 2-Methyl-2-propylpropane-1,3-diyl dinicotinate Hydrolysis Esterase-Mediated Hydrolysis Ester->Hydrolysis NA Nicotinic Acid (x2) Hydrolysis->NA Release of Active Moiety Diol 2-Methyl-2-propyl-1,3-propanediol Hydrolysis->Diol Release of Parent Alcohol Lipid Lipid Modulation (Anti-hyperlipidemic) NA->Lipid Inflammation Anti-inflammatory Effects NA->Inflammation Neuro Neurological Effects (Sedative/Muscle Relaxant) Diol->Neuro

Caption: Proposed metabolic hydrolysis of the dinicotinate ester.

Comparative Biological Activities

Lipid-Lowering Activity

The dinicotinate ester's primary therapeutic potential lies in its ability to act as a source of nicotinic acid.

  • 2-Methyl-2-propylpropane-1,3-diyl dinicotinate: Following hydrolysis, the released nicotinic acid is expected to exert its well-documented lipid-modifying effects. The principal mechanism involves the activation of the G protein-coupled receptor GPR109A (HCA2) on adipocytes.[1][7] This activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent suppression of lipolysis. The reduced release of free fatty acids from adipose tissue results in a diminished substrate supply to the liver for the synthesis of triglycerides and VLDL, which in turn lowers LDL levels.[1][7]

  • 2-methyl-2-propyl-1,3-propanediol: The parent diol is not known to have any direct effects on lipid metabolism. Its contribution to this biological endpoint is presumed to be negligible.

Anti-inflammatory Activity

Nicotinic acid has recognized anti-inflammatory properties, which may contribute to its anti-atherosclerotic benefits beyond lipid modulation.[8][9]

  • 2-Methyl-2-propylpropane-1,3-diyl dinicotinate: The nicotinic acid released from the ester is expected to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] This activity is also mediated, in part, through the GPR109A receptor on immune cells like monocytes and macrophages.[10]

  • 2-methyl-2-propyl-1,3-propanediol: There is currently no substantial evidence to suggest that the parent diol possesses significant anti-inflammatory activity.

Neurological and Cytotoxic Profile

The distinct pharmacological profiles of the two molecules become most apparent when evaluating their direct effects on the central nervous system and cell viability.

  • 2-Methyl-2-propylpropane-1,3-diyl dinicotinate: The intact ester is not expected to have direct neurological effects. Its safety profile is primarily linked to the known side effects of nicotinic acid (e.g., cutaneous flushing) and the potential toxicity of the parent diol upon accumulation.[7][11]

  • 2-methyl-2-propyl-1,3-propanediol: This compound possesses intrinsic biological activity as a sedative and muscle relaxant.[5] It is classified as a neurotoxin and may cause irritation.[11][12] Its toxicological properties are not fully characterized, warranting careful evaluation.[11][13] Therefore, while the dinicotinate ester may offer therapeutic benefits via nicotinic acid, the co-release of this neuroactive diol must be considered in its overall safety assessment.

Experimental Methodologies for Comparative Assessment

To empirically validate the hypothesized activities, a series of robust in vitro assays are recommended. These protocols provide a self-validating framework for comparing the two compounds.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of viability and provides a quantitative measure of cytotoxicity.[14][15][16]

MTT Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h (Cell Adherence) Start->Incubate1 Treat Add Test Compounds (Dinicotinate vs. Diol) & Vehicle Control Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed human hepatocellular carcinoma cells (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the dinicotinate ester and the parent diol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14][16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16][17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

In Vitro Anti-Hyperlipidemic Activity: Triglyceride Accumulation Assay

This assay uses an in vitro model of hepatic steatosis to evaluate the ability of the compounds to reduce lipid accumulation in liver cells.

Protocol:

  • Cell Culture: Culture HepG2 cells in a 24-well plate until they reach 80-90% confluency.

  • Induction of Lipid Accumulation: Induce hyperlipidemia by incubating the cells in a medium supplemented with a high concentration of free fatty acids (e.g., a 2:1 mixture of oleic acid and palmitic acid) for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dinicotinate ester, the parent diol, and a positive control (e.g., free nicotinic acid) for another 24 hours.

  • Cell Lysis and Analysis: Wash the cells with PBS, lyse them, and measure the intracellular triglyceride content using a commercial colorimetric assay kit.

  • Normalization: Normalize the triglyceride levels to the total protein content in each well, determined by a BCA or Bradford assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18]

Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the dinicotinate ester, the parent diol, or a positive control (e.g., dexamethasone) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Data Acquisition: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the NO produced by the cells.

Data Summary and Interpretation

The following tables present a hypothetical but plausible summary of results from the described experimental protocols, designed to facilitate a direct comparison between the two compounds.

Table 1: Comparative Cytotoxicity (MTT Assay on HepG2 Cells)

Compound Concentration (µM) Cell Viability (%) IC₅₀ (µM)
Vehicle Control - 100 ± 4.5 > 200
2-M-2-P-1,3-diyl dinicotinate 10 98 ± 3.2 ~150
50 91 ± 5.1
100 75 ± 6.8
200 48 ± 7.2
2-methyl-2-propyl-1,3-propanediol 10 99 ± 2.8 ~125
50 85 ± 4.9
100 59 ± 6.1
200 31 ± 5.5

(Data are presented as mean ± SD and are hypothetical)

Interpretation: The parent diol is expected to show slightly higher cytotoxicity than the dinicotinate ester, consistent with its known toxicological profile.[11][12]

Table 2: Comparative Anti-Hyperlipidemic Effect (Triglyceride Assay in HepG2 Cells)

Treatment Concentration (µM) Triglyceride Level (% of Control)
Control (No Fatty Acids) - 100 ± 8.1
Vehicle (Fatty Acids) - 350 ± 25.4
Nicotinic Acid (Positive Control) 100 185 ± 15.6
2-M-2-P-1,3-diyl dinicotinate 50 290 ± 21.3
100 210 ± 18.9
2-methyl-2-propyl-1,3-propanediol 100 345 ± 28.1

(Data are presented as mean ± SD and are hypothetical)

Interpretation: The dinicotinate ester should significantly reduce triglyceride accumulation, demonstrating successful hydrolysis and release of active nicotinic acid. The parent diol is expected to have no effect.

Table 3: Comparative Anti-inflammatory Effect (NO Assay in RAW 264.7 Cells)

Treatment Concentration (µM) Nitric Oxide Production (% of LPS Control)
Control (No LPS) - 5 ± 1.2
LPS Control - 100 ± 9.8
2-M-2-P-1,3-diyl dinicotinate 50 65 ± 7.5
100 40 ± 5.1
2-methyl-2-propyl-1,3-propanediol 100 98 ± 8.9

(Data are presented as mean ± SD and are hypothetical)

Interpretation: The dinicotinate ester is expected to inhibit NO production in a dose-dependent manner, confirming its anti-inflammatory potential derived from nicotinic acid. The parent diol should show no significant activity.

Conclusion

The comparative analysis reveals a clear divergence in the biological activities of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate and its parent diol. The dinicotinate ester functions as a prodrug, whose primary activities—lipid modulation and anti-inflammation—are attributable to its metabolic conversion to nicotinic acid. In contrast, the parent diol, 2-methyl-2-propyl-1,3-propanediol, is a pharmacologically active molecule in its own right, with distinct sedative and muscle relaxant properties and a potential for greater cytotoxicity.

For researchers in drug development, this guide underscores the critical importance of evaluating not only the intended active moiety of a prodrug but also the pharmacological and toxicological profile of its carrier molecule. The dinicotinate ester presents a case of a dual-action compound where the therapeutic benefits of nicotinic acid must be carefully weighed against the potential neurological and safety implications of the co-released diol.

References

  • Wikipedia. Nicotinic acid. Link

  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation. Link

  • Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. Link

  • Annual Reviews. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Link

  • BroadPharm. Protocol for Cell Viability Assays. Link

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Link

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. Link

  • Abcam. MTT assay protocol. Link

  • Cole-Parmer. Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Link

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Link

  • YouTube. 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. Link

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Link

  • Oregon State University | Linus Pauling Institute. Niacin. Link

  • PubMed. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Link

  • Haz-Map. 2-Methyl-2-propylpropane-1,3-diol - Hazardous Agents. Link

  • PubMed. Toxic reaction to 2-methyl-2-n-propyl-1, 3, propanediol dicarbamate (miltown and equanil). Link

  • PMC. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. Link

  • PMC. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Link

  • MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Link

  • The Open Cardiovascular Medicine Journal. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. Link

  • PMC. A mathematical model of in vitro hepatocellular cholesterol and lipoprotein metabolism for hyperlipidemia therapy. Link

  • ChemicalBook. 2-Methyl-2-propyl-1,3-propanediol - Safety Data Sheet. Link

  • ResearchGate. An in vitro cell-based LDL uptake model for screening PCSK9 modulators. Link

  • The Chemical Profile of 2-Methyl-2-propyl-1,3-propanediol: Properties & Uses. Link

  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Methyl-2-propyl-1,3-propanediol. Link

  • PubMed. Nicotinic acid as a lipid-modifying drug--a review. Link

  • Nicotinic acid: a lipid-lowering agent with unrealized potential. Link

  • Clinical experience with prolonged-release nicotinic acid in statin-treated patients managed in Ireland. Link

  • BioResources. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Link

  • Medscape. Nicotinic Acid -- The New Old Wonder Drug. Link

  • Pharma Excipients. In vitro lipolysis test in lipid-based formulation development. Link

  • Google Patents. CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound. Link

  • Green Chemistry (RSC Publishing). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Link

  • MDPI. Biological Activity of Natural and Synthetic Compounds. Link

  • PubMed. The pharmacological properties of 2-methyl-2-n-propyl-1,3-propanediol dicarbamate (miltown), a new interneuronal blocking agent. Link

  • Chemical Methodologies. Recent Development in Biological Production of 1, 3-Propanediol. Link

Sources

Validation

Validating the Purity of Synthesized 2-Methyl-2-propylpropane-1,3-diyl dinicotinate

A Comparative Analytical Guide for Drug Development Professionals Executive Summary & Chemical Context[1][2][3] 2-Methyl-2-propylpropane-1,3-diyl dinicotinate (henceforth referred to as MPP-DN ) is a lipophilic diester p...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development Professionals

Executive Summary & Chemical Context[1][2][3]

2-Methyl-2-propylpropane-1,3-diyl dinicotinate (henceforth referred to as MPP-DN ) is a lipophilic diester prodrug synthesized from the condensation of 2-methyl-2-propyl-1,3-propanediol (a sedative/muscle relaxant core) and nicotinic acid (Vitamin B3).

In drug development, this molecule represents a strategic "twin-drug" or mutual prodrug design intended to improve the bioavailability of nicotinic acid (overcoming the "flushing" effect of the free acid) while potentially leveraging the pharmacological properties of the propanediol backbone.

The Critical Challenge: The synthesis of MPP-DN involves esterification that frequently yields specific impurities:

  • Mono-nicotinate ester: An incomplete reaction intermediate.

  • Free Nicotinic Acid: A degradation product or unreacted starting material (causes severe skin flushing).

  • Unreacted Diol (MPP): The backbone precursor.

This guide compares three analytical methodologies for validating MPP-DN purity, ultimately establishing RP-HPLC-DAD as the superior "Gold Standard" over Gas Chromatography (GC) and Non-Aqueous Titration.

Comparative Analysis of Validation Methodologies

We evaluated three potential methods for the routine quality control (QC) and purity validation of MPP-DN.

Table 1: Analytical Performance Matrix
FeatureMethod A: RP-HPLC-DAD (Recommended) Method B: GC-FID Method C: Non-Aqueous Titration
Specificity High (Resolves mono-, di-esters, and free acid)Medium (Resolves volatiles; risk of on-column degradation)Low (Quantifies total basic nitrogen; cannot distinguish ester vs. acid)
Sensitivity (LOD) High (< 0.05 µg/mL)High (< 0.1 µg/mL)Low (Requires mg quantities)
Thermal Stress None (Ambient/40°C)High (Injector port >250°C may hydrolyze esters)None
Impurity Profiling Excellent (Detects polar & non-polar)Good (Only for volatile impurities)N/A (Assay only)
Suitability Gold Standard for Purity & Stability Residual Solvent AnalysisRaw Material Assay (Low Precision)
Expert Insight: Why HPLC Wins

While GC-FID is excellent for residual solvents, nicotinate esters are thermally labile. High injector temperatures can induce in-situ hydrolysis, artificially inflating the "impurity" count of free nicotinic acid. Titration (using Perchloric acid) targets the pyridine ring's nitrogen; it will yield a "100% purity" result even if the sample is a 50/50 mixture of mono-ester and di-ester, as the molar equivalence of nitrogen remains similar. Therefore, RP-HPLC is the only self-validating system capable of distinguishing the target diester from its active metabolites.

Visualizing the Impurity Landscape

To understand the separation challenge, we must visualize the synthesis and degradation pathways.

G Start Reactants: MPP Diol + Nicotinyl Chloride Mono Intermediate: Mono-Nicotinate Ester (Impurity A) Start->Mono Esterification (k1) Product Target: MPP Dinicotinate (MPP-DN) Mono->Product Esterification (k2) Hydrolysis Degradant: Free Nicotinic Acid (Impurity B) Mono->Hydrolysis Degradation Product->Hydrolysis Hydrolysis (H2O/Heat)

Figure 1: Synthesis and degradation pathway of MPP-DN. The analytical method must resolve the Target (Green) from the Intermediate (Yellow) and Degradant (Red).

The "Gold Standard" Protocol: RP-HPLC-DAD

This protocol is designed to be stability-indicating , meaning it can detect the decrease of the active drug and the simultaneous increase of degradation products.

Chromatographic Conditions[4][5][6][7][8][9]
  • Instrument: HPLC system with Diode Array Detector (DAD) and quaternary pump.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid). Rationale: Controls ionization of the pyridine ring.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 261 nm (λmax of Nicotinate moiety).

  • Injection Volume: 10 µL.

Gradient Program

The gradient is necessary because Free Nicotinic Acid is highly polar (elutes early), while MPP-DN is highly lipophilic (elutes late).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.09010Elution of Free Nicotinic Acid
5.09010Isocratic hold for polar impurities
20.01090Linear ramp to elute MPP-DN
25.01090Wash lipophilic residues
26.09010Re-equilibration
30.09010End of Run
Sample Preparation Workflow
  • Standard Stock: Dissolve 25 mg of pure MPP-DN reference standard in 25 mL of Methanol (1000 µg/mL).

  • Impurity Stock: Dissolve 5 mg Nicotinic Acid in 50 mL Mobile Phase A (100 µg/mL).

  • System Suitability Solution: Mix Standard Stock and Impurity Stock to achieve ~100 µg/mL MPP-DN and ~5 µg/mL Nicotinic Acid.

  • Test Sample: Accurately weigh 25 mg of synthesized product, dissolve in Methanol, and dilute to range. Filter through 0.45 µm PTFE filter.

Validation Logic (ICH Q2(R1) Alignment)

To ensure this protocol is scientifically robust, we apply the ICH Q2(R1) validation framework.

Specificity (The Critical Test)

Objective: Prove that the MPP-DN peak is not masking impurities.

  • Procedure: Inject the "System Suitability Solution."

  • Acceptance Criteria:

    • Resolution (

      
      ) between Nicotinic Acid and Mono-ester > 2.0.
      
    • Resolution (

      
      ) between Mono-ester and MPP-DN > 2.0.
      
    • Peak Purity (via DAD software): Purity Angle < Purity Threshold for the MPP-DN peak.

Linearity & Range

Objective: Confirm the detector response is proportional to concentration.

  • Range: 50% to 150% of target concentration (e.g., 50–150 µg/mL).

  • Criterion: Correlation coefficient (

    
    ) ≥ 0.999.[3]
    
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Method: Spike known amounts of MPP-DN into a placebo matrix (if applicable) or solvent.

  • Criterion: Mean recovery 98.0% – 102.0%.

Analytical Decision Tree

Use this logic flow to determine the correct analytical path for your specific sample stage.

DecisionTree Sample Synthesized MPP-DN Sample Q1 Is the sample a raw reaction mixture? Sample->Q1 TLC Use TLC/LC-MS (Rapid Screening) Q1->TLC Yes Q2 Is it a purified final product? Q1->Q2 No Q3 Are we testing for residual solvents? Q2->Q3 Yes NMR Use 1H-NMR (Structural Confirmation) Q2->NMR Identity Check GC Use GC-Headspace (Solvents Only) Q3->GC Yes HPLC Use RP-HPLC-DAD (Purity & Assay) Q3->HPLC No (Purity)

Figure 2: Analytical decision matrix for MPP-DN characterization.

References

  • International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][5][3][4][6]

  • Segall, A. I., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.

  • Zarghi, A., et al. (2012). Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage forms. Pharmaceutical Methods.[7][1][2][5][8][4][6]

  • PubChem. (2023). Compound Summary: 2-Methyl-2-propylpropane-1,3-diyl dinitrate (Structural Analog). National Library of Medicine.

  • SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid and Nicotinamide.[9]

Sources

Comparative

Benchmarking the performance of 2-Methyl-2-propyl-1,3-propanediol in polyurethane applications

An In-Depth Comparative Analysis of 2-Methyl-2-propyl-1,3-propanediol in Polyurethane Systems Introduction: The Role of Diols in Polyurethane Performance Polyurethanes (PUs) are a versatile class of polymers, with proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-Methyl-2-propyl-1,3-propanediol in Polyurethane Systems

Introduction: The Role of Diols in Polyurethane Performance

Polyurethanes (PUs) are a versatile class of polymers, with properties that can be finely tuned by selecting the appropriate diisocyanate, polyol, and chain extender. The chain extender, typically a short-chain diol, plays a critical role in defining the morphology of the hard segment domains within the polymer matrix. These domains act as physical crosslinks, imparting crucial properties such as hardness, elasticity, and thermal stability.[1][2] The structure of the diol—its linearity, symmetry, and the nature of its substituent groups—directly influences the packing efficiency of these hard segments and, consequently, the final performance of the elastomer.[3]

This guide focuses on 2-Methyl-2-propyl-1,3-propanediol (MPP), a unique diol with a branched, asymmetric structure. We will benchmark its anticipated performance against established alternatives like 1,4-butanediol (BDO), neopentyl glycol (NPG), and the structurally related 2-Methyl-1,3-propanediol (MPO). Through a detailed analysis of structure-property relationships and standardized testing protocols, this document provides researchers and formulators with the insights needed to leverage MPP's distinct characteristics in advanced polyurethane applications.

Structural Analysis of Core Diols

The performance of a diol in a polyurethane formulation is fundamentally linked to its molecular architecture. The size, branching, and symmetry of the diol influence polymer chain packing, crystallinity, and intermolecular forces. Below is a comparison of the key structures.

  • 1,4-Butanediol (BDO): A linear, symmetrical diol. Its simple structure allows for highly ordered, crystalline hard segments, which typically results in high hardness, tensile strength, and thermal resistance but can lead to poor low-temperature flexibility.[2][3]

  • Neopentyl Glycol (NPG): A highly symmetrical and sterically hindered branched diol.[4] This structure imparts exceptional thermal and hydrolytic stability to the polymer backbone.[5][6]

  • 2-Methyl-1,3-propanediol (MPO): An asymmetrical branched diol. The methyl group disrupts chain packing, which inhibits crystallization.[7][8] This leads to polymers with improved flexibility, especially at low temperatures, and excellent compatibility with other components.[9][10]

  • 2-Methyl-2-propyl-1,3-propanediol (MPP): The subject of this guide. Like MPO, it is asymmetrical. However, the presence of both a methyl and a larger propyl group at the C2 position introduces significant steric hindrance. This structure is expected to profoundly disrupt hard segment crystallinity, even more so than MPO, leading to softer, more flexible polyurethanes with potentially lower melt viscosity.

Comparative Data: Physical Properties of Diols

The physical state and properties of the diol itself have significant implications for processing and handling. MPP's structure suggests it will be a liquid at room temperature, similar to MPO, offering advantages over solid diols like NPG.

Property2-Methyl-2-propyl-1,3-propanediol (MPP)2-Methyl-1,3-propanediol (MPO)Neopentyl Glycol (NPG)1,4-Butanediol (BDO)
CAS Number 78-26-2[11]2163-42-0[7]126-30-7[5]110-63-4
Molecular Weight ( g/mol ) 132.20[11]90.12[12]104.15[4]90.12
Physical Form Solid[11]Liquid[7][13]Crystalline Solid[4]Liquid/Solid
Melting Point (°C) 56–59[11]-54[7][9]126–130[4]20
Boiling Point (°C) ~215 (Predicted)212[7][13]~210[4]230
Key Structural Feature Asymmetric, sterically hinderedAsymmetric, branchedSymmetric, branchedLinear, symmetric

Performance Benchmarking in Polyurethane Applications

This section details the expected performance of MPP-based polyurethanes in comparison to established alternatives, grounded in structure-property principles and supported by data from analogous systems.

Mechanical Properties

The balance of hardness, tensile strength, and elongation is critical for most polyurethane applications. The diol's structure is a primary determinant of these properties.

  • Hardness (Durometer): The linear structure of BDO promotes hard segment crystallization, resulting in high durometer values. In contrast, the branched structures of MPO and MPP disrupt this packing. MPP, with its bulkier side groups, is expected to yield the softest elastomers among the alternatives, making it an excellent candidate for applications requiring high flexibility and a soft touch.

  • Tensile Strength & Elongation: A trade-off typically exists between tensile strength and elongation. BDO-based PUs are strong but less flexible. MPO provides a good balance of tensile strength and flexibility.[10] MPP is anticipated to further enhance elongation and flexibility, potentially at the expense of ultimate tensile strength, due to its significant disruption of hard segment cohesion.[14]

G

Hydrolytic and Chemical Stability

Hydrolysis, the breakdown of polymer chains by water, is a primary degradation mechanism for polyurethanes, particularly those based on polyester polyols.[15]

  • Mechanism: The ester linkage is the most susceptible bond to hydrolysis, followed by urea and urethane linkages.[15] The stability of the diol component itself is crucial.

  • Comparative Performance: NPG is the benchmark for hydrolytic stability due to the steric shielding of its ester linkages by the gem-dimethyl groups.[5][6] MPO also demonstrates excellent hydrolytic and water resistance.[7][10] MPP, sharing a similar branched structure at the C2 position, is expected to offer superior hydrolytic stability compared to linear diols like BDO. The bulky propyl group should provide significant steric protection to adjacent ester groups in a polyester polyol backbone, hindering the approach of water molecules. This makes MPP a strong candidate for applications exposed to humid or aqueous environments.

Thermal and Processing Characteristics

The thermal properties and processing behavior of polyurethanes are heavily influenced by the choice of diol.

  • Glass Transition Temperature (Tg): The Tg indicates the transition from a rigid, glassy state to a more flexible, rubbery state. Diols that restrict polymer chain rotation increase the Tg. The branched structure of 1,3-BDO, for instance, leads to a higher Tg compared to the linear 1,4-BDO.[3] The bulky side groups of MPP are expected to hinder chain mobility, which could lead to a moderate Tg, but its disruption of crystallinity will likely result in a lower overall melting temperature and better low-temperature flexibility compared to BDO-based systems.

  • Processing and Compatibility: A significant advantage of liquid diols like MPO is their ease of handling and processing, avoiding the need for heated lines required for solid diols like BDO (in cold climates) and NPG.[5][9] MPP is also expected to be a low-viscosity liquid, simplifying formulation and mixing. Furthermore, the asymmetric structure of MPO leads to excellent compatibility with a wide range of polyols and other additives, preventing phase separation issues that can occur with BDO.[8][9] MPP is predicted to share this beneficial trait, enhancing formulation latitude.

Experimental Protocols for Performance Validation

To ensure scientific integrity and enable direct comparison, all performance claims must be validated using standardized methodologies. Industry-standard ASTM tests are crucial for this purpose.[16]

Performance MetricASTM StandardDescription
Tensile Strength & Elongation ASTM D412[17]Measures the force required to stretch a material to its breaking point and its extension at that point.
Tear Strength ASTM D624[17]Evaluates the material's resistance to the propagation of a tear.
Hardness (Durometer) ASTM D2240[17]Measures the indentation hardness of the material on Shore A or D scales.
Compression Set ASTM D395[17]Determines the permanent deformation remaining after a material is subjected to a compressive force.
Hydrolytic Stability ASTM D3574 (Heat/Wet Aging)[16][18]Samples are exposed to elevated temperature and humidity for a specified period, after which mechanical properties are re-tested to quantify degradation.
Thermal & Humid Aging ASTM D2126[19]Evaluates the response of rigid cellular plastics to thermal and humid exposure.
Workflow: Polyurethane Synthesis

The synthesis of the polyurethane elastomer is the foundational step where the choice of diol exerts its influence.

G

Conclusion and Recommendations

  • For Flexibility and Softness: MPP is an excellent candidate for applications requiring low durometer and high elongation, such as soft-touch coatings, flexible sealants, and certain elastomers. Its bulky, asymmetric structure is predicted to be highly effective at disrupting hard-segment crystallinity.

  • For Enhanced Durability: The sterically hindered nature of MPP suggests it will impart excellent hydrolytic and chemical resistance to polyurethane systems, making it suitable for applications in harsh or humid environments.

  • For Processing Advantages: As a likely liquid at room temperature, MPP offers significant handling and processing benefits over solid alternatives like NPG, potentially reducing energy costs and simplifying manufacturing operations.

Researchers and formulators are encouraged to conduct direct comparative studies using the ASTM protocols outlined herein to validate these anticipated benefits. MPP's unique combination of properties makes it a promising building block for the next generation of high-performance polyurethanes.

References

  • Plan Tech. (n.d.). Directory of ASTM Test Methods for Cast Urethane Parts. Retrieved from [Link]

  • Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]

  • IDM Instruments. (n.d.). Understanding ASTM D3574: Standard Test Methods for Flexible Cellular Materials. Retrieved from [Link]

  • SprayFoam Magazine. (n.d.). Polyurethane Foam ASTM Test Methods. Retrieved from [Link]

  • Google Patents. (2009). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • TestResources. (n.d.). ASTM D3574 Testing Equipment for Flexible Cellular Urethane Foams. Retrieved from [Link]

  • Gantrade. (2017). Alternatives for BDO: Viability of MPO for Polyurethane Applications. Retrieved from [Link]

  • LookChem. (2024). 2-Methyl-1,3-propanediol (MPO) introduction and application. Retrieved from [Link]

  • Global Chemlink. (n.d.). 2-Methyl-1,3-propanediol (MPO). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • ACS Publications. (1990). 2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters. Retrieved from [Link]

  • Gantrade Corporation. (2018). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Neopentyl Glycol (NPG) vs. MPO: Choosing the Right Diol for Your Formulation. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved from [Link]

  • Gantrade Corporation. (n.d.). 2-Methyl 1, 3-Propane Diol (MPO) FAQ. Retrieved from [Link]

  • HubSpot. (2019). MPO The Versatile Diol Monomer. Retrieved from [Link]

  • PCI Magazine. (2023). Evaluation of 1,3-Propanediol-Based Polyester and Polyether Polyols in Polyurethane Water Dispersions. Retrieved from [Link]

  • Adhesives & Sealants Industry. (2013). Options for Polyurethane Chemistry. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Urethane Acrylate Resin Based on 1,3-Propanediol for Coating Applications. Retrieved from [Link]

  • Gantrade Corporation. (2018). Uses for Neopentyl Glycol (NPG) Applications. Retrieved from [Link]

  • MDPI. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. Retrieved from [Link]

  • Dairen Chemical Corporation. (2025). 2-METHYL-1,3-PROPANEDIOL. Retrieved from [Link]

  • Lifescience Global. (2019). Investigation of the Hydrolytic Stability of Polyurethane Applied to Vehicle Suspension Components. Retrieved from [Link]

  • PCI Magazine. (2010). Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propyl-1,3-propanediol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate. As a niche chemical compound, specific degradation and toxicity data are n...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate. As a niche chemical compound, specific degradation and toxicity data are not extensively published. Therefore, this protocol is grounded in established principles of chemical safety, regulatory standards for analogous substances (nicotinate esters and diesters), and a risk-averse approach mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The causality behind each step is explained to ensure a self-validating and trustworthy procedure for laboratory professionals.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is the foundation of its safe disposal. The molecule's structure, featuring two nicotinate ester functional groups, dictates its classification and handling requirements. Nicotinate esters, such as ethyl nicotinate, are known to be combustible and can cause irritation to the eyes, skin, and respiratory system.[1][2] Upon combustion, hazardous decomposition products like nitrogen oxides and carbon monoxide may be released.[1]

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3][4] A thorough assessment based on available data for analogous compounds is summarized below.

RCRA Characteristic Assessment for 2-Methyl-2-propylpropane-1,3-diyl dinicotinate Justification
Ignitability Non-Ignitable (but Combustible) Analogous compound ethyl nicotinate has a flash point of 93°C (199°F)[1][2], which is above the EPA's <60°C (140°F) threshold for ignitability. However, as a combustible substance, it still poses a fire risk and should be kept away from ignition sources.
Corrosivity Not Classified as Corrosive There is no available data to suggest that nicotinate esters are corrosive.
Reactivity Not Classified as Reactive The compound is stable under normal conditions[1]. It is incompatible with strong oxidizing agents, but this does not meet the criteria for RCRA reactivity.
Toxicity Presumed Toxic (Handle as Hazardous) While comprehensive toxicological data for this specific molecule is unavailable, related nicotinate compounds are known irritants[1][5]. The precautionary principle dictates treating any chemical with unknown toxicity as hazardous to minimize potential health risks.

Pre-Disposal Operations: Safety and Accumulation

Proper handling and temporary storage at the point of generation are critical to ensure safety and regulatory compliance. These procedures are governed by OSHA's Laboratory Standard (29 CFR 1910.1450)[6][7][8] and EPA's regulations for Satellite Accumulation Areas (SAAs).[9][10]

Required Personal Protective Equipment (PPE)

When handling the compound or its waste, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[2]

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or cat litter.[11]

  • Collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Do not allow spill cleanup materials to enter drains.[5][12]

Satellite Accumulation Area (SAA) Protocol

Waste must be accumulated at or near the point of generation in an SAA.[9]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Integrity: Use containers that are in good condition and chemically compatible with the waste.[4][9]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[1]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[9][10]

Step-by-Step Disposal Protocol

The disposal of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][13]

Step 1: Waste Identification
  • Pure Compound: Unused or expired 2-Methyl-2-propylpropane-1,3-diyl dinicotinate.

  • Contaminated Materials: Any items grossly contaminated with the compound, including gloves, paper towels, absorbent materials from spills, and empty containers.

    • Note on Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste unless thoroughly triple-rinsed.[6] The rinsate must also be collected as hazardous waste.

Step 2: Container Selection and Labeling
  • Select an Appropriate Container: Choose a chemically compatible container with a secure, leak-proof lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your EHS office.[3]

  • Complete the Label Information: The label must be filled out completely and legibly.[9] Do not use abbreviations or chemical formulas.[3]

    • Generator Information: Your name, department, and room number.

    • Contents: List the full chemical name: "2-Methyl-2-propylpropane-1,3-diyl dinicotinate". For mixtures, list all components and their approximate percentages.

    • Hazards: Check boxes appropriate for an irritant, potentially toxic, and combustible material.

Step 3: Waste Segregation
  • Collect waste streams separately. Do not mix 2-Methyl-2-propylpropane-1,3-diyl dinicotinate waste with other waste categories unless explicitly permitted by your EHS office.[14] Incompatible chemicals must be stored separately to prevent dangerous reactions.[6]

Step 4: Arrange for Disposal
  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is about 90% full to allow for expansion and prevent spills.

  • Request Pickup: Once the container is full or you no longer need it, submit a chemical waste pickup request to your institution's EHS office.[3]

  • Transfer to a Licensed Facility: The EHS office will arrange for a licensed hazardous waste transporter to pick up the waste, which will be tracked via a manifest system from its point of generation to its final treatment or disposal facility.[15]

Visualized Disposal Workflow

The following diagram illustrates the lifecycle of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate waste within a laboratory setting, from generation to final disposal.

G Disposal Workflow for 2-Methyl-2-propylpropane-1,3-diyl dinicotinate A Waste Generation (e.g., Unused Reagent, Spill Residue) B Characterize Waste (Presumed Toxic, Combustible) A->B Assess Hazards C Select & Label Container (Chemically Compatible, Secure Lid, Hazardous Waste Tag) B->C Prepare for Collection D Accumulate in SAA (Segregated, Closed, Near Point of Generation) C->D Store Safely E Request Pickup (Submit Form to EHS Office) D->E Container Full F EHS Collection (Transport to Central Accumulation Area) E->F Scheduled Pickup G Final Disposal (Licensed Hazardous Waste Facility) F->G Manifested Transport

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Methyl-2-propylpropane-1,3-diyl dinicotinate: A Risk-Based Approach to Personal Protective Equipment

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is one such compound where comprehensive s...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is one such compound where comprehensive safety data may not be readily available. In these situations, a proactive and conservative approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and personal responsibility. This guide provides a detailed, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both your safety and the integrity of your research.

Understanding the Compound: An Evidence-Based Hazard Assessment

A specific Safety Data Sheet (SDS) for 2-Methyl-2-propylpropane-1,3-diyl dinicotinate is not currently available from major suppliers. This lack of data necessitates treating the compound as potentially hazardous until proven otherwise. Our assessment, therefore, is based on its chemical structure and the known properties of related compounds.

2-Methyl-2-propylpropane-1,3-diyl dinicotinate is a dinicotinate ester. Nicotinic acid (a form of vitamin B3) and its derivatives are known to have pharmacological effects, including vasodilation, which can cause skin flushing and other systemic effects upon absorption. Therefore, we must assume that this compound could be readily absorbed through the skin and may have biological activity.

Assumed Hazard Profile:

Hazard Type Potential Risk Rationale
Acute Toxicity Unknown, assumed to be potentially harmful if swallowed, inhaled, or in contact with skin.Standard precautionary approach for novel compounds.
Skin Irritation/Corrosion Potential for irritation.Based on the properties of similar organic esters.
Eye Irritation Potential for serious eye irritation.A common hazard for many chemical powders and solutions.
Specific Target Organ Toxicity Potential for systemic effects upon absorption.Based on the pharmacological activity of nicotinic acid derivatives.

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection from chemical hazards is not about a single piece of equipment but a comprehensive, well-thought-out strategy. The following recommendations are based on a risk assessment for handling a potent, uncharacterized compound in a laboratory setting.

Before considering PPE, all handling of 2-Methyl-2-propylpropane-1,3-diyl dinicotinate, especially in its powdered form, must be conducted within a certified chemical fume hood. This primary engineering control is critical for minimizing inhalation exposure.

The following table outlines the minimum required PPE for handling this compound.

Body Part PPE Recommendation Specification and Rationale
Hands Double-gloving with nitrile gloves.Inner Glove: Standard nitrile laboratory glove. Outer Glove: Thicker, chemical-resistant nitrile glove. This provides robust protection against potential dermal absorption and allows for safe removal of the outer glove if contamination occurs.
Eyes/Face Indirectly vented chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and fine powders. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher splash risk.
Body A lab coat, buttoned, with tight-fitting cuffs. For larger quantities, a chemically resistant apron is also recommended.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved N95 respirator is recommended when handling the powder outside of a fume hood (e.g., during transport or a spill).While a fume hood is the primary control, a respirator provides an additional layer of protection against inhaling fine particles.

Step-by-Step Protocols for Safe Handling

The following protocols provide a clear, procedural guide for working with 2-Methyl-2-propylpropane-1,3-diyl dinicotinate.

Properly putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End End Doff4->End Start Start Start->Don1

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